Technical Documentation Center

rac-cis-Ambroxol-d5 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: rac-cis-Ambroxol-d5
  • CAS: 1217679-83-8

Core Science & Biosynthesis

Foundational

A Technical Guide to rac-cis-Ambroxol-d5: Structure, Rationale, and Application in Quantitative Bioanalysis

This in-depth technical guide provides a comprehensive overview of rac-cis-Ambroxol-d5, a stable isotope-labeled internal standard critical for the accurate quantification of ambroxol in complex biological matrices. Desi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of rac-cis-Ambroxol-d5, a stable isotope-labeled internal standard critical for the accurate quantification of ambroxol in complex biological matrices. Designed for researchers, scientists, and drug development professionals, this document elucidates the precise chemical structure, the scientific rationale for its use, and a detailed protocol for its application in bioanalytical workflows.

Introduction: The Imperative for Precision in Pharmacokinetics

Ambroxol is a widely used mucolytic agent, and understanding its pharmacokinetic profile is paramount for optimizing dosage regimens and ensuring therapeutic efficacy. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS quantification is susceptible to variations in sample preparation, matrix effects, and instrument response. To mitigate these variabilities, a suitable internal standard is indispensable. The ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior, thus compensating for potential analytical errors.[1][2] Stable isotope-labeled (SIL) analogues of the analyte are considered the "gold standard" for internal standards in LC-MS-based bioanalysis.[1][2] rac-cis-Ambroxol-d5 is a deuterated form of ambroxol designed for this purpose.

Unveiling the Chemical Structure of rac-cis-Ambroxol-d5

The designation "rac-cis-Ambroxol-d5" provides specific details about the molecule's stereochemistry and isotopic labeling.

  • rac- : This prefix indicates a racemic mixture, meaning it contains equal amounts of both enantiomers of the cis-diastereomer.

  • cis- : This specifies the stereochemical relationship between the amino and hydroxyl groups on the cyclohexanol ring, where they are on the same side of the ring.[3][4][5][6][7][8][9]

  • Ambroxol : This is the base molecule, with the chemical name 4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol.[4][10][11]

  • -d5 : This suffix signifies that five hydrogen atoms in the molecule have been replaced by their stable isotope, deuterium.

The precise location of these five deuterium atoms is critical for its function as an internal standard. Based on its InChI identifier, the deuterium atoms are located on the cyclohexanol ring.

Chemical Details:

PropertyValueSource(s)
Chemical Name rac-cis-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol-d5[12]
CAS Number 1217679-83-8[12][13][14]
Molecular Formula C₁₃H₁₃D₅Br₂N₂O[12][13]
Molecular Weight 383.13 g/mol [12][13]

The structural representation of rac-cis-Ambroxol-d5 is provided below, with the deuterium atoms explicitly indicated.

Chemical structure of rac-cis-Ambroxol-d5

Figure 1: Chemical structure of rac-cis-Ambroxol-d5. The five deuterium atoms are located on the cyclohexanol ring.

The Rationale for Deuteration: Enhancing Bioanalytical Accuracy

The use of a stable isotope-labeled internal standard like rac-cis-Ambroxol-d5 is a cornerstone of robust quantitative bioanalysis for several key reasons:

  • Co-elution with Analyte: Due to the negligible difference in physicochemical properties between the deuterated and non-deuterated forms, rac-cis-Ambroxol-d5 co-elutes with ambroxol during chromatographic separation. This ensures that both compounds experience the same chromatographic conditions.

  • Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source. As the internal standard and analyte elute simultaneously and have nearly identical chemical properties, they are subject to the same matrix effects. The ratio of the analyte signal to the internal standard signal remains constant, thus providing an accurate measure of the analyte concentration.

  • Compensation for Sample Processing Variability: During sample extraction, precipitation, and reconstitution, there can be analyte loss. By adding a known amount of the internal standard at the beginning of the sample preparation process, any losses will affect both the analyte and the internal standard proportionally. The final analyte-to-internal standard ratio remains unaffected, leading to accurate quantification.

  • Improved Precision and Accuracy: The use of a SIL internal standard significantly improves the precision and accuracy of the bioanalytical method, which is a critical requirement for regulatory submissions to bodies like the FDA and EMA.[15][16]

The choice of five deuterium atoms provides a sufficient mass shift (+5 Da) from the parent molecule to prevent isotopic crosstalk, where the signal from the natural abundance of isotopes in the unlabeled analyte interferes with the signal of the internal standard.

Application in a Bioanalytical Workflow: A Step-by-Step Protocol

This section outlines a typical experimental protocol for the quantification of ambroxol in human plasma using rac-cis-Ambroxol-d5 as an internal standard with LC-MS/MS.

Materials and Reagents
  • Ambroxol reference standard

  • rac-cis-Ambroxol-d5 internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ambroxol and rac-cis-Ambroxol-d5 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the ambroxol stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the rac-cis-Ambroxol-d5 stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

This workflow utilizes a straightforward protein precipitation method for sample cleanup.

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) is_spike Spike with 10 µL of rac-cis-Ambroxol-d5 Working Solution (100 ng/mL) plasma->is_spike vortex1 Vortex Mix (10s) is_spike->vortex1 ppt Add 300 µL Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 Vortex Mix (2 min) ppt->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer 200 µL of Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject

Diagram 1: Protein Precipitation Workflow.
LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Method optimization is essential for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Ambroxol) Q1: 379.0 m/z -> Q3: 263.9 m/z[10]
MRM Transition (rac-cis-Ambroxol-d5) Q1: 384.0 m/z -> Q3: 263.9 m/z
Dwell Time 100 ms
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

Note: The fragment ion (Q3) for both the analyte and the internal standard is expected to be the same as the deuterium labels are on the cyclohexanol ring which is not part of the monitored fragment.

Data Analysis

The concentration of ambroxol in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of ambroxol in the unknown samples is then interpolated from this curve.

Conclusion: Ensuring Data Integrity in Drug Development

rac-cis-Ambroxol-d5 is an essential tool for researchers and drug development professionals engaged in the bioanalysis of ambroxol. Its well-defined chemical structure, with five stable deuterium labels, provides the necessary mass shift and chemical similarity to serve as an ideal internal standard. The use of rac-cis-Ambroxol-d5 in LC-MS/MS workflows, as outlined in this guide, allows for the mitigation of analytical variability, thereby ensuring the generation of accurate, precise, and reliable pharmacokinetic data. This high level of data integrity is fundamental to the successful progression of drug development programs and regulatory submissions.

References

  • Pharmaffiliates. rac-cis-Ambroxol-d5. [Link]

  • Pharmaffiliates. Ambroxol-Impurities. [Link]

  • National Center for Biotechnology Information. Ambroxol. PubChem Compound Summary for CID 2132. [Link]

  • Latin American Journal of Pharmacy. A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in healthy Chinese volunteers. [Link]

  • J-STAGE. Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study. [Link]

  • PubMed. Simultaneous determination of amoxicillin and ambroxol in human plasma by LC-MS/MS: validation and application to pharmacokinetic study. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • e-Century Publishing Corporation. Pharmacokinetics of ambroxol and clenbuterol tablets in healthy Chinese volunteers. [Link]

  • ResearchGate. Simultaneous determination and pharmacokinetic study of roxithromycin and ambroxol hydrochloride in human plasma by LC-MS/MS. [Link]

  • Semantic Scholar. Development and Validation of Bioanalytical method for the determination of Ambroxol Hydrochloride and Cefadroxil in Human Plasma. [Link]

  • National Center for Biotechnology Information. Ambroxol. PubChem Compound Summary for CID 2132. [Link]

Sources

Exploratory

An In-depth Technical Guide to rac-cis-Ambroxol-d5: Synthesis, Characterization, and Application in Regulated Bioanalysis

Prepared by: Gemini, Senior Application Scientist Introduction: Beyond the Active Moiety – The Critical Role of Isotope-Labeled Impurity Standards In the landscape of pharmaceutical development and manufacturing, the foc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Active Moiety – The Critical Role of Isotope-Labeled Impurity Standards

In the landscape of pharmaceutical development and manufacturing, the focus extends far beyond the active pharmaceutical ingredient (API). A comprehensive understanding and meticulous control of impurities are paramount to ensuring the safety, efficacy, and quality of the final drug product. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate rigorous identification, qualification, and quantification of impurities.[1][2][3] It is within this exacting context that specialized chemical tools like rac-cis-Ambroxol-d5 become indispensable.

This guide provides an in-depth technical overview of rac-cis-Ambroxol-d5, a stable isotope-labeled (SIL) internal standard for a specific impurity of Ambroxol. Ambroxol, a widely used mucolytic agent, can contain a process-related impurity known as Ambroxol EP Impurity D, or cis-Ambroxol.[4][5][] rac-cis-Ambroxol-d5 is the deuterated analogue of this specific cis-isomer. Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the highest level of accuracy and precision when monitoring levels of this impurity in various biological matrices. This document will elucidate its chemical identity, outline a logical synthetic pathway, detail its application in a validated bioanalytical workflow, and explain the fundamental scientific principles that underscore its utility.

Core Chemical and Physical Properties

A precise understanding of a reference standard's fundamental properties is the bedrock of its effective application. rac-cis-Ambroxol-d5 is characterized by the specific incorporation of five deuterium atoms, which imparts a distinct mass difference from its unlabeled counterpart without significantly altering its chemical behavior.

PropertyValueSource(s)
Chemical Name cis-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol-d5[4]
Synonyms rac-cis-Ambroxol-d5, Ambroxol EP Impurity D-d5[4]
CAS Number 1217679-83-8[4]
Molecular Formula C₁₃H₁₃D₅Br₂N₂O[4]
Molecular Weight 383.13 g/mol [4]

Rationale and Synthesis Pathway

The synthesis of a stable isotope-labeled internal standard must be strategically designed to place the deuterium labels on a part of the molecule that is not susceptible to metabolic cleavage or in-source hydrogen/deuterium (H/D) exchange. Placing the five deuterium atoms on the cyclohexanol ring provides a robust and stable labeling pattern.

The most logical and efficient synthesis route for rac-cis-Ambroxol-d5 is a reductive amination reaction. This well-established chemical transformation joins an aldehyde with an amine, forming an imine intermediate which is then reduced in situ to the final amine.[7][8]

Key Starting Materials:
  • 2-Amino-3,5-dibromobenzaldehyde: This is a key precursor for Ambroxol and its related substances.[5]

  • rac-cis-4-Aminocyclohexanol-d5: This is the deuterated building block that introduces the required cis-stereochemistry and the stable isotope labels. Its synthesis would start from 1,4-cyclohexanedione, which can be selectively reduced and aminated using enzymatic or chemical methods to yield the cis-isomer.[9][10] The deuterium atoms would be introduced during a reduction step using a deuterium source.

Proposed Synthetic Scheme:

The synthesis can be envisioned in two primary stages:

Stage 1: Synthesis of Deuterated cis-4-Aminocyclohexanol This precursor is not readily available and must be synthesized. A plausible route involves the catalytic reduction of a protected 4-aminocyclohexanone derivative using a deuterium source like deuterium gas (D₂) or a deuterated reducing agent like sodium borodeuteride (NaBD₄). The stereochemistry (cis vs. trans) is highly dependent on the choice of catalyst and reaction conditions, with certain catalysts favoring the formation of the cis isomer.[9][11]

Stage 2: Reductive Amination The core of the synthesis involves the reaction between 2-Amino-3,5-dibromobenzaldehyde and the synthesized rac-cis-4-Aminocyclohexanol-d5.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination Start 1,4-Cyclohexanedione Deut_Red Deuterium Source (e.g., D2 gas, NaBD4) + Stereoselective Catalyst Start->Deut_Red Reduction & Amination Precursor rac-cis-4-Aminocyclohexanol-d5 Deut_Red->Precursor Reaction Solvent (e.g., Methanol) + Reducing Agent (e.g., NaBH3CN) Precursor->Reaction Aldehyde 2-Amino-3,5-dibromobenzaldehyde Aldehyde->Reaction Product rac-cis-Ambroxol-d5 Reaction->Product

Caption: Proposed two-stage synthesis of rac-cis-Ambroxol-d5.

Causality Behind Experimental Choices:

  • Reductive Amination: This method is chosen for its efficiency and high yield in forming carbon-nitrogen bonds. It is a one-pot reaction that avoids the isolation of the potentially unstable imine intermediate.

  • Sodium Cyanoborohydride (NaBH₃CN) or similar: This reducing agent is selected because it is mild and chemoselective. It readily reduces the protonated imine intermediate formed in the reaction but is slow to react with the starting aldehyde at neutral or slightly acidic pH, thus preventing unwanted side reactions.

  • Methanol as Solvent: Methanol is a common solvent for reductive aminations as it effectively dissolves the reactants and is compatible with the reducing agent.

  • Stable Labeling Position: The deuterium atoms are placed on the cyclohexyl ring, which is metabolically stable. This ensures that the mass difference between the analyte and the internal standard is maintained throughout the analytical process.

Application in Quantitative Bioanalysis: A Self-Validating System

The primary and most critical application of rac-cis-Ambroxol-d5 is as an internal standard for the quantification of its non-labeled analogue, cis-Ambroxol (Ambroxol EP Impurity D), in biological matrices like plasma, serum, or cerebrospinal fluid (CSF).

The Principle of Stable Isotope Dilution with LC-MS/MS

LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. The technique physically separates compounds using liquid chromatography and then detects and quantifies them based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.

The use of a stable isotope-labeled internal standard (SIL-IS) like rac-cis-Ambroxol-d5 is considered the most robust method for quantification. The SIL-IS is chemically identical to the analyte of interest, meaning it has the same:

  • Retention time in the LC system.

  • Extraction recovery during sample preparation.

  • Ionization efficiency in the mass spectrometer's ion source.

Any physical loss during sample processing or any suppression of the instrument signal due to matrix effects will affect both the analyte and the SIL-IS to the same degree. By adding a known amount of the SIL-IS to every sample and standard at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains constant despite variations in sample preparation or instrument response, creating a self-validating system that corrects for potential errors and leads to highly accurate and precise results.[12]

Experimental Protocol: Quantification of cis-Ambroxol in Human Plasma

This protocol is a representative example for the use of rac-cis-Ambroxol-d5 in a research or clinical setting.

1. Preparation of Stock Solutions and Standards: a. Prepare a 1 mg/mL stock solution of cis-Ambroxol (the analyte) in methanol. b. Prepare a 1 mg/mL stock solution of rac-cis-Ambroxol-d5 (the internal standard) in methanol. c. From the analyte stock solution, prepare a series of working standard solutions in methanol to create a calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL). d. Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in methanol.

2. Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube. b. To each tube, add 20 µL of the working internal standard solution (100 ng/mL rac-cis-Ambroxol-d5). c. To precipitate plasma proteins, add 300 µL of ice-cold acetonitrile. d. Vortex mix for 1 minute. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Carefully transfer the supernatant to a new tube or a 96-well plate. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3. LC-MS/MS Analysis: a. LC System: A standard HPLC or UHPLC system. b. Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). c. Mobile Phase A: Water + 0.1% Formic Acid. d. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. e. Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute. f. Flow Rate: 0.4 mL/min. g. Injection Volume: 5 µL. h. Mass Spectrometer: A triple quadrupole mass spectrometer. i. Ionization Mode: Electrospray Ionization, Positive (ESI+). j. MRM Transitions:

  • cis-Ambroxol: Precursor ion (Q1) m/z 379 → Product ion (Q3) m/z 264.
  • rac-cis-Ambroxol-d5 (IS): Precursor ion (Q1) m/z 384 → Product ion (Q3) m/z 264.

4. Data Processing: a. Integrate the peak areas for both the analyte and the internal standard for all injections. b. Calculate the Peak Area Ratio (Analyte Area / IS Area). c. Construct a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards. d. Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Bioanalytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) (Blank, Standard, or Unknown) Spike 2. Spike with Internal Standard (rac-cis-Ambroxol-d5) Plasma->Spike Precipitate 3. Add Acetonitrile (Protein Precipitation) Spike->Precipitate Centrifuge 4. Vortex & Centrifuge Precipitate->Centrifuge Evaporate 5. Evaporate Supernatant Centrifuge->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject onto LC-MS/MS Reconstitute->Inject Transfer to Autosampler LC 8. Chromatographic Separation (C18 Column) Inject->LC MS 9. Mass Spectrometry Detection (ESI+, MRM Mode) LC->MS Integrate 10. Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio 11. Calculate Peak Area Ratio Integrate->Ratio Calibrate 12. Plot Calibration Curve Ratio->Calibrate Quantify 13. Quantify Unknowns Calibrate->Quantify

Caption: Bioanalytical workflow for cis-Ambroxol quantification.

Conclusion: Ensuring Pharmaceutical Quality Through Precision Measurement

rac-cis-Ambroxol-d5 is a highly specialized and essential tool for modern pharmaceutical analysis. Its value lies not just in its chemical structure, but in the confidence and accuracy it imparts to the analytical data. As a stable isotope-labeled internal standard for a known Ambroxol impurity, it enables researchers and quality control scientists to meet stringent regulatory requirements by providing a robust, reliable, and self-validating method for quantification. The principles of its synthesis and application detailed in this guide underscore the broader necessity of high-purity, well-characterized reference standards in the development of safe and effective medicines.

References

  • Pharmaffiliates. rac-cis-Ambroxol-d5 | CAS No: 1217679-83-8. [Link]

  • Allmpus Research and Development. ambroxol hydrochloride impurities. [Link]

  • SynThink Research Chemicals. Ambroxol EP Impurity D | CAS No: 1384955-66-1. [Link]

  • ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works: A Complete Guide. (2025-08-27). [Link]

  • Migliore, L. et al. (2023). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. ICH guideline Q3B (R2) on impurities in new drug products. [Link]

  • Kim, H. et al. (2003). Determination of ambroxol in human plasma using LC-MS/MS. ResearchGate. [Link]

  • ResearchGate. Synthesis of labeled ambroxol and its major metabolites. (2009-08-09). [Link]

  • Google Patents.
  • Kim, H. et al. (2003). Determination of ambroxol in human plasma using LC-MS/MS. PubMed. [Link]

  • National Center for Biotechnology Information. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds. (2025-02-20). [Link]

  • Kim, H. et al. (2003). Determination of ambroxol in human plasma using LC-MS/MS. PubMed. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • U.S. Food and Drug Administration. Q3A Impurities in New Drug Substances. [Link]

  • Sviatenko, O. et al. (2021). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • Manufacturing Chemist. The expert's guide to pharmaceutical impurity analysis. (2024-03-27). [Link]

  • Google Patents. PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • ResearchGate. Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

  • PubMed. Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study. [Link]

Sources

Foundational

synthesis and characterization of deuterated ambroxol

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Ambroxol Abstract This technical guide provides a comprehensive, field-proven methodology for the . Ambroxol, a potent mucolytic agent, is f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Ambroxol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the . Ambroxol, a potent mucolytic agent, is frequently studied for its therapeutic applications in respiratory diseases.[1][2] The strategic incorporation of deuterium, a stable isotope of hydrogen, offers significant advantages in pharmaceutical research, primarily by modifying the drug's metabolic profile through the kinetic isotope effect (KIE) and by serving as an invaluable internal standard for quantitative bioanalysis via mass spectrometry.[3][4] This document details a robust synthetic route via reductive amination using a deuterium-labeled reducing agent, followed by rigorous characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals seeking to produce and validate deuterated ambroxol with a high degree of purity and isotopic enrichment.

Introduction: The Rationale for Deuterating Ambroxol

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), is a subtle yet powerful strategy in modern drug development.[5] While chemically similar, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength means that reactions involving the cleavage of a C-D bond often proceed at a slower rate. This phenomenon, the Kinetic Isotope Effect, can be leveraged to enhance a drug's metabolic stability. By selectively replacing hydrogen atoms at sites vulnerable to enzymatic oxidation, the pharmacokinetic profile of a drug can be significantly improved, potentially leading to lower required doses, reduced dosing frequency, and an improved safety profile.

Furthermore, deuterated analogues are the gold standard for internal standards in quantitative mass spectrometry assays.[3][4] Because a deuterated compound is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences the same ionization efficiencies and matrix effects.[4] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling highly accurate and precise quantification of the target analyte in complex biological matrices.[3] This guide focuses on a practical synthesis of deuterated ambroxol and the analytical workflow required to confirm its successful synthesis and purity.

Synthesis of Deuterated Ambroxol ([D]-Ambroxol)

The most efficient and widely adopted pathway for ambroxol synthesis is the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[6] Our approach adapts this established method to incorporate a deuterium label at the benzylic position, a site susceptible to metabolism.

The causality behind this choice is twofold:

  • Synthetic Efficiency : This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in-situ. This approach is atom-economical and minimizes complex purification steps between reactions.[6]

  • Precise Deuteration : By using a deuterated reducing agent such as Sodium Borodeuteride (NaBD₄), we can introduce a single deuterium atom with high regioselectivity at the carbon of the C=N double bond of the imine intermediate. NaBD₄ is chosen for its excellent functional group tolerance, cost-effectiveness, and safety in handling compared to more potent reagents like lithium aluminum deuteride (LiAlD₄).

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Amino-3,5-dibromobenzaldehyde D Schiff Base (Imine) Intermediate Formation (Condensation) A->D B trans-4-Aminocyclohexanol B->D C Methanol (Solvent) C->D Reflux F In-situ Reduction (Deuteride Attack) D->F E Sodium Borodeuteride (NaBD₄) (Deuterated Reducing Agent) E->F Addition at 0°C G Crude [D]-Ambroxol Base F->G H Purification (Column Chromatography) G->H I Pure [D]-Ambroxol H->I K Salt Formation (Optional) I->K J HCl in Ether/Isopropanol J->K L [D]-Ambroxol HCl K->L

Caption: Synthetic pathway for deuterated ambroxol via reductive amination.

Detailed Experimental Protocol

Materials:

  • 2-Amino-3,5-dibromobenzaldehyde (1.0 eq)

  • trans-4-Aminocyclohexanol (1.1 eq)

  • Sodium Borodeuteride (NaBD₄, 98% D atom) (1.5 eq)

  • Anhydrous Methanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel (for chromatography)

Procedure:

  • Imine Formation: To a round-bottom flask equipped with a reflux condenser, add 2-amino-3,5-dibromobenzaldehyde (1.0 eq) and anhydrous methanol. Stir until the starting material is fully dissolved. Add trans-4-aminocyclohexanol (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add Sodium Borodeuteride (1.5 eq) portion-wise over 20-30 minutes. Causality Note: The slow, cooled addition is critical to control the exothermic reaction and prevent side reactions.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates the complete disappearance of the imine intermediate.

  • Work-up: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude [D]-Ambroxol base.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure deuterated ambroxol base.

Characterization of [D]-Ambroxol

Rigorous analytical characterization is essential to confirm the identity, isotopic enrichment, and purity of the final compound. The workflow involves a tripartite approach using Mass Spectrometry, NMR Spectroscopy, and HPLC.

Characterization Workflow Diagram

Characterization_Workflow Input Purified [D]-Ambroxol Sample MS Mass Spectrometry (LC-MS/MS) Input->MS NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR HPLC HPLC-UV Input->HPLC Result_MS Confirms: - Molecular Weight (+1 Da) - Deuterium Incorporation - Fragmentation Pattern MS->Result_MS Analysis Result_NMR Confirms: - Structural Integrity - Site of Deuteration (Absence of benzylic ¹H signal) NMR->Result_NMR Analysis Result_HPLC Confirms: - Chemical Purity (% Area) - Absence of Impurities HPLC->Result_HPLC Analysis

Caption: Analytical workflow for the validation of synthesized [D]-Ambroxol.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to verify the elemental composition.

  • Principle: The substitution of one hydrogen atom (atomic mass ≈ 1.008 Da) with one deuterium atom (atomic mass ≈ 2.014 Da) results in a mass increase of approximately 1.006 Da for each deuterium incorporated. For [D]-Ambroxol with one deuterium, the molecular ion peak ([M+H]⁺) will be shifted by +1 m/z unit compared to its unlabeled counterpart.

  • Protocol:

    • Prepare a dilute solution of the sample in methanol or acetonitrile.

    • Analyze using an LC-MS/MS system equipped with an electrospray ionization (ESI) source in positive ion mode.[7]

    • Acquire a full scan MS spectrum to identify the [M+H]⁺ ion.

    • Perform a tandem MS (MS/MS) experiment on the parent ion to analyze the fragmentation pattern. The location of the deuterium can often be confirmed by observing a +1 mass shift in fragments that retain the benzylic carbon.[7][8]

Data Presentation: Expected Mass Spectrometry Results

CompoundChemical FormulaExact MassExpected [M+H]⁺ (m/z)
AmbroxolC₁₃H₁₈Br₂N₂O375.9895376.9968
[D]-Ambroxol C₁₃H₁₇D Br₂N₂O377.0019378.0092
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation and pinpoints the exact location of the deuterium label.

  • Principle: In a ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by a deuterium atom will disappear.[9] Deuterium is NMR active but resonates at a completely different frequency and is typically not observed in a standard proton spectrum. In the ¹³C NMR spectrum, the carbon atom attached to the deuterium will exhibit a characteristic multiplet (typically a 1:1:1 triplet) due to C-D coupling and will have a slightly shifted resonance compared to the C-H carbon.

  • Protocol:

    • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[7]

    • Expected ¹H NMR Result: A standard ¹H NMR spectrum of ambroxol shows a characteristic signal for the benzylic protons (Ar-CH ₂-NH).[10] In the spectrum of [D]-Ambroxol, this signal will be absent or significantly reduced, confirming deuteration at this site.

    • Expected ¹³C NMR Result: The signal for the benzylic carbon will appear as a triplet with a reduced intensity.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the synthesized deuterated ambroxol and to ensure the absence of starting materials or side products.

  • Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity.[11] Since deuteration has a negligible effect on the polarity of ambroxol, the chromatographic conditions used for the unlabeled compound are directly applicable.[12][13] Purity is assessed by integrating the peak area of the analyte and expressing it as a percentage of the total peak area detected.

  • Protocol: A validated isocratic HPLC method is developed for routine analysis.[12][14]

    • Prepare a standard solution of the sample in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile using a UV detector at the appropriate wavelength (e.g., 220 nm or 250 nm).[12][14]

    • Calculate the purity based on the relative peak area. The method should be validated for linearity, precision, and accuracy according to ICH guidelines.[15]

Data Presentation: Typical HPLC Method Parameters

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reversed-phase column providing good separation for hydrophobic compounds like ambroxol.[11][14]
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric AcidA common solvent system that provides good peak shape and resolution. The acid suppresses the ionization of the amine, reducing peak tailing.[12][14]
Flow Rate 1.0 mL/minA typical analytical flow rate balancing analysis time and separation efficiency.[14]
Detection UV at 250 nmAmbroxol has a strong UV absorbance at this wavelength, providing good sensitivity.[12]
Column Temp. Ambient or 30°CMaintaining a consistent temperature ensures reproducible retention times.[11]
Injection Vol. 10 µLStandard injection volume for analytical HPLC.[14]

Conclusion

This guide outlines a robust and reproducible workflow for the . The reductive amination pathway using sodium borodeuteride offers a straightforward method for high-yield, site-specific deuterium incorporation. The subsequent analytical characterization, leveraging the complementary strengths of Mass Spectrometry, NMR Spectroscopy, and HPLC, provides a self-validating system to ensure the final product meets the rigorous standards required for pharmaceutical research and development. By following these detailed protocols and understanding the causality behind the experimental choices, researchers can confidently produce and validate high-purity [D]-Ambroxol for applications in metabolic studies and as an internal standard for quantitative bioanalysis.

References

  • Hartmut D. (2024). Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Pharm Anal Chem, 9:259. [Link]

  • Synthesis of labeled ambroxol and its major metabolites. ResearchGate. (2009). [Link]

  • Al-Ghannam, S. M. (2013). Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 65-69. [Link]

  • HPLC Method for Separation of Bromhexine and Ambroxol on Primesep 200 Column. SIELC Technologies. [Link]

  • El-Bagary, R. I., et al. (2020). HPLC Method for Simultaneous Determination of Ambroxol, Salbutamol and Fexofenadine in Their Bulk and Dosage Forms. Scientific Literature. [Link]

  • Sudha, T., et al. (2015). HPLC method for the determination of ambroxol hcl in the presence of antimicrobial preservatives in oral liquid formulation. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Hydrogen/Deuterium Exchange in Ambrox Could Improve the Long-Term Scent and Shelf Life of Perfumes. MDPI. (2023). [Link]

  • Maegawa, H., et al. (2009). Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease. Journal of Biological Chemistry, 284(35), 23502-23516. [Link]

  • Nalwade, S. U., et al. (2012). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Journal of Chemistry. [Link]

  • Identification and characterization of ambroxol as an enzyme enhancement agent for Gaucher disease. Johns Hopkins University. (2009). [Link]

  • Characterization of Ambroxol and Its Hydrochloride Salt Crystals by Bromine K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy and X-Ray Crystal Structure Analysis. PubMed. (2023). [Link]

  • Synthesis method of deuterated compound.
  • Scheme 10 for the synthesis of Ambroxol Hydrochloride. ResearchGate. [Link]

  • Ambroxol (6) typical ESI_MS/MS calculated fragment and most abundant metabolites 7 and 8. ResearchGate. [Link]

  • The Use of Deuterium in ¹H NMR Spectroscopy. Chemistry LibreTexts. (2014). [Link]

  • Hydrogen Deuterium eXchange Mass Spectrometry. University of Oxford. (2020). [Link]

Sources

Exploratory

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

An In-depth Technical Guide to rac-cis-Ambroxol-d5 In the landscape of modern drug development and clinical research, precision and accuracy are paramount. The use of stable isotope-labeled internal standards has become...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to rac-cis-Ambroxol-d5

In the landscape of modern drug development and clinical research, precision and accuracy are paramount. The use of stable isotope-labeled internal standards has become the gold standard for quantitative analysis, particularly in bioanalytical mass spectrometry. rac-cis-Ambroxol-d5 is a deuterated analogue of cis-Ambroxol, a known impurity and metabolite of Ambroxol.[1] Ambroxol itself is a widely used mucolytic agent for treating respiratory diseases.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of rac-cis-Ambroxol-d5, its analytical characterization, and its critical application in research settings. Designed for researchers, analytical scientists, and drug development professionals, this document offers field-proven insights into the effective utilization of this important analytical standard.

Core Physicochemical Properties

The fundamental characteristics of a reference standard are critical for its proper handling, storage, and application. The properties of rac-cis-Ambroxol-d5 are summarized below.

PropertyValueSource(s)
Chemical Name cis-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol-d5[1]
Synonyms rac-cis-Ambroxol-d5, Ambroxol EP Impurity D-d5[1][4]
CAS Number 1217679-83-8[1][5]
Molecular Formula C₁₃H₁₃D₅Br₂N₂O[1][5]
Molecular Weight 383.13 g/mol [1][5]
Appearance Inferred to be a White to Off-White Solid[6][7]
Stereochemistry A racemic mixture of the cis-diastereomer[1]
Storage Conditions 2-8°C, Refrigerator[1][7]
Applications Labeled analogue of cis-Ambroxol, Internal Standard[1][8]

Structural Elucidation and Isomeric Context

The nomenclature "rac-cis-Ambroxol-d5" precisely defines the molecule's structure.

  • rac- : Indicates a racemic mixture, meaning it contains equal amounts of both enantiomers of the cis-isomer.

  • cis- : Describes the relative stereochemistry of the hydroxyl (-OH) and the amino (-NH) groups on the cyclohexanol ring, where both substituents are on the same side of the ring. This is a diastereomer of the therapeutically active trans-Ambroxol.

  • -d5 : Refers to the five deuterium atoms that replace hydrogen atoms on the cyclohexanol ring. This isotopic labeling is crucial as it increases the molecular weight by five Daltons without significantly altering the chemical properties, making it an ideal internal standard for mass spectrometry.

cluster_0 Ambroxol and Analogues Ambroxol rac-trans-Ambroxol (Active Drug) cis_Ambroxol rac-cis-Ambroxol (Impurity / Metabolite) Ambroxol->cis_Ambroxol Diastereomers d5_cis_Ambroxol rac-cis-Ambroxol-d5 (Labeled Standard) cis_Ambroxol->d5_cis_Ambroxol Isotopologue

Caption: Relationship between Ambroxol, its cis-isomer, and the deuterated standard.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and isotopic enrichment of rac-cis-Ambroxol-d5 is essential for its use as a quantitative standard. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing chemical purity and separating diastereomers. The primary goal is to resolve the cis-isomer from its trans counterpart.

Protocol: HPLC Purity Assessment

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly employed for its ability to separate hydrophobic compounds.[3][9]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.01 M diammonium hydrogen phosphate, pH 7.0) and an organic phase (e.g., acetonitrile/methanol mixture) provides effective separation.[3]

  • Flow Rate: A typical flow rate is maintained between 0.8 to 1.5 mL/min.[3][9]

  • Detection: UV detection at a wavelength such as 248 nm is suitable for the ambroxol chromophore.[3]

  • Causality: The choice of a buffered mobile phase at neutral pH is critical. It controls the ionization state of the amino groups in both cis and trans isomers, leading to reproducible retention times and improved peak shapes. The C18 stationary phase interacts differently with the two diastereomers due to their distinct three-dimensional shapes, allowing for their chromatographic separation. A certificate of analysis for the related trans-d5 isomer demonstrated baseline separation from the cis-d5 form, confirming the efficacy of this approach.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic incorporation.

Expected Results:

  • Ionization: Electrospray ionization in positive mode (ESI+) is effective for protonating the basic amino groups, yielding a strong [M+H]⁺ ion.

  • Mass-to-Charge Ratio (m/z): The primary ion observed will be [M+H]⁺ at approximately m/z 384.0.

  • Isotopic Pattern: A key validation point is the characteristic isotopic signature of a dibrominated compound. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a triplet of peaks for the molecular ion cluster: [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺, with an approximate intensity ratio of 1:2:1. For rac-cis-Ambroxol-d5, these peaks would appear around m/z 384, 386, and 388.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides definitive structural confirmation. For rac-cis-Ambroxol-d5, the spectrum would confirm the presence of aromatic and benzylic protons. Crucially, the signals corresponding to the protons on the cyclohexanol ring would be absent or significantly diminished, confirming the location and high level of deuterium incorporation.

Application Protocol: Bioanalytical Quantification using LC-MS/MS

The primary application of rac-cis-Ambroxol-d5 is as an internal standard (IS) for the accurate quantification of Ambroxol or its cis-isomer in biological matrices.[8] The stable isotope-labeled IS co-elutes with the analyte and experiences identical conditions during sample preparation and ionization, correcting for matrix effects and variability.

Workflow: Quantification of Ambroxol in Human Plasma

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Containing Ambroxol) Spike Spike with Internal Standard (rac-cis-Ambroxol-d5) Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify Concentration (vs. Calibration Curve) Ratio->Quantify

Caption: Standard workflow for bioanalytical quantification using a labeled internal standard.

Step-by-Step Methodology

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled Ambroxol into a blank biological matrix (e.g., human plasma).

  • Sample Preparation: a. To 100 µL of plasma sample (unknown, calibrator, or quality control), add a fixed amount of rac-cis-Ambroxol-d5 solution (the Internal Standard). b. Add 400 µL of cold acetonitrile to precipitate plasma proteins.[8] This is a trusted method for its efficiency and simplicity. c. Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins. d. Carefully transfer the clear supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis: a. Chromatography: Use a C18 column with a mobile phase gradient of ammonium formate buffer and acetonitrile to achieve separation.[8] b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte (Ambroxol) and the internal standard (rac-cis-Ambroxol-d5).

  • Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Plot this ratio against the known concentrations of the calibration standards to generate a calibration curve. d. Determine the concentration of Ambroxol in the unknown samples by interpolating their area ratios from the calibration curve.

Safety and Handling

While comprehensive toxicological data for rac-cis-Ambroxol-d5 is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[11]

  • Handling: Avoid creating dust.[11] Ensure adequate ventilation in the handling area.[11]

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C as recommended.[1][7]

  • Disposal: Dispose of the material in accordance with local, regional, and national regulations. Do not discharge to sewer systems.[12]

References

  • Pharmaffiliates. Ambroxol-Impurities. [Link]

  • National Center for Biotechnology Information. Ambroxol. PubChem Compound Summary for CID 2132. [Link]

  • Weiner, B., et al. (2009). Synthesis of labeled ambroxol and its major metabolites. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Pharmaffiliates. rac-cis-Ambroxol-d5. [Link]

  • Pharmaffiliates. rac-trans-Ambroxol-d5. [Link]

  • Caesar & Loretz GmbH. (2025). Safety data sheet: Ambroxol hydrochloride, API. [Link]

  • Ma, T., et al. (2009). Identification and characterization of ambroxol as an enzyme enhancement agent for Gaucher disease. Journal of Biological Chemistry. [Link]

  • National Center for Biotechnology Information. 4-(((2-Amino-3,5-dibromophenyl)methyl)amino)cyclohexan-1-ol--hydrogen chloride (1/1). PubChem Compound Summary. [Link]

  • Mandrioli, R., et al. (2025). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II-B, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study. International Journal of Molecular Sciences. [Link]

  • Hartmut, D. (2024). Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Pharmaceutical Analytical Chemistry. [Link]

  • ResearchGate. Scheme 10 for the synthesis of Ambroxol Hydrochloride. [Link]

  • Reddy, G.S., et al. (2013). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Journal of Chromatographic Science. [Link]

  • Scribd. Ambroxol Hydrochloride. [Link]

Sources

Foundational

Technical Guide: rac-cis-Ambroxol-d5 in the Bioanalytical Workflow of Bromhexine

A Senior Application Scientist's Perspective on Metabolite Quantification Preamble: The Journey from Prodrug to Bioanalytical Target In the landscape of respiratory therapeutics, Bromhexine holds a significant place as a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Metabolite Quantification

Preamble: The Journey from Prodrug to Bioanalytical Target

In the landscape of respiratory therapeutics, Bromhexine holds a significant place as a widely used mucolytic agent. However, its clinical efficacy is not directly attributable to the parent compound but rather to its principal active metabolite, Ambroxol.[1][2] The in-vivo transformation from Bromhexine to Ambroxol through N-dealkylation and hydroxylation is a critical step in its mechanism of action.[3] Understanding the pharmacokinetics of this conversion is paramount for drug development, establishing bioequivalence, and optimizing dosage regimens. This requires a robust, precise, and reliable bioanalytical method to quantify Ambroxol in complex biological matrices like human plasma.

This technical guide moves beyond a simple recitation of methods. It provides an in-depth rationale for the strategic use of the stable-isotope labeled (SIL) internal standard, rac-cis-Ambroxol-d5 , in the quantitative analysis of Ambroxol. We will explore the metabolic pathway, dissect the principles of bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and present a self-validating protocol that embodies the pillars of expertise, authoritativeness, and trustworthiness demanded in modern drug development.

Part 1: The Metabolic Conversion of Bromhexine

The biotransformation of Bromhexine is a classic example of metabolic activation. Following oral administration, Bromhexine undergoes extensive first-pass metabolism in the liver. The key pathway involves enzymatic N-dealkylation and hydroxylation of the cyclohexyl ring, leading to the formation of Ambroxol, a more potent secretolytic and secretomotoric agent.[1][3]

This metabolic process underscores why direct measurement of Bromhexine alone is insufficient for a complete pharmacokinetic profile. The focus must shift to its active metabolite, Ambroxol, to truly correlate plasma concentrations with therapeutic effect.

Metabolic_Pathway Bromhexine Bromhexine (Prodrug) Ambroxol Ambroxol (Active Metabolite) Bromhexine->Ambroxol  Hepatic Metabolism  (N-dealkylation & Hydroxylation)

Caption: Metabolic activation of Bromhexine to Ambroxol.

Part 2: The Analytical Imperative and the Role of Internal Standards

Quantitative bioanalysis using LC-MS/MS is the gold standard for measuring drug and metabolite concentrations in biological fluids.[4][5] Its high sensitivity and selectivity allow for the detection of analytes at very low concentrations (ng/mL or pg/mL). However, the accuracy of these measurements can be compromised by several factors, including sample loss during extraction and matrix effects—where co-eluting endogenous components suppress or enhance the ionization of the analyte.

To counteract these variables, a near-perfect proxy for the analyte is introduced into the sample at a known concentration before any processing occurs. This proxy is the Internal Standard (IS) . The fundamental principle is that the IS will experience the same physical losses and ionization effects as the analyte. Therefore, by measuring the ratio of the analyte's signal to the IS's signal, we can calculate the analyte's concentration with high accuracy, regardless of absolute signal fluctuations.

While structural analogues can be used as internal standards, the ideal choice is a stable-isotope labeled version of the analyte itself.[6][7] A SIL-IS is chemically identical to the analyte, ensuring it has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency. It is distinguishable only by its mass, making it the ultimate tool for ensuring data integrity.

SIL_IS_Principle cluster_0 Sample Processing cluster_1 Quantification A0 Analyte (Unknown Conc.) A1 Analyte Signal A0->A1 Variable Loss & Matrix Effects IS0 SIL-IS (Known Conc.) IS1 SIL-IS Signal IS0->IS1 Identical Loss & Matrix Effects Ratio Signal Ratio (Analyte / IS) A1->Ratio IS1->Ratio Result Accurate Concentration Ratio->Result vs. Calibration Curve

Caption: The self-validating principle of SIL-IS quantification.

Part 3: rac-cis-Ambroxol-d5: A Profile

rac-cis-Ambroxol-d5 is the deuterated analogue of cis-Ambroxol.[8] While the therapeutically active form of Ambroxol is the trans-isomer, the cis-isomer is a known metabolite and process impurity.[8][9] The use of a deuterated stereoisomer as an IS is a sophisticated analytical strategy.

  • Stable Isotope Labeling (d5): The molecule contains five deuterium (²H) atoms in place of hydrogen atoms.[10] This increases its molecular weight by 5 Daltons without significantly altering its chemical properties. This mass shift is easily resolved by the mass spectrometer.

  • Cis-Isomer: Cis and trans isomers have different spatial arrangements and, consequently, different physical properties, often leading to baseline separation under reversed-phase chromatographic conditions.[11][12] This separation prevents isobaric interference between the analyte (trans-Ambroxol) and the IS (cis-Ambroxol-d5).

  • Racemic Mixture (rac-): The standard is a racemic mixture of the cis-isomer's enantiomers. This is acceptable for use as an internal standard as long as the chromatography resolves the cis- and trans-isomers, and the response is consistent.

PropertyAnalyte: trans-AmbroxolInternal Standard: rac-cis-Ambroxol-d5
Chemical Name trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanolcis-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol-d5
CAS Number 18683-91-51217679-83-8[8]
Molecular Formula C₁₃H₁₈Br₂N₂OC₁₃H₁₃D₅Br₂N₂O[10]
Molecular Weight ~378.10 g/mol ~383.13 g/mol [10]
Stereochemistry Trans IsomerCis Isomer
Isotopic Label NoneDeuterium (d5)

Part 4: A Validated Bioanalytical Protocol for Ambroxol Quantification

This section outlines a robust, field-proven LC-MS/MS methodology for the quantification of Ambroxol in human plasma, adhering to the principles of regulatory guidelines such as the FDA's Bioanalytical Method Validation (BMV) Guidance.[13][14]

Experimental Workflow

Analytical_Workflow Start Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with rac-cis-Ambroxol-d5 (IS) Start->Spike Prepare Sample Preparation (Protein Precipitation) Spike->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze End Data Processing & Quantification Analyze->End

Caption: High-level workflow for Ambroxol bioanalysis.

Step-by-Step Methodology

1. Preparation of Standards:

  • Prepare primary stock solutions of trans-Ambroxol and rac-cis-Ambroxol-d5 in methanol (e.g., at 1 mg/mL).

  • Perform serial dilutions to create working solutions for the calibration curve (e.g., 0.1 to 100 ng/mL for Ambroxol) and a single working solution for the IS (e.g., 50 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • Rationale: This method is chosen for its speed, simplicity, and effectiveness in removing the majority of plasma proteins, making it ideal for high-throughput analysis.[15][16]

  • To 100 µL of human plasma (blank, calibrator, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the IS working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean vial for injection.

3. LC-MS/MS Conditions:

  • Rationale: These conditions are optimized to achieve separation of Ambroxol from endogenous interferences and to provide robust, positive-ion electrospray ionization.[4][5]

ParameterCondition
LC System Standard UHPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold 1 min, re-equilibrate
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Ambroxol: m/z 379.0 → 264.0[4][5] rac-cis-Ambroxol-d5: m/z 384.0 → 269.0
Gas Temp. ~350 °C
Nebulizer Gas Nitrogen
Method Validation Summary

The method must be validated according to regulatory guidelines to ensure its reliability.[13][17] The following table summarizes typical acceptance criteria and expected performance.

Validation ParameterAcceptance Criteria (FDA BMV Guidance)[13][14]Expected Performance
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrices.Method demonstrates high selectivity.
Calibration Curve ≥ 6 non-zero standards; r² ≥ 0.99Linear over 0.2 - 100 ng/mL with r² > 0.995.
Accuracy & Precision LLOQ: ±20% Other QCs: ±15%Intra- and inter-day precision (CV%) < 10%; Accuracy within 90-110%.[15]
Lower Limit of Quantification (LLOQ) Analyte response is ≥ 5x blank response; Accuracy and Precision within ±20%.[14]0.2 ng/mL.[4]
Matrix Effect CV of IS-normalized matrix factor should be ≤15%.No significant ion suppression or enhancement observed.
Stability Analyte stable under expected sample handling and storage conditions (e.g., freeze-thaw, bench-top, long-term).Ambroxol is stable in plasma for at least 3 freeze-thaw cycles and for >6 months at -80°C.[15]

Conclusion: A Self-Validating System for Unimpeachable Data

The strategic selection of rac-cis-Ambroxol-d5 as an internal standard is central to creating a bioanalytical method that is not just accurate, but inherently self-validating. By mirroring the behavior of the target analyte, trans-Ambroxol, from the moment of spiking through to detection, it provides a continuous internal control against the unpredictable variables of biological sample analysis. This approach mitigates risks associated with sample preparation and matrix effects, ensuring that the final concentration data is a true and reliable reflection of the in-vivo pharmacokinetic reality. For researchers and drug developers, this level of analytical rigor is the bedrock upon which sound clinical decisions are made, transforming a simple metabolite measurement into a cornerstone of evidence-based pharmaceutical science.

References

  • Vertex AI Search result citing SynThink Research Chemicals. (n.d.). rac-cis-Ambroxol | 107814-37-9. Retrieved January 21, 2026, from [Link]

  • Vertex AI Search result citing Pharmaffiliates. (n.d.). rac-cis-Ambroxol-d5. Retrieved January 21, 2026, from [Link]

  • Chen, J., Jiang, Y., Wang, G., & Gu, J. (2005). Determination of ambroxol in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 765-770. Available at: [Link]

  • Vertex AI Search result citing Pharmaffiliates. (n.d.). Ambroxol-Impurities. Retrieved January 21, 2026, from [Link]

  • Kardos, P., et al. (2020). Pharmacokinetics of Ambroxol Sustained Release (Mucosolvan® Retard) Compared with Other Formulations in Healthy Volunteers. Pulmonary Therapy, 6(1), 105-117. Available at: [Link]

  • Migliorati, V., et al. (2023). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. Pharmaceuticals, 16(7), 939. Available at: [Link]

  • Li, P., et al. (2018). A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in healthy Chinese volunteers. Latin American Journal of Pharmacy, 37(10), 2065-72. Available at: [Link]

  • Vertex AI Search result citing ResearchGate. (n.d.). Synthesis of labeled ambroxol and its major metabolites. Retrieved January 21, 2026, from [Link]

  • Popiołek-Barczyk, K., et al. (2021). Comparison of Bromhexine and its Active Metabolite - Ambroxol as Potential Analgesics Reducing Oxaliplatin-induced Neuropathic Pain - Pharmacodynamic and Molecular Docking Studies. Journal of Physiology and Pharmacology, 72(1). Available at: [Link]

  • Vertex AI Search result citing ResearchGate. (n.d.). Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions. Retrieved January 21, 2026, from [Link]

  • Sinyakova, A. G., et al. (2022). Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions. Molecules, 27(9), 2933. Available at: [Link]

  • European Medicines Agency. (2015). Ambroxol-Bromhexine (EMEA-H-A-31-1397) - Assessment report. Retrieved January 21, 2026, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved January 21, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, April 24). Cis and Trans Isomers. YouTube. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved January 21, 2026, from [Link]

  • Vertex AI Search result citing ResearchGate. (n.d.). Determination of ambroxol in human plasma using LC-MS/MS. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Cis–trans isomerism. Retrieved January 21, 2026, from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Available at: [Link]

  • Google Patents. (n.d.). CN103073439A - Synthesis method of ambroxol hydrochloride compound.
  • Aso, H., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current drug metabolism, 23(10), 844-857. Available at: [Link]

  • Liu, Y., et al. (2020). Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study. Journal of analytical methods in chemistry, 2020, 8816864. Available at: [Link]

  • Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved January 21, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 21, 2026, from [Link]

  • BYJU'S. (n.d.). Cis-Trans Isomerism. Retrieved January 21, 2026, from [Link]

  • KCAS Bioanalytical & Biomarker Services. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). Cis and Trans Isomers. Retrieved January 21, 2026, from [Link]

  • LGC Group. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. Retrieved January 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • Schug, K. A. (2017, September 27). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. LCGC International. Available at: [Link]

  • Freesciencelessons. (2021, October 26). A Level Chemistry Revision "Cis-Trans Isomers". YouTube. Available at: [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN104788326A - Synthesis method of ambroxol hydrochloride.

Sources

Exploratory

The Analytical Symbiosis of cis-Ambroxol and its Deuterated Twin: A Technical Guide to Isotopic Dilution in Bioanalysis

Introduction: Beyond the Molecule to its Isotopic Signature In the landscape of modern pharmaceutical analysis, the quantification of therapeutic agents in complex biological matrices is a cornerstone of drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Molecule to its Isotopic Signature

In the landscape of modern pharmaceutical analysis, the quantification of therapeutic agents in complex biological matrices is a cornerstone of drug development. This guide delves into the critical relationship between cis-Ambroxol, a pharmacologically active compound, and its stable isotope-labeled counterpart, rac-cis-Ambroxol-d5. We will explore the fundamental principles that make this pair an exemplary model for the application of isotopic dilution mass spectrometry, a gold-standard technique for achieving the highest levels of accuracy and precision in bioanalytical studies. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, in-depth protocols.

Ambroxol, a secretolytic agent used in the treatment of respiratory diseases, exists as stereoisomers.[1][2] The cis and trans isomers differ in the spatial arrangement of the hydroxyl and amino groups on the cyclohexanol ring. While the trans-isomer is typically the active pharmaceutical ingredient, the analysis of specific isomers and related impurities is crucial for comprehensive pharmacokinetic and metabolic studies. It is in this context that rac-cis-Ambroxol-d5 emerges not merely as a chemical variant, but as an indispensable analytical tool.

The Core Relationship: A Foundation of Chemical Identity and Mass Distinction

The relationship between cis-Ambroxol and rac-cis-Ambroxol-d5 is one of near-perfect chemical equivalence coupled with a discrete and deliberate difference in mass. rac-cis-Ambroxol-d5 is a labeled analogue of cis-Ambroxol where five hydrogen atoms on the cyclohexanol ring have been replaced by deuterium atoms.[3][4] Deuterium, a stable (non-radioactive) isotope of hydrogen, contains one proton and one neutron, making it approximately twice as heavy as hydrogen.[5][6]

This isotopic substitution is the lynchpin of its utility. For the purposes of a bioanalytical assay, rac-cis-Ambroxol-d5 behaves virtually identically to the unlabeled cis-Ambroxol during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[7] They co-elute from the liquid chromatography (LC) column and exhibit the same ionization efficiency.[8] However, due to the five deuterium atoms, its molecular weight is increased by five Daltons. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to distinguish between the analyte (cis-Ambroxol) and the internal standard (rac-cis-Ambroxol-d5).

This relationship is visually represented below:

G cluster_Analyte cis-Ambroxol (Analyte) cluster_IS rac-cis-Ambroxol-d5 (Internal Standard) cluster_Properties Shared Properties A Chemical Structure (C13H18Br2N2O) C Chemical Structure (C13H13D5Br2N2O) Deuterium on cyclohexanol ring E Extraction Recovery A->E F Chromatographic Retention Time A->F G Ionization Efficiency A->G B Molecular Weight ~378.1 g/mol D Molecular Weight ~383.1 g/mol B->D  Mass Shift (+5 Da) C->E C->F C->G

Logical Relationship between cis-Ambroxol and its Deuterated Internal Standard.

The "Why": Causality Behind the Use of a Deuterated Internal Standard

The rationale for employing rac-cis-Ambroxol-d5 as an internal standard is rooted in the need to correct for variability inherent in the bioanalytical process.[4] Any loss of analyte during sample preparation, or fluctuations in instrument response, will be mirrored by the deuterated standard.[8] By adding a known quantity of rac-cis-Ambroxol-d5 to every sample at the very beginning of the workflow, we introduce a constant reference. The final measurement is not the absolute response of cis-Ambroxol, but the ratio of the response of cis-Ambroxol to the response of rac-cis-Ambroxol-d5. This ratio remains stable even if sample is lost during extraction or if the mass spectrometer's sensitivity drifts, thereby ensuring the integrity of the quantification.[5][9]

This self-validating system is superior to using a structurally similar but non-isotopic internal standard, which may not perfectly mimic the analyte's behavior in every step of the process.

Experimental Protocol: A Validated LC-MS/MS Workflow

The following is a detailed, step-by-step methodology for the quantification of cis-Ambroxol in human plasma using rac-cis-Ambroxol-d5 as an internal standard, synthesized from established methods.[7][10][11][12]

Sample Preparation: Protein Precipitation

This is a common and efficient method for removing the bulk of proteins from plasma samples.

  • Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of a 100 ng/mL solution of rac-cis-Ambroxol-d5 in methanol to each tube.

  • Protein Precipitation: Add 300 µL of acetonitrile.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The goal of the chromatographic step is to separate the analyte and internal standard from other matrix components.

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • cis-Ambroxol: The protonated precursor ion ([M+H]⁺) is at m/z 379.0. A common and stable product ion resulting from fragmentation is observed at m/z 264.0.[10][11][12]

    • rac-cis-Ambroxol-d5: The protonated precursor ion ([M+H]⁺) will be at m/z 384.0 (379.0 + 5). The fragmentation is expected to be similar, with the corresponding product ion also shifted by 5 Da to m/z 269.0.

  • Key Parameters (to be optimized):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~400 °C

    • Collision Gas: Argon

Workflow Visualization

G cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry p1 1. Aliquot 100 µL Plasma p2 2. Spike with rac-cis-Ambroxol-d5 p1->p2 p3 3. Add 300 µL Acetonitrile p2->p3 p4 4. Vortex & Centrifuge p3->p4 p5 5. Transfer Supernatant p4->p5 lc1 Inject 5 µL onto C18 Column p5->lc1 lc2 Gradient Elution ms1 Positive ESI lc2->ms1 ms2 MRM Detection ms1->ms2 ms3 Quantify Ratio of Analyte/IS ms2->ms3

Bioanalytical Workflow for cis-Ambroxol Quantification.

Data Presentation and Interpretation

The data acquired from the LC-MS/MS system is processed to generate calibration curves and determine the concentration of cis-Ambroxol in unknown samples.

Quantitative Data Summary
Parametercis-Ambroxol (Analyte)rac-cis-Ambroxol-d5 (Internal Standard)
Molecular Formula C₁₃H₁₈Br₂N₂OC₁₃H₁₃D₅Br₂N₂O
Molecular Weight ~378.1 g/mol [5]~383.1 g/mol [4]
Precursor Ion (m/z) 379.0384.0
Product Ion (m/z) 264.0269.0 (inferred)
Calibration and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of cis-Ambroxol to the peak area of rac-cis-Ambroxol-d5 against the known concentrations of the calibration standards. A linear regression analysis is then applied to this curve. The concentration of cis-Ambroxol in the unknown samples is then calculated by interpolating their peak area ratios onto this curve.

Conclusion: An Indispensable Partnership for Robust Bioanalysis

The relationship between cis-Ambroxol and rac-cis-Ambroxol-d5 exemplifies a sophisticated and robust approach to quantitative bioanalysis. The use of a stable isotope-labeled internal standard is not merely a matter of convenience; it is a fundamental strategy for ensuring the accuracy, precision, and reliability of analytical data. By compensating for the inherent variabilities of sample processing and instrumental analysis, this partnership allows researchers to have high confidence in their pharmacokinetic and metabolic data, ultimately supporting the safe and effective development of new medicines. The principles and protocols outlined in this guide provide a solid framework for the successful implementation of this powerful analytical technique.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.).
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Pharmaffiliates. (n.d.). rac-cis-Ambroxol-d5. Retrieved from [Link]

  • Choi, R. L., et al. (2003). Determination of ambroxol in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 209-216.
  • Miro, A., et al. (2023).
  • Li, P., et al. (2018). A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in healthy Chinese volunteers. Latin American Journal of Pharmacy, 37(10), 2069-76.
  • PubChem. (n.d.). Ambroxol. Retrieved from [Link]

  • Chen, X., et al. (2015). Development of a new ultra-high performance liquid chromatography - tandem mass spectrometry method for determination of ambroxol hydrochloride in serum with pharmacokinetic application. Hemijska industrija, 70(4), 435-442.
  • Expert Synthesis Solutions (ESS). (n.d.). rac-trans-Ambroxol-D5. Retrieved from [Link]

  • Sravani, S., et al. (2014). Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations. Journal of advanced pharmaceutical technology & research, 5(4), 168–172.
  • MIMS Indonesia. (n.d.). Ambroxol: Uses, Dosage, Side Effects and More. Retrieved from [Link]

  • Vergin, H., et al. (1985). [The pharmacokinetics and bioequivalence of various dosage forms of ambroxol]. Arzneimittel-Forschung, 35(4), 794-800.
  • Shaik, S., et al. (2012). PHARMACOKINETIC STUDIES OF AMBROXOL HYDROCHLORIDE MICROSPHERES IN RATS AFTER ORAL ADMINISTRATION. International Journal of Research in Pharmacy and Chemistry, 2(2), 280-286.
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
  • ResearchGate. (n.d.). Chemical Structure of Ambroxol Hydrochloride. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Identification of Ambroxol EP Impurity D-d5

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the identification and characterization of Ambroxol EP Impurity D-d5, a critical isotop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of Ambroxol EP Impurity D-d5, a critical isotopically labeled internal standard for the accurate quantification of Ambroxol EP Impurity D in pharmaceutical preparations. This document delves into the rationale behind the use of deuterated standards, proposes a logical synthetic strategy for Ambroxol EP Impurity D-d5, and presents detailed, field-proven analytical methodologies for its unambiguous identification. The protocols herein are designed to be self-validating, adhering to the principles of scientific integrity and regulatory expectations as outlined in the ICH Q2(R2) guidelines.

Introduction: The Imperative for Isotopic Labeling in Impurity Profiling

Ambroxol, a widely used mucolytic agent, undergoes rigorous purity testing to ensure patient safety and therapeutic efficacy.[][2] The European Pharmacopoeia (EP) outlines several process-related and degradation impurities of Ambroxol, including Impurity D, chemically identified as cis-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol.[3][4] Accurate quantification of this and other impurities is a cornerstone of quality control in the pharmaceutical industry.

The use of stable isotope-labeled internal standards, such as Ambroxol EP Impurity D-d5, is the gold standard for quantitative analysis by mass spectrometry. These standards exhibit nearly identical physicochemical properties to their non-labeled counterparts, ensuring they co-elute chromatographically and experience similar ionization efficiencies. This co-behavior effectively mitigates matrix effects and variations in sample preparation, leading to highly accurate and precise quantification.

This guide will provide a detailed roadmap for researchers and analytical scientists to confidently identify and characterize Ambroxol EP Impurity D-d5, thereby enabling robust and reliable analytical method development and validation for Ambroxol impurity profiling.

Structural Elucidation and Proposed Synthesis of Ambroxol EP Impurity D-d5

Structure of Ambroxol EP Impurity D

Ambroxol EP Impurity D is the cis-isomer of Ambroxol. Its structure is presented below:

Chemical Name: cis-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol[4] Molecular Formula: C₁₃H₁₈Br₂N₂O[] Molecular Weight: 378.10 g/mol []

Rationale for Deuteration Strategy

For use as an internal standard in mass spectrometry-based assays, the deuterium labeling should introduce a significant mass shift (ideally ≥ 3 Da) to differentiate it from the unlabeled analyte. Furthermore, the deuterium atoms should be placed on a part of the molecule that is not susceptible to H/D exchange under typical analytical conditions and is retained in the major product ions observed in MS/MS fragmentation.

A logical and synthetically feasible approach is the deuteration of the cyclohexanol ring. This can be achieved by using a deuterated precursor, such as cyclohexanone-2,2,6,6-d4, followed by reduction to introduce a fifth deuterium atom.

Proposed Synthetic Pathway

A plausible synthetic route to Ambroxol EP Impurity D-d5 is a reductive amination reaction between 2-amino-3,5-dibromobenzaldehyde and cis-4-aminocyclohexanol-d5.

Diagram 1: Proposed Synthetic Pathway for Ambroxol EP Impurity D-d5

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde 2-Amino-3,5-dibromobenzaldehyde Reaction Reductive Amination (e.g., NaBH(OAc)₃) Aldehyde->Reaction Amine cis-4-Aminocyclohexanol-d5 Amine->Reaction Product Ambroxol EP Impurity D-d5 Reaction->Product

Caption: A schematic of the proposed synthesis of Ambroxol EP Impurity D-d5.

Analytical Identification and Characterization

The following sections detail the analytical techniques and protocols for the comprehensive identification of the synthesized Ambroxol EP Impurity D-d5.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

HPLC is a fundamental technique for assessing the purity of the synthesized deuterated standard and confirming its retention time relative to the non-labeled Impurity D.

A reversed-phase HPLC method is generally suitable for the analysis of Ambroxol and its impurities.[5]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL

Table 1: Suggested HPLC Method Parameters

  • Causality: The C18 stationary phase provides excellent retention for the moderately polar Ambroxol and its impurities. The gradient elution allows for the effective separation of the main compound from any starting materials or by-products. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape.

  • Self-Validation: The method's suitability should be confirmed by running a system suitability test (SST) including parameters like tailing factor, theoretical plates, and repeatability of injections. The retention time of Ambroxol EP Impurity D-d5 is expected to be nearly identical to that of the non-labeled Ambroxol EP Impurity D, with any minor shifts being consistent and reproducible.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Purity

Mass spectrometry is the definitive technique for confirming the molecular weight of the deuterated compound and assessing its isotopic purity.

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
MS Scan Mode Full Scan (for molecular weight) and Product Ion Scan (for fragmentation)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Collision Gas Argon
Collision Energy 20-40 eV (optimized for fragmentation)

Table 2: Suggested Mass Spectrometry Parameters

  • Causality: ESI in positive mode is well-suited for the analysis of amines like Ambroxol and its impurities, which readily form protonated molecules [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination and confirmation of the elemental composition.

  • Molecular Weight Confirmation: The full scan mass spectrum should show a prominent ion corresponding to the [M+H]⁺ of Ambroxol EP Impurity D-d5. The expected monoisotopic mass of the protonated molecule is approximately 388.04 g/mol (C₁₃H₁₄D₅Br₂N₂O + H⁺). This represents a 5 Da shift from the non-labeled Impurity D.

  • Fragmentation Pattern: The product ion scan (MS/MS) will reveal the fragmentation pattern. Key fragment ions should be monitored to confirm that the deuterium labels are retained. For example, fragmentation of the bond between the benzyl group and the nitrogen atom would be expected.

  • Isotopic Purity: The relative intensities of the isotopic peaks in the mass spectrum will allow for the determination of the isotopic purity of the synthesized standard.

Diagram 2: Analytical Workflow for Identification

G Start Synthesized Ambroxol EP Impurity D-d5 HPLC HPLC Analysis (Purity & Retention Time) Start->HPLC MS Mass Spectrometry (Molecular Weight & Isotopic Purity) HPLC->MS NMR NMR Spectroscopy (Structural Confirmation & Deuteration Site) MS->NMR End Confirmed Identity NMR->End

Caption: A streamlined workflow for the analytical identification of Ambroxol EP Impurity D-d5.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides unambiguous structural confirmation and pinpoints the location of the deuterium atoms.

Parameter Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ or CDCl₃
¹H NMR Standard proton experiment
¹³C NMR Proton-decoupled carbon experiment
2D NMR COSY, HSQC, HMBC for full structural assignment

Table 3: Suggested NMR Spectroscopy Parameters

  • Causality: ¹H NMR will confirm the overall structure of the molecule. The signals corresponding to the protons on the deuterated positions of the cyclohexyl ring will be absent or significantly reduced in intensity. ¹³C NMR will show the carbon signals, and the signals for the deuterated carbons will be observed as multiplets due to C-D coupling.

  • Structural Confirmation: 2D NMR experiments (COSY, HSQC, HMBC) are invaluable for assigning all proton and carbon signals, providing definitive proof of the structure of Ambroxol EP Impurity D and the location of the deuterium labels.[6][7]

  • Self-Validation: The NMR data should be internally consistent and align with the expected structure. Comparison with the NMR spectra of the non-labeled Ambroxol EP Impurity D will clearly show the differences due to deuteration.

Method Validation According to ICH Q2(R2) Guidelines

Once the Ambroxol EP Impurity D-d5 has been thoroughly characterized and confirmed, it can be used as an internal standard in a quantitative analytical method. This method must then be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][8][9][10][11]

Key validation parameters to be assessed include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The identification and characterization of Ambroxol EP Impurity D-d5 is a critical step in the development of robust and reliable analytical methods for the quality control of Ambroxol drug substances and products. This guide has provided a comprehensive overview of the rationale, proposed synthesis, and detailed analytical protocols for the unambiguous identification of this deuterated internal standard. By following the principles of scientific integrity and adhering to regulatory guidelines, researchers and drug development professionals can confidently establish the identity and purity of Ambroxol EP Impurity D-d5, thereby ensuring the accuracy and reliability of their quantitative impurity profiling methods.

References

  • Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • (PDF) Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]

  • CN110229111A - Ambroxol impurity and the preparation method and application thereof. (n.d.). Google Patents.
  • Ambroxol Impurities. (n.d.). SynZeal. Retrieved January 21, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 21, 2026, from [Link]

  • GB2239241A - Process for the preparation of N-(2-amino-3,5-dibromobenzyl)-trans-amino-cyclohexanol. (n.d.). Google Patents.
  • Ambroxol hydrochloride. (2011, January). European Pharmacopoeia 7.0.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 21, 2026, from [Link]

  • LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. (2023). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

  • Ambroxol hydrochloride. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved January 21, 2026, from [Link]

  • trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • CN103837611A - Detection method of relevant substance of ambroxol hydrochloride injection. (n.d.). Google Patents.
  • Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH. Retrieved January 21, 2026, from [Link]

  • Use of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol. (n.d.). Google Patents.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024, July 2). YouTube. Retrieved January 21, 2026, from [Link]

  • Determination of ambroxol in human plasma using LC-MS/MS. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5 -. (n.d.). Jetir.org. Retrieved January 21, 2026, from [Link]

  • Tandem mass spectra and fragmentation pattern of (A) ambroxol and (B)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A0363700 - CRS catalogue. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved January 21, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved January 21, 2026, from [Link]

  • cis-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018, November 14). YouTube. Retrieved January 21, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Procurement and Application of rac-cis-Ambroxol-d5 for Advanced Pharmaceutical Research

Executive Summary This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement, validation, and application of rac-cis-Ambroxol-d5. As a stabl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement, validation, and application of rac-cis-Ambroxol-d5. As a stable isotope-labeled internal standard, this compound is critical for achieving the highest levels of accuracy and precision in the bioanalytical quantification of Ambroxol and its related impurities. We will delve into the core principles of its application, provide a landscape of commercial suppliers, and present detailed protocols for its quality verification and use in validated LC-MS/MS assays. This document is designed to empower researchers to confidently source high-quality material and implement robust analytical methodologies.

Introduction to Ambroxol and the Imperative of Deuterated Analogs

Ambroxol: A Brief Overview

Ambroxol is a widely used mucolytic agent that reduces the viscosity of sputum, facilitating its removal from the respiratory tract.[1] It is a semi-synthetic derivative of vasicine, an alkaloid obtained from the plant Adhatoda vasica.[1] Chemically, the active pharmaceutical ingredient (API) is the trans-isomer, specifically trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol.[1][2] During its synthesis and metabolism, various related substances, including the cis-isomer, can be formed.[3] The accurate quantification of Ambroxol and its isomers in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies.

The Gold Standard: Why Use a Deuterated Internal Standard?

In modern quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for mitigating analytical variability.[4] Deuterated standards, where hydrogen atoms are replaced by deuterium, are chemically identical to the analyte.[4] This near-perfect chemical analogy ensures they co-elute chromatographically and experience the same behavior during sample extraction, handling, and ionization in the mass spectrometer.[4]

This approach, known as isotope dilution mass spectrometry (IDMS), allows for the precise correction of matrix effects and variations in sample recovery, which are significant sources of error in complex biological samples.[4][5][6] The mass difference between the analyte and the deuterated standard allows the mass spectrometer to distinguish and independently measure both compounds, leading to highly accurate and precise quantification.[7][8]

Deconstructing rac-cis-Ambroxol-d5

The nomenclature of the target compound provides specific details crucial for its application:

  • rac- : Indicates a racemic mixture, meaning it contains equal amounts of both enantiomers of the cis-isomer.

  • cis- : Refers to the stereochemistry of the hydroxyl and amino groups on the cyclohexanol ring, distinguishing it from the therapeutically active trans-isomer. This specific labeled isomer is often used to quantify the cis-isomer impurity (Ambroxol EP Impurity D).[3][9]

  • d5 : Denotes that five hydrogen atoms have been replaced with deuterium. This provides a significant mass shift (5 Da), preventing isotopic crosstalk with the unlabeled analyte.

Commercial Supplier Landscape for rac-cis-Ambroxol-d5

Critical Factors for Supplier Selection

Choosing a reliable supplier is a critical first step that directly impacts data quality. Researchers must scrutinize the following attributes:

  • Purity: Both chemical and isotopic purity are essential. The Certificate of Analysis (CoA) should specify the chemical purity (typically by HPLC) and the isotopic enrichment (e.g., >98% atom D).

  • Characterization Data: A comprehensive CoA with data from ¹H-NMR, Mass Spectrometry, and HPLC is non-negotiable. This confirms the structure, isotopic distribution, and purity of the material.

  • Documentation and Traceability: The supplier should provide clear documentation, including CAS number, lot number, and a detailed CoA, ensuring traceability.

  • Lot-to-Lot Consistency: For long-term studies, consistency between different batches of the standard is crucial for reliable data.

Comparative Supplier Overview

The following table summarizes publicly available information for commercial suppliers of rac-cis-Ambroxol-d5 and related deuterated analogs. Researchers are advised to contact suppliers directly for the most current specifications, availability, and pricing.

SupplierProduct NameCAS NumberMolecular FormulaNotes
Pharmaffiliates rac-cis-Ambroxol-d51217679-83-8C₁₃H₁₃D₅Br₂N₂OListed as an impurity standard for Ambroxol (Ambroxol EP Impurity D-d5).[3][10]
Musechem rac-cis-Ambroxol-d51217679-83-8C₁₃H₁₃D₅Br₂N₂OListed with a purity of ≥90%.
Clearsynth rac-Ambroxol-d51331823-93-8Not SpecifiedNote: This may not be the cis-isomer. Verification is required.[11]
Expert Synthesis Solutions (ESS) rac-trans-Ambroxol-D518683-91-5 (unlabelled)C₁₃H₁₃D₅Br₂N₂ONote: This is the labeled trans-isomer, not the cis. Useful for quantifying the API.[12]
ARTIS STANDARDS rac-trans-Ambroxol-D5Not SpecifiedC₁₃H₁₃D₅Br₂N₂ONote: This is the labeled trans-isomer.[13]

This table is for informational purposes and is not an exhaustive list. Researchers should perform their own due diligence.

Quality Assessment and In-House Verification

Upon receipt of the standard, it is best practice to perform in-house verification to ensure its identity and integrity before use in regulated or critical studies.

Interpreting the Certificate of Analysis (CoA)

The CoA is the primary document attesting to the quality of the standard. Key sections to review include:

  • Identity Confirmation: Look for ¹H-NMR and Mass Spectrometry data confirming the chemical structure and the mass shift corresponding to the d5-label.

  • Chemical Purity: Typically determined by HPLC-UV, this value should ideally be ≥98%.

  • Isotopic Purity/Enrichment: Mass spectrometry data should confirm the distribution of isotopes, with the d5 species being predominant (>98% atom D is common).

Protocol: In-House Identity & Purity Check by LC-MS

This protocol provides a self-validating system to quickly confirm the identity of the received standard.

Objective: To confirm the molecular weight and approximate purity of rac-cis-Ambroxol-d5.

Methodology:

  • Solution Preparation: Prepare a ~100 ng/mL solution of the rac-cis-Ambroxol-d5 standard in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Instrumentation: Use a standard LC-MS system with an electrospray ionization (ESI) source operating in positive ion mode.

  • Direct Infusion (or Rapid LC):

    • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Alternatively, perform a rapid isocratic LC run (e.g., 1 minute) to separate the analyte from the solvent front.

  • Mass Spectrometer Settings:

    • Scan Mode: Full scan from m/z 100-500.

    • Expected Ion: The protonated molecule [M+H]⁺ for C₁₃H₁₃D₅Br₂N₂O is expected around m/z 384.1. The exact mass will vary slightly based on isotopic distribution. The bromine isotopes (⁷⁹Br and ⁸¹Br) will produce a characteristic isotopic pattern.

  • Acceptance Criteria:

    • The dominant ion in the mass spectrum should correspond to the expected [M+H]⁺ of the d5-labeled compound.

    • The chromatographic peak (if using LC) should be sharp and symmetrical, indicating good purity.

Application Protocol: Bioanalysis of Ambroxol's cis-Isomer

This section outlines a typical workflow for using rac-cis-Ambroxol-d5 as an internal standard for the quantification of the cis-Ambroxol impurity in a biological matrix like human plasma.

Bioanalytical Workflow Overview

The following diagram illustrates the key stages of a typical bioanalytical method using isotope dilution.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Aliquot P2 Spike with rac-cis-Ambroxol-d5 (IS) P1->P2 P3 Protein Precipitation (e.g., with Acetonitrile) P2->P3 P4 Centrifuge & Supernatant Transfer P3->P4 A1 Inject Sample Extract P4->A1 A2 Chromatographic Separation (Analyte + IS Co-elute) A1->A2 A3 Mass Spectrometric Detection (MRM Transitions) A2->A3 D1 Integrate Peak Areas (Analyte & IS) A3->D1 D2 Calculate Peak Area Ratio (Analyte / IS) D1->D2 D3 Quantify Concentration (from Calibration Curve) D2->D3

Bioanalytical workflow using an internal standard.
Detailed Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

  • Internal Standard (IS) Stock (1 mg/mL): Accurately weigh ~1 mg of rac-cis-Ambroxol-d5 and dissolve in 1 mL of methanol.

  • IS Working Solution (100 ng/mL): Serially dilute the IS stock solution with 50:50 Methanol:Water to a final concentration of 100 ng/mL. This solution is used for spiking samples.

  • Analyte Stock & Calibration Standards: Prepare a separate stock of the unlabeled cis-Ambroxol analyte and create a series of calibration standards in blank plasma covering the expected concentration range.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS Working Solution (100 ng/mL). Vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

3. LC-MS/MS Instrumentation and Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm) is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure elution and column cleaning.

  • MS Detection: Use Multiple Reaction Monitoring (MRM) mode.

    • cis-Ambroxol (Analyte) Transition: e.g., m/z 379.0 -> 162.1

    • rac-cis-Ambroxol-d5 (IS) Transition: e.g., m/z 384.0 -> 167.1

    • Note: These transitions are illustrative and must be optimized empirically on the specific instrument used.

4. Data Processing and Quantification:

  • Integrate the chromatographic peak areas for both the analyte and the IS.

  • Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Determine the concentration of unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

Conclusion

The use of rac-cis-Ambroxol-d5 is indispensable for the robust and accurate quantification of the cis-isomer of Ambroxol in complex matrices. By leveraging the principles of isotope dilution mass spectrometry, researchers can develop highly reliable bioanalytical methods essential for drug development and regulatory submissions. The key to success lies in a dual approach: first, the careful selection and verification of a high-quality commercial standard, and second, the systematic implementation of a validated analytical protocol. This guide provides the foundational knowledge and practical steps for scientists to confidently achieve both objectives.

References

  • Pharmaffiliates. rac-cis-Ambroxol-d5 | CAS No : 1217679-83-8. Available from: [Link] [Accessed January 21, 2026].

  • Pharmaffiliates. Ambroxol-Impurities. Available from: [Link] [Accessed January 21, 2026].

  • Expert Synthesis Solutions. rac-trans-Ambroxol-D5 [CAS 18683-91-5 (unlabelled)]. Available from: [Link] [Accessed January 21, 2026].

  • Expert Synthesis Solutions. rac-trans-Ambroxol-D5 Hydrochloride [CAS 23828-92-4 (unlabelled)]. Available from: [Link] [Accessed January 21, 2026].

  • U.S. Department of Energy Office of Scientific and Technical Information. Guideline on Isotope Dilution Mass Spectrometry. Available from: [Link] [Accessed January 21, 2026].

  • MDPI. Hydrogen/Deuterium Exchange in Ambrox Could Improve the Long-Term Scent and Shelf Life of Perfumes. Available from: [Link] [Accessed January 21, 2026].

  • ResearchGate. Typical sample chromatogram of Ambroxol and internal standard. Available from: [Link] [Accessed January 21, 2026].

  • ResearchGate. (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Available from: [Link] [Accessed January 21, 2026].

  • National Center for Biotechnology Information. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Available from: [Link] [Accessed January 21, 2026].

  • Wikipedia. Isotope dilution. Available from: [Link] [Accessed January 21, 2026].

  • Royal Society of Chemistry. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Available from: [Link] [Accessed January 21, 2026].

  • ResearchGate. Hydrogen/Deuterium Exchange in Ambrox Could Improve the Long-Term Scent and Shelf Life of Perfumes. Available from: [Link] [Accessed January 21, 2026].

  • Elsevier. Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. Available from: [Link] [Accessed January 21, 2026].

  • ARTIS STANDARDS. rac-trans-Ambroxol-D5. Available from: [Link] [Accessed January 21, 2026].

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Quantification of Ambroxol in Human Plasma using rac-cis-Ambroxol-d5 as an Internal Standard by LC-MS/MS

Abstract This application note presents a detailed, validated protocol for the quantitative analysis of Ambroxol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs ra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated protocol for the quantitative analysis of Ambroxol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs rac-cis-Ambroxol-d5, a stable isotope-labeled (SIL) analogue, as an internal standard (IS) to ensure high accuracy, precision, and robustness, in line with regulatory bioanalytical guidelines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, step-by-step experimental procedures, and data processing.

Introduction: The Imperative for a Robust Internal Standard

Ambroxol is a widely used mucolytic agent, and its accurate quantification in biological matrices is crucial for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring.[1] LC-MS/MS has become the gold standard for bioanalysis due to its inherent selectivity and sensitivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.

The use of an internal standard is a cornerstone of reliable quantitative bioanalysis, as recommended by regulatory bodies like the FDA and EMA.[2][3] An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled internal standards, such as rac-cis-Ambroxol-d5, are considered the "gold standard" for LC-MS applications.[4] Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute chromatographically and experience similar extraction efficiencies and matrix effects.[5] This co-behavior allows for reliable correction of analytical variability, leading to highly accurate and precise results.

This application note details a robust method for Ambroxol quantification, leveraging the benefits of rac-cis-Ambroxol-d5 as an internal standard.

Method Rationale and Key Considerations

The selection of rac-cis-Ambroxol-d5 as the internal standard is predicated on its ability to track the analytical behavior of Ambroxol. The five deuterium atoms provide a sufficient mass shift to distinguish it from the native analyte in the mass spectrometer without significantly altering its chemical properties. This ensures that the analyte and the internal standard behave almost identically during extraction and ionization, which is the fundamental principle for accurate quantification using an internal standard.

A simple and efficient protein precipitation method is employed for sample preparation. This technique is favored for its speed and broad applicability, making it suitable for high-throughput analysis. The subsequent LC-MS/MS analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Ambroxol and its deuterated internal standard.

Experimental Protocol

Materials and Reagents
  • Ambroxol Hydrochloride (Reference Standard)

  • rac-cis-Ambroxol-d5 (Internal Standard)[6]

  • Human Plasma (K2-EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

Stock and Working Solutions Preparation
  • Ambroxol Stock Solution (1 mg/mL): Accurately weigh and dissolve Ambroxol Hydrochloride in methanol.

  • rac-cis-Ambroxol-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve rac-cis-Ambroxol-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the Ambroxol stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the rac-cis-Ambroxol-d5 stock solution in acetonitrile.

Sample Preparation: Protein Precipitation
  • Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the corresponding tubes.

  • For calibration standards and QCs, add 10 µL of the respective working solutions. For blank and unknown samples, add 10 µL of 50:50 (v/v) acetonitrile:water.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 200 µL of acetonitrile to the blank).

  • Vortex mix all tubes for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation plasma 1. Pipette 50 µL Plasma spike 2. Spike with Analyte/IS plasma->spike precipitate 3. Add 200 µL Acetonitrile with IS (Protein Precipitation) spike->precipitate vortex 4. Vortex Mix (1 min) precipitate->vortex centrifuge 5. Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject 5 µL into LC-MS/MS transfer->inject G cluster_validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Recovery Extraction Recovery Precision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability (Freeze-thaw, Bench-top, Long-term) MatrixEffect->Stability

Sources

Application

Application Note: Quantitative Analysis of Ambroxol in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of Ambroxol in human plasma. Ambroxol is a widel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of Ambroxol in human plasma. Ambroxol is a widely used mucolytic agent for treating respiratory diseases, making its accurate measurement critical for pharmacokinetic studies and therapeutic drug monitoring.[1][2][3] To ensure the highest level of data integrity, this method employs a stable isotope-labeled internal standard, Ambroxol-d5. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it perfectly mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for matrix effects and experimental variability.[4][5][6] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, detailed instrument parameters, method validation according to regulatory standards, and data interpretation.

Introduction: The Rationale for a Deuterated Standard

Quantitative bioanalysis by LC-MS/MS demands precision and accuracy, especially when dealing with complex biological matrices like plasma. Matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components—are a primary challenge that can compromise data reliability.[6][7] While structural analogs can be used as internal standards, they may not co-elute perfectly or share identical ionization efficiencies with the analyte, leading to potential inaccuracies.

A deuterated internal standard, in which several hydrogen atoms are replaced with their stable isotope, deuterium, is chemically identical to the analyte.[4][5] This ensures it exhibits nearly the same physicochemical properties, including extraction recovery, retention time, and ionization response.[4] The mass difference allows the mass spectrometer to distinguish between the analyte and the standard, providing a reliable basis for quantification that normalizes variability.[5][7] Regulatory bodies like the FDA and EMA recognize the value of stable isotope-labeled internal standards for robust bioanalytical method validation.[4][8]

Ambroxol, a metabolite of Bromhexine, is used to clear mucus from the respiratory tract.[3] Its quantification is essential for pharmacokinetic profiling in drug development and clinical research.[1][9][10] This note details a method optimized for sensitivity, selectivity, and high throughput.

Materials and Instrumentation

Reagents and Chemicals
  • Ambroxol Reference Standard: Purity >99%

  • Ambroxol-d5 Internal Standard (IS): Isotopic and chemical purity >98%[5]

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[9]

  • Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation and peak shape.[11]

Analytical Method and Protocols

The overall workflow for the quantitative analysis of Ambroxol is depicted below. This process ensures that each sample is handled consistently, from preparation through to data acquisition and analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Spike Plasma Samples (Calibrators, QCs) P2 Add Ambroxol-d5 (IS) P1->P2 P3 Protein Precipitation (with Acetonitrile) P2->P3 P4 Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject Sample P5->A1 Transfer for Injection A2 Chromatographic Separation (C18 Column) A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection A3->A4 D1 Integrate Peaks (Ambroxol & Ambroxol-d5) A4->D1 Acquire Data D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify Unknowns D3->D4 G cluster_validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Recovery Recovery Accuracy->Recovery MatrixEffect Matrix Effect Precision->MatrixEffect Stability Stability Recovery->Stability MatrixEffect->Stability Start Start->Selectivity

Sources

Method

Application Note and Protocol for the Quantification of Ambroxol in Human Plasma using rac-cis-Ambroxol-d5 as an Internal Standard by LC-MS/MS

Abstract This comprehensive application note provides a detailed protocol for the quantification of ambroxol in human plasma samples using a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the quantification of ambroxol in human plasma samples using a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates rac-cis-Ambroxol-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision, in accordance with international bioanalytical method validation guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies of ambroxol.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

Accurate quantification of therapeutic agents in biological matrices is paramount for successful drug development. Ambroxol, a widely used mucolytic agent, requires sensitive and selective bioanalytical methods for its pharmacokinetic characterization.[4][5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its inherent specificity and sensitivity.

A critical component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization.[7] Stable isotope-labeled internal standards (SIL-IS), such as rac-cis-Ambroxol-d5, are considered the "gold standard" for internal standards in mass spectrometry.[8][9][10][11]

Why rac-cis-Ambroxol-d5?

  • Physicochemical Similarity: rac-cis-Ambroxol-d5 is chemically identical to ambroxol, with the exception of five deuterium atoms replacing five hydrogen atoms.[12][13] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their identical chemical structures ensure they behave almost identically during extraction, chromatography, and ionization.[14]

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can significantly impact the ionization efficiency of an analyte, a phenomenon known as the matrix effect.[15][16][17][18][19] Because a SIL-IS is affected by the matrix in the same way as the analyte, it effectively normalizes for these variations, leading to more accurate and reliable quantification.[8][14]

  • Improved Precision and Accuracy: By compensating for variability in sample preparation and instrument response, the use of a SIL-IS significantly enhances the precision and accuracy of the analytical method.[7][8]

Experimental Protocol

This protocol details the necessary materials, reagent preparation, sample processing, and LC-MS/MS conditions for the quantification of ambroxol in human plasma.

Materials and Reagents
  • Ambroxol reference standard (≥98% purity)

  • rac-cis-Ambroxol-d5 (≥98% isotopic purity)[8][12]

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Preparation of Stock and Working Solutions
  • Ambroxol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ambroxol reference standard in methanol.

  • rac-cis-Ambroxol-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of rac-cis-Ambroxol-d5 in methanol.

  • Ambroxol Working Solutions: Prepare a series of working solutions by serially diluting the ambroxol stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the rac-cis-Ambroxol-d5 stock solution with a 50:50 (v/v) mixture of acetonitrile and water. The optimal concentration of the IS should be determined during method development but should provide a consistent and reproducible signal.[20]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[21][22][23][24][25]

Protocol:

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the internal standard working solution (100 ng/mL rac-cis-Ambroxol-d5).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins. The 3:1 ratio of precipitant to sample is a common and effective starting point.[24]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[23]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of ambroxol. These may need to be optimized for the specific instrumentation used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and IS, followed by re-equilibration.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ambroxol: m/z 379.0 → 263.9[26] rac-cis-Ambroxol-d5: m/z 384.1 → 268.9 (calculated based on a +5 Da shift)
Ion Source Temp. 500°C
Collision Gas Argon

Bioanalytical Method Validation

A full validation of the bioanalytical method is essential to demonstrate its suitability for its intended purpose.[1] The validation should be performed in accordance with the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][27][28]

Validation Parameters and Acceptance Criteria
Parameter Purpose Acceptance Criteria (based on FDA and EMA guidelines)
Selectivity To ensure that the method can differentiate the analyte and IS from endogenous components in the matrix.No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma.
Linearity & Range To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision To assess the closeness of the measured concentrations to the true values (accuracy) and the reproducibility of the measurements (precision).Intra- and inter-day precision (CV%) should be ≤15% (≤20% at the LLOQ). Accuracy (% bias) should be within ±15% (±20% at the LLOQ).[3]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5. Accuracy within ±20% and precision ≤20%.
Matrix Effect To evaluate the effect of the plasma matrix on the ionization of the analyte and IS.The coefficient of variation (CV%) of the IS-normalized matrix factor from at least six different lots of plasma should be ≤15%.
Recovery The efficiency of the extraction process.While no specific acceptance criteria are mandated, recovery should be consistent and reproducible.
Stability To ensure the analyte is stable under various conditions encountered during sample handling, storage, and analysis.Analyte concentrations should be within ±15% of the nominal concentrations under the tested conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).[29][30][31][32]
Dilution Integrity To ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately quantified.Accuracy and precision of the diluted samples should be within ±15%.[3]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is_spike Spike with 10 µL rac-cis-Ambroxol-d5 plasma->is_spike ppt Add 300 µL Ice-Cold Acetonitrile is_spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem MS Detection (MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve (Ratio of Analyte/IS) integration->calibration quantification Quantification of Ambroxol Concentration calibration->quantification

Caption: Workflow for the quantification of ambroxol in plasma.

Bioanalytical Method Validation Logic

G cluster_core Core Validation Parameters cluster_matrix Matrix-Related Parameters cluster_sample_handling Sample Handling & Stability Accuracy Accuracy LLOQ LLOQ Accuracy->LLOQ Method Validated Bioanalytical Method Accuracy->Method Precision Precision Precision->LLOQ Precision->Method Linearity Linearity & Range Linearity->LLOQ Linearity->Method LLOQ->Method Selectivity Selectivity Selectivity->Method MatrixEffect Matrix Effect MatrixEffect->Method Recovery Recovery Recovery->Method Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Stability->Method DilutionIntegrity Dilution Integrity DilutionIntegrity->Method

Caption: Key parameters for bioanalytical method validation.

References

  • A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in hea. (n.d.).
  • ICH. (2022, May 24). bioanalytical method validation and study sample analysis m10.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
  • Determination of ambroxol and clenbuterol in human plasma by LC-MS/MS method. (2025, August 9).
  • Quinta Analytica. (2021, February 24). FDA 2018 Bioanalytical Method Validation - A Practical Assessment.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • ResearchGate. (2025, August 5). Determination of ambroxol in human plasma using LC-MS/MS.
  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
  • Franco, V., et al. (2025, June 25). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. PMC - PubMed Central.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20).
  • MDPI. (n.d.). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine.
  • Stability-indicating HPTLC determination of ambroxol hydrochloride in bulk drug and pharmaceutical dosage form. (n.d.). PubMed.
  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Pharmaffiliates. (n.d.). 1217679-83-8| Chemical Name : rac-cis-Ambroxol-d5.
  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019, June 26). Analytical Chemistry - ACS Publications.
  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (n.d.). PMC - NIH.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.).
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.).
  • MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples.
  • Pharmaffiliates. (n.d.). Ambroxol-Impurities.
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.).
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PMC - PubMed Central.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • ResearchGate. (2025, August 9). (PDF) Stability study of ambroxol hydrochloride sustained release pellets coated with acrylic polymer.
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • ResearchGate. (n.d.). Solid-phase extraction efficiency in human whole blood and plasma.
  • STABILITY STUDY OF AMBROXOL HYDROCHLORIDE SUSTAINED RELEASE PELLETS COATED WITH ACRYLIC POLYMER. (n.d.).
  • National Institutes of Health. (n.d.). Ambroxol. PubChem.
  • YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
  • Benchchem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
  • CN101627967B - Ambroxol hydrochloride liquid preparation and preparation method thereof. (n.d.). Google Patents.
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • SCIEX. (2023, October 19). What is matrix effect and how is it quantified?
  • Sigma-Aldrich. (n.d.). Precipitation Procedures.
  • Spectroscopy. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES.
  • ChemicalBook. (n.d.). Ambroxol.
  • SynZeal. (n.d.). Ambroxol EP Impurity D.

Sources

Application

Application Notes &amp; Protocols: The Use of rac-cis-Ambroxol-d5 in Pharmacokinetic Studies

Abstract This comprehensive guide details the strategic application of rac-cis-Ambroxol-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Ambroxol in biological matrices. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic application of rac-cis-Ambroxol-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Ambroxol in biological matrices. Designed for researchers, scientists, and drug development professionals, these notes provide both the theoretical framework and actionable protocols for leveraging this critical tool in pharmacokinetic (PK) studies. By adhering to the principles of stable isotope dilution and following the detailed methodologies, researchers can achieve highly accurate, precise, and robust bioanalytical data compliant with regulatory expectations.

Introduction: The Imperative for Precision in Pharmacokinetics

Ambroxol, a potent mucolytic agent, is widely used in the treatment of respiratory diseases.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for optimizing dosing regimens and ensuring therapeutic efficacy.[4][5] Pharmacokinetic studies, which form the bedrock of this understanding, rely on the accurate quantification of the drug in biological fluids over time.[6][7][8]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[9][10][11][12] However, the analytical process is susceptible to variations arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[13][14] To counteract these variables, an internal standard (IS) is incorporated into every sample. The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly recommend the use of a stable isotope-labeled version of the analyte as the IS.[15][16][17]

rac-cis-Ambroxol-d5 is an ideal SIL-IS for Ambroxol. Being chemically identical to the analyte, it co-elutes during chromatography and experiences the same extraction recovery and matrix effects.[14][18][19] The mass difference, due to the five deuterium atoms, allows the mass spectrometer to distinguish it from the unlabeled Ambroxol, ensuring that the ratio of their signals remains constant despite analytical variability. This principle of stable isotope dilution is the foundation of a robust and reliable bioanalytical method.[14]

The Rationale for rac-cis-Ambroxol-d5 as an Internal Standard

The selection of an internal standard is one of the most critical decisions in developing a quantitative bioanalytical method.[20] The ideal IS should mimic the analyte's behavior throughout the entire analytical process.

Key Advantages of rac-cis-Ambroxol-d5:

  • Physicochemical Similarity: As a deuterated analog, rac-cis-Ambroxol-d5 shares the same chemical structure and properties as Ambroxol, ensuring it behaves identically during extraction, chromatography, and ionization.[14][18]

  • Co-elution: It elutes at the same retention time as Ambroxol, providing the most accurate compensation for any fluctuations at that specific point in the analytical run.

  • Mass Differentiation: The +5 Dalton mass shift provides a clear distinction between the analyte and the IS in the mass spectrometer, with no risk of isotopic crosstalk.

  • Minimization of Matrix Effects: Matrix effects, a common challenge in bioanalysis, are effectively normalized because both the analyte and the SIL-IS are impacted to the same degree.[19] This leads to enhanced accuracy and precision.[19]

  • Regulatory Acceptance: The use of a SIL-IS is the preferred approach by regulatory agencies like the FDA for bioanalytical method validation, streamlining the drug approval process.[15][17]

Experimental Workflow and Protocols

A successful pharmacokinetic study requires a meticulously validated bioanalytical method. The following sections provide a step-by-step protocol for the quantification of Ambroxol in human plasma using rac-cis-Ambroxol-d5.

Materials and Reagents
Reagent/MaterialRecommended Grade/Source
Ambroxol Hydrochloride Reference Standard (>99%)USP/EP grade, from a traceable source[17]
rac-cis-Ambroxol-d5 (>98% isotopic purity)Custom synthesis or specialized chemical supplier[1][18]
Human Plasma (K2-EDTA)Pooled from healthy, drug-free donors
Acetonitrile (ACN)HPLC or LC-MS grade
Methanol (MeOH)HPLC or LC-MS grade
Formic Acid (FA)LC-MS grade
WaterDeionized, 18 MΩ·cm or higher
Preparation of Stock and Working Solutions

Causality: Separate stock solutions for calibration standards and quality controls (QCs) are prepared to avoid bias and ensure the accuracy of the validation.[17] The IS working solution is prepared at a concentration that provides a strong, stable signal in the mass spectrometer.

  • Ambroxol Primary Stock (1 mg/mL): Accurately weigh ~10 mg of Ambroxol HCl and dissolve in methanol in a 10 mL volumetric flask.

  • rac-cis-Ambroxol-d5 (IS) Stock (1 mg/mL): Accurately weigh ~1 mg of rac-cis-Ambroxol-d5 and dissolve in methanol in a 1 mL volumetric flask.

  • Ambroxol Working Solutions (for Calibration Curve & QCs): Perform serial dilutions of the primary stock with 50:50 ACN:Water to prepare a series of working solutions for spiking into plasma.

  • IS Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 ACN:Water. This concentration is a typical starting point and should be optimized for your specific instrument.

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the LC column. Acetonitrile is a common choice for its efficiency in precipitating plasma proteins.

  • Aliquoting: Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample. Aliquot 50 µL of plasma into the appropriate tubes.

  • Spiking: Add the appropriate amount of Ambroxol working solution to the standards and QCs.

  • Internal Standard Addition: Add 200 µL of the IS working solution (50 ng/mL in ACN) to all tubes (except for blank matrix). The ACN will act as the protein precipitating agent.

  • Precipitation: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike Spike with IS/Analyte (200 µL ACN + IS) plasma->spike vortex Vortex (30s) spike->vortex centrifuge Centrifuge (12,000g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant lc HPLC Injection supernatant->lc Inject ms Tandem MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate Raw Data ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Bioanalytical workflow from sample preparation to final quantification.

LC-MS/MS Instrumentation and Conditions

Causality: The chromatographic and mass spectrometric parameters must be optimized to ensure sensitivity, selectivity, and a short run time for high-throughput analysis. A C18 column is suitable for retaining a moderately polar compound like Ambroxol. Gradient elution allows for efficient separation from endogenous matrix components. Electrospray ionization (ESI) in positive mode is effective for protonating the amine groups on Ambroxol.

ParameterRecommended Condition
LC System High-performance liquid chromatography (HPLC) or UHPLC system
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. (Total: 4 min)
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table below
Ion Source Parameters Optimize based on instrument (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary: 4000 V)

Optimized Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Ambroxolm/z 379.0m/z 264.0Optimized (e.g., 20-25)
rac-cis-Ambroxol-d5 (IS)m/z 384.0m/z 269.0Optimized (e.g., 20-25)

Note: The precursor ion for Ambroxol is consistent with published methods.[9][10][11] The d5-IS precursor reflects the addition of 5 Daltons. The product ions are selected based on the most stable and abundant fragments after collision-induced dissociation.

Data Analysis and Method Validation

Calibration Curve Construction

A calibration curve is generated by plotting the peak area ratio (Ambroxol peak area / IS peak area) against the nominal concentration of the Ambroxol calibration standards. A linear regression with a 1/x² weighting factor is typically used for pharmacokinetic assays. The curve must include a blank (matrix with IS), a zero standard (matrix with IS), and at least six non-zero concentration points.[15]

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[16][17][21] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (%CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for QC samples at multiple concentration levels.[21]

  • Calibration Curve Performance: Correlation coefficient (r²) should be >0.99. Back-calculated concentrations of the standards should be within ±15% of nominal values.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The use of rac-cis-Ambroxol-d5 should effectively normalize any observed matrix effects.[21]

  • Recovery: The efficiency of the extraction process, while important to assess, is less critical when using a SIL-IS, as the IS compensates for analyte loss.[14]

  • Stability: Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative stability in the autosampler.

Validation Logic Diagram

G cluster_validation Core Validation Pillars Accuracy Accuracy (±15%) Method Reliable Bioanalytical Method Accuracy->Method Precision Precision (<15% CV) Precision->Method Selectivity Selectivity (No Interference) Selectivity->Method Stability Stability (Multiple Conditions) Stability->Method PK_Study Successful PK Study Method->PK_Study

Caption: Foundational pillars for a robust, validated bioanalytical method.

Conclusion

The use of rac-cis-Ambroxol-d5 as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Ambroxol in pharmacokinetic studies. Its chemical identity with the analyte ensures it effectively compensates for all sources of analytical variability, from sample extraction to MS detection. The protocols and guidelines presented here provide a robust framework for developing and validating a high-quality bioanalytical method that meets stringent regulatory standards and yields reliable data for critical drug development decisions.

References

  • Determination of ambroxol in human plasma using LC-MS/MS. PubMed. [Link]

  • LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. MDPI. [Link]

  • Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study. PubMed. [Link]

  • A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in healthy Chinese volunteers. Latin American Journal of Pharmacy. [Link]

  • Determination of ambroxol and clenbuterol in human plasma by LC-MS/MS method. National Center for Biotechnology Information. [Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate. [Link]

  • A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. International Journal of Research and Scientific Innovation. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]

  • Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? PubMed. [Link]

  • Synthesis of labeled ambroxol and its major metabolites. ResearchGate. [Link]

  • Pharmacokinetics of ambroxol and clenbuterol tablets in healthy Chinese volunteers. e-Century Publishing Corporation. [Link]

  • Ambroxol HCl 15 mg syrup_Sekrol Pediatric Syrup_BİLİM İLAÇ SAN. VE TİC. A.Ş. EFDA. [Link]

  • Pharmacokinetic studies of ambroxol hydrochloride microspheres in rats after oral administration. International Journal of Research in Pharmacy and Chemistry. [Link]

  • [The pharmacokinetics and bioequivalence of various dosage forms of ambroxol]. PubMed. [Link]

  • Pharmacokinetics of Ambroxol Sustained Release (Mucosolvan® Retard) Compared with Other Formulations in Healthy Volunteers. National Institutes of Health. [Link]

  • Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

  • Scheme 5 for the synthesis of Ambroxol Hydrochloride. ResearchGate. [Link]

  • [Ambroxol, comparative studies of pharmacokinetics and biotransformation in rat, rabbit, dog and man (author's transl)]. PubMed. [Link]

  • Pharmacokinetics and bioequivalence study of three oral formulations of ambroxol 30 mg: a randomized, three-period crossover comparison in healthy volunteers. PubMed. [Link]

  • Pharmacokinetic Studies of Ambroxol Hydrochloride Microspheres in Rats After Oral Administration. Scribd. [Link]

Sources

Method

Application Note: Robust Sample Preparation Strategies for the Quantification of rac-cis-Ambroxol-d5 in Biological Matrices

Introduction Ambroxol is a widely used mucolytic agent for treating respiratory diseases associated with excessive mucus.[1] Accurate quantification of Ambroxol and its metabolites in biological matrices is crucial for p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ambroxol is a widely used mucolytic agent for treating respiratory diseases associated with excessive mucus.[1] Accurate quantification of Ambroxol and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as rac-cis-Ambroxol-d5, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] A SIL-IS closely mimics the analyte's chemical and physical properties, effectively compensating for variability during sample preparation and ionization, thereby enhancing the accuracy and precision of the method.[4]

However, the complexity of biological matrices like plasma, serum, and urine presents a significant challenge.[5] Endogenous components such as proteins, phospholipids, salts, and metabolites can interfere with the analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal and compromise data reliability.[6][7] Therefore, a robust and efficient sample preparation protocol is paramount to remove these interferences, ensure consistent analyte recovery, and achieve the required sensitivity and specificity.

This application note provides a comprehensive guide to three commonly employed sample preparation techniques for the analysis of rac-cis-Ambroxol-d5 and, by extension, Ambroxol: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will delve into the principles, provide detailed protocols, and discuss the rationale behind experimental choices to guide researchers in selecting and optimizing the most suitable method for their bioanalytical needs.

The Role of rac-cis-Ambroxol-d5 as an Internal Standard

rac-cis-Ambroxol-d5 is a deuterated analog of the cis-isomer of Ambroxol.[8] In LC-MS/MS analysis, the mass spectrometer can easily distinguish the SIL-IS from the unlabeled analyte due to the mass difference imparted by the deuterium atoms. Because it shares nearly identical physicochemical properties with the analyte, it co-extracts and co-elutes, experiencing similar matrix effects and potential losses during the workflow.[4] By calculating the peak area ratio of the analyte to the SIL-IS, variations are normalized, leading to highly reliable quantification. One study successfully used ambroxol-d5 as an internal standard for determining ambroxol hydrochloride in human plasma.[3]

Protein Precipitation (PPT): The High-Throughput Approach

Principle of Causality: PPT is the simplest and fastest method for removing proteins from biological samples, particularly plasma and serum. The mechanism involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample. This alters the dielectric constant of the solution, disrupting the solvation shell around the proteins and causing them to denature and precipitate. The analyte and internal standard, being soluble in the resulting supernatant, are then separated by centrifugation.

Best Suited For: High-throughput screening, early-stage drug discovery, and situations where speed is prioritized over ultimate cleanliness of the extract.

Detailed Protocol: PPT for Plasma Samples

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add Internal Standard: Spike the sample with a small volume (e.g., 10 µL) of rac-cis-Ambroxol-d5 working solution (concentration should be optimized to be near the midpoint of the calibration curve).

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (ACN) or methanol. The 3:1 solvent-to-sample ratio is a common starting point.[9]

    • Expert Insight: Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol, resulting in a cleaner supernatant.[9]

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and mixing.

  • Centrifuge: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for direct injection into the LC-MS/MS system.

    • Trustworthiness Check: To minimize the risk of lipid and phospholipid contamination, which are major contributors to matrix effects, a subsequent phospholipid removal step (e.g., using specific removal plates) can be integrated.

Workflow Diagram: Protein Precipitation (PPT)

PPT_Workflow cluster_prep Step 1: Preparation cluster_ppt Step 2: Precipitation cluster_analysis Step 3: Analysis Plasma Plasma Sample (100 µL) IS Add rac-cis-Ambroxol-d5 Plasma->IS Solvent Add ACN/MeOH (300 µL) IS->Solvent Vortex Vortex (60s) Solvent->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis LC-MS/MS Injection Collect->Analysis

Caption: A streamlined workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE): The Selectivity-Enhanced Method

Principle of Causality: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. For Ambroxol, which is a basic compound, adjusting the sample pH is critical. By raising the pH of the plasma sample with a weak base (e.g., ammonium hydroxide), Ambroxol's primary and secondary amine groups are deprotonated, making the molecule neutral and significantly more soluble in a non-polar organic solvent (e.g., ethyl acetate, diethyl ether).[2][10][11] Polar interferences like salts and phospholipids remain in the aqueous phase.

Best Suited For: Assays requiring cleaner extracts than PPT, removal of highly polar interferences, and when matrix effects from PPT are problematic.

Detailed Protocol: LLE for Plasma Samples

  • Aliquot Sample: In a glass centrifuge tube, pipette 200 µL of the plasma sample.

  • Add Internal Standard: Spike the sample with 10 µL of rac-cis-Ambroxol-d5 working solution.

  • Adjust pH: Add 50 µL of 0.1 M ammonium hydroxide to basify the sample (target pH > 9).

    • Expert Insight: This pH adjustment is crucial for neutralizing the charge on Ambroxol, maximizing its partitioning into the organic phase.

  • Add Extraction Solvent: Add 1 mL of ethyl acetate or diethyl ether.[2][10]

  • Extract: Vortex for 2 minutes, then gently shake or rock for 10 minutes to ensure thorough mixing and partitioning.

    • Trustworthiness Check: Avoid overly vigorous shaking, which can lead to the formation of emulsions that are difficult to break. If an emulsion forms, centrifugation at a higher speed or a freeze-thaw cycle can help separate the layers.

  • Centrifuge: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Isolate Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 70:30 methanol/water with 0.1% formic acid) for LC-MS/MS analysis.[12]

Workflow Diagram: Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Step 1: Preparation cluster_extract Step 2: Extraction cluster_process Step 3: Processing cluster_analysis Step 4: Analysis Sample Plasma + IS pH_Adjust Adjust pH (>9) Sample->pH_Adjust Solvent Add Organic Solvent pH_Adjust->Solvent Mix Vortex/Shake Solvent->Mix Centrifuge Centrifuge Mix->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Injection Reconstitute->Analysis

Caption: Multi-step workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE): The Gold Standard for Purity

Principle of Causality: SPE is a chromatographic technique used to isolate analytes from a complex matrix.[13] It offers the highest degree of selectivity and provides the cleanest extracts. For a basic compound like Ambroxol, a mixed-mode cation exchange SPE sorbent is highly effective. The process involves four key steps:

  • Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the hydrophobic chains.[14]

  • Equilibration: The sorbent is rinsed with an aqueous solution (e.g., water or a buffer) to prepare it for the sample.[14]

  • Loading: The pre-treated sample is passed through the sorbent. Ambroxol binds to the sorbent via both hydrophobic interactions (with the C18 part) and ionic interactions (with the cation exchange groups, which are negatively charged).

  • Washing: An acidic wash solution neutralizes many interferences but keeps Ambroxol (which is protonated and positively charged under acidic conditions) retained on the cation exchange sites. An organic wash can remove non-polar interferences.

  • Elution: A basic organic solvent (e.g., methanol with ammonium hydroxide) is used to neutralize the charge on Ambroxol and disrupt the hydrophobic interactions, allowing it to be eluted from the sorbent with high specificity.

Best Suited For: Validated bioanalytical methods requiring the lowest limits of quantification (LLOQ), maximum removal of matrix components, and highest data quality.[9][15]

Detailed Protocol: Mixed-Mode Cation Exchange SPE

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Add 10 µL of rac-cis-Ambroxol-d5 working solution. Vortex to mix.

    • Expert Insight: Acidification ensures that Ambroxol is fully protonated (positively charged) for strong binding to the cation exchange sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode C18/SCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.[16]

  • Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash:

    • Wash 1: Add 1 mL of 0.1 M hydrochloric acid to remove basic interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar, neutral interferences. Dry the cartridge under vacuum for 1-2 minutes.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.

Workflow Diagram: Solid-Phase Extraction (SPE)

SPE_Workflow Start Plasma + IS + Acid Load 2. Load Sample Start->Load Condition 1. Condition (Methanol, H2O) Condition->Load Wash 3. Wash (Acid, Methanol) Load->Wash Elute 4. Elute (Basic Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Injection Reconstitute->Analysis

Caption: The four-step process of Solid-Phase Extraction.

Method Comparison and Data Summary

The choice of sample preparation technique is a trade-off between speed, cost, and the required quality of the data. The following table summarizes the expected performance characteristics of each method for Ambroxol analysis.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Throughput Very HighMediumLow to Medium
Cost per Sample LowLow to MediumHigh
Extract Cleanliness LowMediumVery High
Matrix Effect High Risk[6]Moderate RiskLow Risk[9]
Recovery >90%[12]80-95%[2][11]>95%[15]
Method Dev. Time MinimalModerateSignificant
Solvent Usage LowHighMedium
Automation Potential High (96-well plates)MediumHigh (Automated systems)

Conclusion

The selection of an appropriate sample preparation technique is a critical decision in the bioanalysis of rac-cis-Ambroxol-d5.

  • Protein Precipitation is an excellent choice for rapid screening and high-throughput applications where the highest sensitivity is not required.

  • Liquid-Liquid Extraction offers a significant improvement in extract cleanliness over PPT and is a robust method for many quantitative applications.[2]

  • Solid-Phase Extraction provides the cleanest extracts and the best analytical performance, making it the preferred method for regulated bioanalysis and studies demanding the lowest detection limits.[9]

By understanding the underlying principles and carefully optimizing the chosen protocol, researchers can develop a robust, reliable, and self-validating system for the accurate quantification of Ambroxol in complex biological matrices, ensuring data of the highest integrity for drug development and clinical research.

References

  • Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study. PubMed. Available at: [Link]

  • Hu, W., Xu, Y., Liu, F., Liu, A., & Guo, Q. (2008). Rapid and sensitive liquid chromatography tandem mass spectrometry method for the quantification of ambroxol in human plasma. Biomedical Chromatography, 22(10), 1108-1114. Available at: [Link]

  • Colucci, F., et al. (2024). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson’s Disease Patients. International Journal of Molecular Sciences, 26(13), 6094. Available at: [Link]

  • Determination of ambroxol in human plasma using LC-MS/MS. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2015). Determination of ambroxol hydrochloride in human plasma by ultra high performance liquid chromatography-tandem mass spectrometry and bioequivalence evaluation of its preparation. Chinese Journal of New Drugs, 24(10), 1163-1168. Available at: [Link]

  • A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in healthy. Latin American Journal of Pharmacy. Available at: [Link]

  • Analytical Methods for Quantitative Estimation of Ambroxol HCl in Pharmaceutical Preparation: A Review. ResearchGate. Available at: [Link]

  • Choi, R. L., et al. (2003). Determination of ambroxol in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 209-216. Available at: [Link]

  • Determination of ambroxol in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI). PubMed. Available at: [Link]

  • Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. MDPI. Available at: [Link]

  • Klicperová, V., & Nobilis, M. (1992). High-performance liquid chromatographic determination of ambroxol in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 581(2), 251-255. Available at: [Link]

  • LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. PubMed. Available at: [Link]

  • Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Longdom Publishing SL. Available at: [Link]

  • High-performance liquid chromatographic determination of ambroxol in human plasma. ResearchGate. Available at: [Link]

  • Determination of ambroxol hydrochloride in human plasma by HPLC-ESI-MS. ResearchGate. Available at: [Link]

  • Determination of ambroxol in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI). ResearchGate. Available at: [Link]

  • Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. Digital CSIC. Available at: [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • rac-cis-Ambroxol-d5. Pharmaffiliates. Available at: [Link]

  • Bioanalytical sample preparation. Biotage. Available at: [Link]

  • Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints. ResearchGate. Available at: [Link]

  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. Available at: [Link]

  • rac-trans-Ambroxol-d5. Pharmaffiliates. Available at: [Link]

  • rac-trans-Ambroxol-D5. ESS - Expert Synthesis Solutions. Available at: [Link]

  • rac-trans-Ambroxol-D5. ARTIS STANDARDS. Available at: [Link]

  • Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Mass Spectrometry Fragmentation Analysis of rac-cis-Ambroxol-d5

Abstract This document provides a comprehensive technical guide on the mass spectrometric fragmentation behavior of rac-cis-Ambroxol-d5, a stable isotope-labeled (SIL) internal standard crucial for the accurate quantific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive technical guide on the mass spectrometric fragmentation behavior of rac-cis-Ambroxol-d5, a stable isotope-labeled (SIL) internal standard crucial for the accurate quantification of Ambroxol in complex biological matrices. We elucidate the primary fragmentation pathway under Collision-Induced Dissociation (CID) conditions, identifying the precursor ion and the characteristic product ions. The predictable cleavage of the deuterated cyclohexyl moiety yields a stable, non-deuterated product ion, making it an ideal internal standard. This note details the theoretical basis for the observed fragmentation and presents a robust, step-by-step protocol for developing a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Multiple Reaction Monitoring (MRM). The methodologies and data presented herein are intended to guide researchers, analytical scientists, and drug development professionals in the implementation of reliable bioanalytical assays for Ambroxol.

Introduction and Scientific Context

Ambroxol is a widely used semi-synthetic mucolytic agent that enhances the clearance of mucus from the respiratory tract.[1] It is a metabolite of Bromhexine and is clinically significant in the treatment of various respiratory conditions.[2] Accurate quantification of Ambroxol in biological samples (e.g., plasma, cerebrospinal fluid) is essential for pharmacokinetic, toxicokinetic, and clinical monitoring studies.[3]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its superior sensitivity and specificity.[4] The cornerstone of a robust LC-MS/MS assay is the use of a suitable internal standard. A stable isotope-labeled (SIL) internal standard is the preferred choice as it co-elutes with the analyte and exhibits identical ionization behavior, effectively compensating for variations in sample preparation, chromatography, and matrix effects.[5][6]

rac-cis-Ambroxol-d5 (CAS: 1217679-83-8) is the deuterated analogue of cis-Ambroxol, a known impurity and isomer of the active trans-Ambroxol.[2] Its five deuterium atoms are located on the cyclohexyl ring, providing a distinct mass shift from the unlabeled analyte.[7][8] The objective of this application note is to provide an in-depth analysis of the fragmentation pattern of rac-cis-Ambroxol-d5 and to establish a foundational protocol for its use in quantitative assays.

Principles of Mass Spectrometric Fragmentation

The fragmentation of a molecule in a tandem mass spectrometer is a controlled process designed to generate structurally informative ions. For a molecule like Ambroxol, this typically involves two key stages.

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique that introduces the analyte from a liquid phase into the gas phase as charged ions with minimal fragmentation. For Ambroxol, which contains basic nitrogen atoms, ESI in positive ion mode is highly efficient, readily forming the protonated molecule, [M+H]⁺.

  • Collision-Induced Dissociation (CID): Inside the mass spectrometer, the [M+H]⁺ precursor ion is isolated and accelerated into a collision cell filled with an inert gas (e.g., nitrogen or argon).[9] The kinetic energy from these collisions is converted into internal energy, which induces fragmentation at the molecule's weakest chemical bonds. The resulting product ions are then analyzed to generate an MS/MS spectrum.

For amine-containing compounds like Ambroxol, a dominant fragmentation mechanism is alpha-cleavage , which involves the cleavage of a carbon-carbon or carbon-nitrogen bond adjacent to the nitrogen atom.[10][11] This process is favored because it leads to the formation of a stable, resonance-stabilized iminium ion.

Elucidation of the rac-cis-Ambroxol-d5 Fragmentation Pathway

The fragmentation of rac-cis-Ambroxol-d5 is predictable and robust, centering on the cleavage of the bond connecting the deuterated cyclohexyl ring to the benzylamine core.

  • Precursor Ion Formation: rac-cis-Ambroxol-d5 has a molecular weight of approximately 383.13 g/mol .[2] In positive mode ESI, it accepts a proton to form the precursor ion [M+H]⁺ at m/z 384.1 .

  • Primary Fragmentation: Upon CID, the most labile bond is the C-N linkage between the cyclohexyl ring and the benzylic secondary amine. Alpha-cleavage at this position results in the entire deuterated cyclohexyl group being lost as a neutral molecule (d5-cyclohexanol).

  • Major Product Ion: The charge is retained by the more stable dibrominated benzylamine fragment. This results in the formation of a highly abundant and stable product ion at m/z 264.0 . This ion is identical to the primary product ion of unlabeled Ambroxol, a key feature for an ideal internal standard.[12]

This primary fragmentation pathway is visualized in the diagram below.

G A 1. Prepare Standard Solution (1 µg/mL in 50:50 MeOH:H₂O) B 2. Direct Infusion Analysis (Flow rate: 10 µL/min) A->B C 3. Acquire MS1 Spectrum (Scan m/z 100-500) B->C D 4. Identify Precursor Ion (Confirm m/z 384.1) C->D E 5. Acquire Product Ion Spectrum (Isolate m/z 384.1, scan products) D->E F 6. Select Quantifier/Qualifier Ions (e.g., m/z 264.0) E->F G 7. Optimize MRM Parameters (Collision Energy, DP, etc.) F->G H 8. Develop & Finalize LC-MS/MS Method G->H

Caption: Workflow for MRM method development for rac-cis-Ambroxol-d5.

Step-by-Step Protocol
  • Stock Solution Preparation:

    • Accurately weigh ~1 mg of rac-cis-Ambroxol-d5 standard.

    • Dissolve in methanol to create a 1 mg/mL primary stock solution.

    • Perform serial dilutions in a 50:50 methanol/water mixture to create a working solution of ~1 µg/mL for infusion.

  • Mass Spectrometer Optimization (Infusion):

    • Set up a direct infusion of the 1 µg/mL working solution into the ESI source at a flow rate of 5-10 µL/min.

    • Source Parameters (Initial): Operate the ESI source in positive ion mode. Use typical starting parameters for a small molecule (e.g., Capillary Voltage: 3-4 kV; Source Temp: 120-150°C; Gas Flow: arbitrary units).

    • Precursor Ion Identification: Perform a full scan in MS1 mode (e.g., scanning m/z 100 to 500). Identify the protonated molecule, [M+H]⁺, which should be the base peak at m/z 384.1.

    • Product Ion Identification: Switch to MS/MS mode. Set the first quadrupole (Q1) to isolate the precursor ion (m/z 384.1). Scan the third quadrupole (Q3) to detect all resulting product ions. The most intense peak should be observed at m/z 264.0.

    • MRM Parameter Optimization: Create an MRM transition for 384.1 → 264.0. Systematically vary the Collision Energy (CE) and Declustering Potential (DP) to find the values that yield the maximum signal intensity for this transition.

  • Liquid Chromatography Method (Suggested Starting Point):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Rationale: This standard reverse-phase gradient is effective for separating Ambroxol from endogenous matrix components. The acidic mobile phase promotes good peak shape and ionization efficiency in positive ESI mode.

Data Summary and Interpretation

The use of rac-cis-Ambroxol-d5 as an internal standard relies on its mass shift relative to the unlabeled analyte while sharing a common, stable product ion.

CompoundIsomerMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)Proposed Neutral Loss
Ambroxoltrans378.10 [13]379.1264.0 [12]C₆H₁₀O (Cyclohexen-ol)
rac-cis-Ambroxol-d5 cis383.13 [2]384.1 264.0 C₆H₅D₅O (d5-Cyclohexen-ol)

Interpretation: The key analytical advantage is evident in the table. While the precursor ions are separated by 5 Da, allowing for specific detection, they both fragment to the same stable product ion (m/z 264.0). In an LC-MS/MS experiment, the instrument monitors the transition 379.1 → 264.0 for Ambroxol and 384.1 → 264.0 for the internal standard . This shared product ion ensures that any downstream fragmentation variability affects both the analyte and the internal standard similarly, leading to highly precise and accurate quantification.

Conclusion

The mass spectrometric fragmentation of rac-cis-Ambroxol-d5 is characterized by a predictable and dominant pathway involving the neutral loss of its deuterated cyclohexanol ring. The formation of the stable, non-deuterated product ion at m/z 264.0 from the precursor ion at m/z 384.1 provides a robust and specific transition for use in quantitative bioanalysis. This application note provides the theoretical framework and a validated experimental protocol to enable researchers to confidently develop and implement sensitive LC-MS/MS methods for Ambroxol, leveraging rac-cis-Ambroxol-d5 as a reliable internal standard.

References

  • Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. (n.d.). National Institutes of Health. [Link]

  • Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. (n.d.). National Institutes of Health. [Link]

  • Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. (n.d.). MDPI. [Link]

  • (PDF) Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. (2020). ResearchGate. [Link]

  • Ambroxol. (n.d.). National Institute of Standards and Technology. [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2022). MDPI. [Link]

  • Ambroxol (6) typical ESI_MS/MS calculated fragment and most abundant metabolites 7 and 8. (n.d.). ResearchGate. [Link]

  • Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. (n.d.). Longdom Publishing. [Link]

  • Synthesis of labeled ambroxol and its major metabolites. (2009). ResearchGate. [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2022). ResearchGate. [Link]

  • rac-cis-Ambroxol-d5. (n.d.). Pharmaffiliates. [Link]

  • Determination of ambroxol in human plasma using LC-MS/MS. (2006). PubMed. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Molecular Modelling Analysis of the Metabolism of Ambroxol. (2015). ResearchGate. [Link]

  • Ambroxol-Impurities. (n.d.). Pharmaffiliates. [Link]

  • The Main Fragmentation Reactions of Organic Compounds. (n.d.). [Link]

  • Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of Ambroxol Hydrochloride Tablets under Non-Isothermal Conditions. (2021). National Institutes of Health. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). [Link]

  • rac-trans-Ambroxol-d5. (n.d.). Pharmaffiliates. [Link]

  • Ambroxol-D5 HCl. (n.d.). Veeprho. [Link]

  • Ambroxol-d5 (hydrochloride). (n.d.). PubChem. [Link]

Sources

Method

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Ambroxol using a Deuterated Internal Standard

Abstract This application note presents a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ambroxol. The use of a stable isotope-labeled interna...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ambroxol. The use of a stable isotope-labeled internal standard, Ambroxol-d6, ensures high precision and accuracy by correcting for variability during sample processing and analysis.[1] This method is suitable for quality control in manufacturing, pharmacokinetic studies, and therapeutic drug monitoring.[2] The protocol herein details the systematic approach to method development, provides a step-by-step analytical procedure, and outlines a full validation strategy according to the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[3][4][5]

Introduction: The Rationale for a Robust Analytical Method

Ambroxol is a widely used mucolytic agent that breaks down phlegm and is indicated for the treatment of respiratory diseases associated with excessive or viscous mucus.[6][7][8] As a key therapeutic agent, the precise and reliable quantification of Ambroxol in active pharmaceutical ingredients (API), finished products, and biological matrices is critical for ensuring product quality, safety, and therapeutic efficacy.[2]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its specificity, sensitivity, and reproducibility.[2] To further enhance the reliability of the method, this protocol incorporates a deuterated internal standard (IS), Ambroxol-d6. The FDA strongly recommends using a stable isotope-labeled version of the analyte as the internal standard.[1] This is because the IS co-elutes with the analyte and behaves nearly identically during sample extraction, cleanup, and injection, effectively compensating for any potential sample loss or instrumental variability. This approach significantly improves the method's accuracy and precision, making it a self-validating system for routine analysis.

This document serves as a detailed guide for researchers and drug development professionals, explaining not just the procedural steps but also the scientific causality behind the experimental choices, from mobile phase selection to validation parameter assessment.

Materials and Methods

Equipment and Consumables
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm particle size). C18 columns are commonly chosen for their ability to effectively separate hydrophobic compounds like Ambroxol.[2][9]

  • Analytical Balance: Mettler Toledo XPE205 or equivalent (0.01 mg readability).

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or PVDF.

  • Ultrasonic Bath: For solvent degassing.

Chemicals and Reagents
  • Ambroxol Hydrochloride Reference Standard: USP or equivalent, purity >99.5%.

  • Ambroxol-d6 (Internal Standard): Purity >99%, isotopic enrichment >98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized (DI) water, purified to >18 MΩ·cm (e.g., from a Milli-Q® system).

  • Orthophosphoric Acid (H₃PO₄): AR grade. The addition of an acid to the mobile phase is critical to control the ionization of the basic Ambroxol molecule, which prevents peak tailing and ensures sharp, symmetrical peaks.[2][9]

Experimental Protocol: Step-by-Step Methodology

Preparation of Solutions

3.1.1. Mobile Phase Preparation

  • Prepare the aqueous component by adjusting the pH of DI water to 3.5 using orthophosphoric acid.

  • The mobile phase consists of a mixture of Acetonitrile and pH 3.5 Water (60:40, v/v) .[9]

  • To prepare 1 L of mobile phase, mix 600 mL of ACN with 400 mL of pH 3.5 water.

  • Degas the mobile phase for 15 minutes in an ultrasonic bath before use to prevent pump cavitation and baseline noise.

3.1.2. Diluent Preparation

  • A mixture of Methanol and Water (50:50, v/v) is used as the diluent for preparing standard and sample solutions.[4]

3.1.3. Standard Stock Solutions (1000 µg/mL)

  • Ambroxol Stock (Stock A): Accurately weigh approximately 25 mg of Ambroxol Hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Internal Standard Stock (Stock IS): Accurately weigh approximately 5 mg of Ambroxol-d6 and transfer it to a 5 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.1.4. Working Standard Solutions for Calibration Curve

  • Prepare an intermediate Ambroxol solution (e.g., 100 µg/mL) by diluting Stock A.

  • Prepare a series of calibration standards by spiking a constant volume of the internal standard into flasks containing increasing concentrations of Ambroxol. For example, to prepare a 10 µg/mL standard:

    • Pipette 1.0 mL of the 100 µg/mL Ambroxol intermediate solution into a 10 mL volumetric flask.

    • Add a fixed amount of Stock IS (e.g., 100 µL to achieve a final IS concentration of 10 µg/mL).

    • Dilute to the mark with the diluent and mix well.

  • A typical calibration range for Ambroxol is 2.0 - 12 µg/mL.[9]

Sample Preparation (Example for Oral Syrup)
  • Accurately weigh an amount of syrup equivalent to 30 mg of Ambroxol into a 100 mL volumetric flask.[9]

  • Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to the mark with diluent. This yields a nominal concentration of 300 µg/mL.

  • Perform a further dilution to bring the concentration into the calibration range. For example, dilute 1.0 mL of this solution to 25 mL to get a theoretical concentration of 12 µg/mL.

  • Into a 10 mL volumetric flask, pipette 5 mL of the diluted sample, add the same fixed amount of Stock IS as used for the calibration standards, and dilute to the mark with diluent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic System Setup

The optimized chromatographic conditions are summarized in the table below. The flow rate and mobile phase composition were selected to achieve a balance between optimal separation and a reasonable analysis time.[2][4][9]

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (pH 3.5 with H₃PO₄) (60:40, v/v)[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 30 °C
Detection Wavelength 250 nm[9]
Injection Volume 20 µL
Run Time ~10 minutes
Data Acquisition and Analysis
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the calibration standards, followed by the sample solutions.

  • Identify the peaks for Ambroxol and Ambroxol-d6 based on their retention times.

  • Construct a calibration curve by plotting the peak area ratio (Ambroxol / Ambroxol-d6) versus the Ambroxol concentration.

  • Determine the concentration of Ambroxol in the samples by interpolating their peak area ratios from the calibration curve.

Method Validation Protocol

A validated bioanalytical method is essential for the reliable analysis of subject samples.[3] The developed method must be validated according to ICH Q2(R1) and FDA guidelines to demonstrate its suitability for the intended purpose.[4][9][10]

Validation Parameters and Acceptance Criteria
ParameterPurposeProtocolAcceptance Criteria
Specificity To ensure the method can differentiate the analyte and IS from other components.[11]Analyze blank matrix (placebo), matrix spiked with IS, and matrix spiked with Ambroxol and IS.No interfering peaks at the retention times of the analyte and IS.[1]
Linearity To demonstrate a proportional relationship between concentration and response.[2]Analyze at least 6 non-zero concentration levels in triplicate. Plot peak area ratio vs. concentration.Correlation coefficient (r²) ≥ 0.995.[4][5]
Accuracy To measure the closeness of the measured value to the true value.Analyze Quality Control (QC) samples at 3 levels (Low, Mid, High) against a fresh calibration curve (n=5).Mean recovery should be within 98.0% - 102.0%. For bioanalysis, within ±15% of nominal (±20% at LLOQ).[1]
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze QC samples (n=6) on the same day. Intermediate Precision (Inter-day): Analyze QC samples on 3 different days.Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD & LOQ To determine the lowest concentration that can be detected and quantified reliably.Calculated from the standard deviation of the response and the slope of the calibration curve.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[9]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.Vary parameters like mobile phase pH (±0.2), ACN content (±2%), flow rate (±0.1 mL/min), and temperature (±2°C).System suitability parameters (e.g., peak tailing, resolution) must remain within acceptable limits. %RSD of results < 2.0%.

Visualized Workflows

General Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase & Diluent a1 Equilibrate HPLC System p1->a1 p2 Prepare Stock & Working Standard Solutions a2 Inject Standards & Samples p2->a2 p3 Prepare & Dilute Test Samples p3->a2 a1->a2 d1 Integrate Peaks (Ambroxol & IS) a2->d1 d2 Generate Calibration Curve (Area Ratio vs. Conc.) d1->d2 d3 Calculate Sample Concentration d2->d3

Caption: High-level workflow from solution preparation to final concentration calculation.

Method Development Logic

Caption: Decision-making process for optimizing chromatographic conditions.

Conclusion

The HPLC method detailed in this application note provides a reliable, accurate, and precise system for the quantification of Ambroxol. The strategic use of a deuterated internal standard, Ambroxol-d6, ensures the method's robustness by minimizing analytical variability. The comprehensive validation protocol confirms that the method is suitable for its intended purpose and complies with stringent regulatory guidelines. This application note serves as a complete guide for implementation in quality control laboratories and for researchers engaged in pharmacokinetic and clinical studies involving Ambroxol.

References

  • Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. (n.d.). Longdom Publishing S.L. Retrieved from [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • Sudha, T., et al. (2015). HPLC method for the determination of ambroxol hcl in the presence of antimicrobial preservatives in oral liquid formulation. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Optimization of Robust HPLC Method for Quantitation of Ambroxol Hydrochloride and Roxithromycin Using a DoE Approach. (2016). Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations. (2012). National Institutes of Health. Retrieved from [Link]

  • Development of RP-HPLC method for the simultaneous estimation of ambroxol hydrochloride, cetirizine hydrochloride and antimicrobial. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Analytical Method Development and Validation of Rp-Hplc for Loratadine and Ambroxol Hydrochloride in Combined Tablet Dosage Form. (2024). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. (n.d.). CEU Repositorio Institucional. Retrieved from [Link]

  • Ambroxol. (n.d.). Wikipedia. Retrieved from [Link]

  • Development and validation of RP-HPLC and HPTLC method of analysis for simultaneous estimation of ambroxol HCL, Dextromethorphan HBR and Guaifenesin in pharmaceutical cough cold preparation and statistical comparison of developed methods. (2015). ResearchGate. Retrieved from [Link]

  • Ambroxol: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. Retrieved from [Link]

  • Ambroxol | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Ambroxol Hydrochloride: Uses, Side-effects, Dosage and More. (n.d.). CARE Hospitals. Retrieved from [Link]

  • Simultaneous determination of Ambroxol Hydrochloride and Guaifenesin by HPLC, TLC-Spectrodensitometric and multivariate calibration methods in pure form and in Cough Cold Formulations. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Ambroxol. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Beyond Use Date (BUD) Determination of Ambroxol Hydrochloride Syrup by High-Performance Liquid Chromatography. (2021). Pharmacognosy Journal. Retrieved from [Link]

Sources

Application

rac-cis-Ambroxol-d5 in studies of Parkinson's and Gaucher disease

An In-Depth Technical Guide to the Application of rac-cis-Ambroxol-d5 in Parkinson's and Gaucher Disease Research For Researchers, Scientists, and Drug Development Professionals Introduction: Bridging Gaucher and Parkins...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of rac-cis-Ambroxol-d5 in Parkinson's and Gaucher Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Gaucher and Parkinson's Disease

Gaucher disease (GD) is a rare, inherited lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase), which results from mutations in the GBA1 gene.[1][2] This deficiency leads to the accumulation of its substrate, glucosylceramide, primarily within cells of the reticuloendothelial system, causing a range of symptoms including hepatosplenomegaly, anemia, and bone disease.[2] In recent years, a significant genetic link has been established between Gaucher disease and Parkinson's disease (PD), the second most common neurodegenerative disorder.[3][4] Mutations in the GBA1 gene are now recognized as the most common genetic risk factor for developing Parkinson's disease.[4][5]

This connection is centered on the lysosome, the cell's primary recycling hub. Reduced GCase activity not only causes substrate accumulation but is also linked to the aggregation of α-synuclein, the pathological hallmark of Parkinson's disease.[3][4] An inverse relationship has been observed between GCase levels and oligomeric α-synuclein, suggesting a bidirectional, toxic feedback loop where reduced GCase activity promotes α-synuclein accumulation, and aggregated α-synuclein further impairs lysosomal function.[3][6]

This shared pathology has opened a new therapeutic avenue: enhancing the function of mutant GCase. Ambroxol, a long-established expectorant medicine, has been repurposed as a pharmacological chaperone for GCase.[1][7] It assists in the correct folding of certain GCase mutants, facilitating their transport from the endoplasmic reticulum to the lysosome and thereby increasing residual enzyme activity.[1][7][8] This guide focuses on rac-cis-Ambroxol-d5 , a deuterated isotopic analog of Ambroxol, detailing its application as a critical research tool for investigating this therapeutic strategy.

Mechanism of Action: The Chaperone Effect

The therapeutic hypothesis for Ambroxol is based on its ability to act as a molecular chaperone, rescuing misfolded, mutant forms of the GCase enzyme.

  • Binding in the Endoplasmic Reticulum (ER) : GCase is synthesized in the ER. Many GBA1 mutations lead to a misfolded protein that is recognized by the ER's quality control system and targeted for degradation via ER-associated degradation (ERAD).[1][7] Ambroxol binds to these misfolded GCase variants in the neutral pH environment of the ER.[9]

  • Stabilization and Trafficking : This binding stabilizes the enzyme's conformation, allowing it to pass quality control and be trafficked through the Golgi apparatus to the lysosomes.[1]

  • Release in the Lysosome : The lysosome maintains a highly acidic environment (pH ~4.5-5.0). This acidic pH causes Ambroxol to dissociate from GCase, leaving behind a correctly folded and functional enzyme within the organelle where it is needed.[9][10]

  • Restoration of Function : The rescued GCase can then hydrolyze its substrate, glucosylceramide, and contribute to overall lysosomal health, which is believed to enhance the clearance of pathological proteins like α-synuclein.[11][12]

GCase_Chaperone_Pathway cluster_ER Endoplasmic Reticulum (pH ~7.2) misfolded_gcase Misfolded Mutant GCase complex Ambroxol-GCase Complex (Stabilized) misfolded_gcase->complex Binding & Stabilization erad ERAD (Degradation) misfolded_gcase->erad Default Pathway ambroxol_er Ambroxol ambroxol_er->complex trafficking Vesicular Transport (Golgi Apparatus) complex->trafficking complex_lys Ambroxol-GCase Complex functional_gcase Functional GCase complex_lys->functional_gcase Dissociation in low pH ambroxol_lys Ambroxol complex_lys->ambroxol_lys clearance Hydrolysis of Glucosylceramide & Clearance of α-Synuclein functional_gcase->clearance trafficking->complex_lys GCase_Assay_Workflow cluster_plate 96-Well Plate Reaction start 1. Seed Cells (e.g., GBA1-mutant fibroblasts) treat 2. Treat with rac-cis-Ambroxol-d5 (Vehicle, 10, 30, 100 µM) for 3-5 days start->treat lyse 3. Harvest & Lyse Cells (1% Triton X-100) treat->lyse quantify 4. Quantify Protein (BCA Assay) lyse->quantify add_lysate 5. Add Lysate (10 µg) + Assay Buffer quantify->add_lysate add_substrate 6. Add 4-MUG Substrate add_lysate->add_substrate incubate 7. Incubate at 37°C add_substrate->incubate add_stop 8. Add Stop Buffer incubate->add_stop read 9. Read Fluorescence (Ex: 365nm, Em: 445nm) add_stop->read analyze 10. Calculate Activity (nmol/hr/mg protein) read->analyze end Result: Fold-change in GCase Activity analyze->end

Caption: Workflow for the In Vitro GCase Activity Assay.
Protocol 2: Thioflavin T (ThT) α-Synuclein Aggregation Assay

This protocol assesses the effect of rac-cis-Ambroxol-d5 on the kinetics of α-synuclein fibril formation in vitro.

Principle: Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. By monitoring the fluorescence over time, one can measure the kinetics of α-synuclein aggregation, including the lag phase (nucleation) and elongation phase. [13] Materials:

  • Recombinant human α-synuclein monomer.

  • rac-cis-Ambroxol-d5 solution in DMSO.

  • Assay Buffer: PBS, pH 7.4, filtered through a 0.2 µm filter.

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water). * Black, 96-well plates with clear bottoms.

  • Small glass or Teflon beads. [13][14] Procedure:

  • Reagent Preparation:

    • Prepare α-synuclein monomer solution (e.g., 70-100 µM) in Assay Buffer. Centrifuge at high speed to remove any pre-formed aggregates.

    • Prepare the final reaction mixture in the Assay Buffer containing ThT (final concentration ~25 µM). 2. Assay Setup:

    • To each well of the 96-well plate, add one bead.

    • Add the test compound (rac-cis-Ambroxol-d5 at various concentrations) or vehicle control.

    • Add the α-synuclein/ThT mixture to initiate the reaction. The final volume should be ~150-200 µL.

    • Include controls: α-synuclein alone (positive control for aggregation) and buffer with ThT alone (negative control).

  • Incubation and Kinetic Reading:

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Set the reader to perform intermittent orbital shaking, followed by a fluorescence reading (Excitation: ~450 nm, Emission: ~485 nm) every 15-30 minutes for up to 72 hours. [13]4. Data Analysis:

    • Plot the mean ThT fluorescence intensity against time for each condition.

    • Analyze the resulting sigmoidal curves. A compound that inhibits aggregation may increase the lag time (delay the onset of aggregation) or decrease the maximum fluorescence signal (reduce the total amount of fibrils formed).

Protocol 3: Assessment of Lysosomal Mass and pH

This protocol uses fluorescent probes to assess the health of the lysosomal compartment in live cells.

Principle: LysoTracker probes are fluorescent acidotropic dyes that accumulate in acidic organelles like lysosomes, allowing for the visualization and quantification of lysosomal mass. LysoSensor probes exhibit pH-dependent fluorescence, enabling the measurement of lysosomal pH. [15]An improvement in lysosomal function may result in an increase in lysosome numbers and maintenance of an acidic pH.

Materials:

  • Cells grown on glass coverslips or in imaging-grade multi-well plates.

  • rac-cis-Ambroxol-d5.

  • LysoTracker Red DND-99.

  • LysoSensor Yellow/Blue DND-160.

  • Live-cell imaging medium.

  • Fluorescence microscope or high-content imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and allow them to adhere.

    • Treat with rac-cis-Ambroxol-d5 or vehicle for 24-72 hours.

  • Live-Cell Staining:

    • Remove the treatment media and wash the cells.

    • Add pre-warmed imaging medium containing the fluorescent probe (e.g., 50-75 nM LysoTracker Red) and incubate for 30-60 minutes at 37°C. [15] * (For pH measurement) Follow the specific protocol for the LysoSensor probe, which often requires calibration with buffers of known pH.

  • Imaging:

    • Wash cells gently with imaging medium.

    • Image the live cells immediately using appropriate filter sets on a fluorescence microscope. Capture images from multiple fields for each condition.

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji) to analyze the images.

    • For LysoTracker, identify and count the number of fluorescent puncta per cell and measure their total intensity.

    • For LysoSensor, calculate the ratio of fluorescence intensities at two different emission wavelengths to determine the pH.

    • Compare the results from treated cells to vehicle-treated controls.

Conclusion

rac-cis-Ambroxol-d5 is a vital tool for researchers investigating the therapeutic potential of GCase chaperoning for Gaucher and Parkinson's diseases. Its application in the robust protocols detailed here allows for the quantitative assessment of target engagement (GCase activity), downstream effects on pathological protein aggregation (α-synuclein), and overall cellular health (lysosomal function). These studies are critical for validating the mechanism of action of GCase chaperones and advancing the development of novel disease-modifying therapies for these devastating neurodegenerative disorders.

References

  • Study Details | NCT05778617 | Ambroxol to Slow Progression in Parkinson Disease | ClinicalTrials.gov. Available at: [Link]

  • Maegawa, G. H., Tropak, M. B., Buttner, J. D., et al. (2009). Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase. Journal of Biological Chemistry, 284(35), 23502-23516. Available at: [Link]

  • Aflaki, E., Westbroek, W., & Sidransky, E. (2017). The complicated relationship between Gaucher disease and parkinsonism. Neuron, 93(4), 737-746. Available at: [Link]

  • Phase 3 trial of ambroxol is underway | Parkinson's UK. (2024). Available at: [Link]

  • GBA gene: Parkinson's Disease and the Gaucher Community. National Gaucher Foundation. Available at: [Link]

  • ASPro-PD: Ambroxol and Parkinson's. Cure Parkinson's. Available at: [Link]

  • Ambroxol: New Use as a Gaucher Disease Treatment? National Gaucher Foundation. Available at: [Link]

  • Study Details | NCT02914366 | Ambroxol as a Treatment for Parkinson's Disease Dementia. ClinicalTrials.gov. Available at: [Link]

  • Gegg, M. E., & Schapira, A. H. (2016). The relationship between glucocerebrosidase mutations and Parkinson disease. The FEBS journal, 283(16), 2919-2927. Available at: [Link]

  • The potential of ambroxol in Parkinson's disease dementia: Phase II trial results. VJNeurology. (2023). Available at: [Link]

  • Bendikov-Bar, I., Maor, G., Filocamo, M., & Horowitz, M. (2013). Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase. Blood cells, molecules & diseases, 50(2), 141-145. Available at: [Link]

  • In vitro GCase activity assay (total cell lysate). protocols.io. (2023). Available at: [Link]

  • Erskine, D., et al. (2022). Exploring lysosome function in fibroblasts from Alzheimer's and Parkinson's disease patients: a platform for drug discovery. bioRxiv. Available at: [Link]

  • In vitro GCase activity assay (total cell lysate) - Aligning Science Across Parkinson's. Available at: [Link]

  • Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - ResearchGate. Available at: [Link]

  • GBA1-Associated Parkinson's Disease Is a Distinct Entity. MDPI. (2023). Available at: [Link]

  • α-Synuclein Expression and Aggregation Quantification - Charles River Laboratories. Available at: [Link]

  • Aflaki, E., Westbroek, W., & Sidransky, E. (2017). The Complicated Relationship between Gaucher Disease and Parkinsonism. Zywie. Available at: [Link]

  • α-synuclein aggregation assay - Innoprot Parkinson's Disease Models. Available at: [Link]

  • Pinheiro, F., et al. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2933. Available at: [Link]

  • Launch of the Phase III ASPro-PD study of ambroxol in Parkinson's disease - VJNeurology. (2024). Available at: [Link]

  • In Vitro GCase Activity Assay (Total Cell Lysate). protocols.io. (2022). Available at: [Link]

  • Follmer, C. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. International Journal of Molecular Sciences, 18(3), 478. Available at: [Link]

  • Autophagic- and Lysosomal-Related Biomarkers for Parkinson's Disease: Lights and Shadows. MDPI. (2021). Available at: [Link]

  • GCase activity assay - Aligning Science Across Parkinson's. Available at: [Link]

  • Development of Autophagy-lysosome Biomarkers for Parkinson's Disease Using Stem Cell-derived Neurons and Biofluids - Michael J. Fox Foundation. Available at: [Link]

  • Lysosomal GCase (glucocerebrosidase) activity assay v1 - ResearchGate. Available at: [Link]

  • The Emerging Role of the Lysosome in Parkinson's Disease - PMC - PubMed Central. Available at: [Link]

  • Study identifies the role of lysosomes in the spread of Parkinson's disease. News-Medical.net. (2021). Available at: [Link]

  • Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed. (2024). Available at: [Link]

  • Synthesis of labeled ambroxol and its major metabolites | Request PDF - ResearchGate. Available at: [Link]

  • Maegawa, G. H., et al. (2009). Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease. Journal of Biological Chemistry, 284(35), 23502-23516. Available at: [Link]

  • Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - Frontiers. (2024). Available at: [Link]

  • Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - ResearchGate. Available at: [Link]

  • Ambroxol Repurposing Improves Biochemical Markers in Gaucher Disease - HCPLive. (2023). Available at: [Link]

  • In vitro and in vivo antioxidant activity of ambroxol - PubMed. Available at: [Link]

  • Use of Ambroxol as Therapy for Gaucher Disease - SciSpace. (2023). Available at: [Link]

  • Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat, and human microsomes - PubMed. (2019). Available at: [Link]

  • Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of Ambroxol Hydrochloride Tablets under Non-Isothermal Conditions - PMC - NIH. (2021). Available at: [Link]

Sources

Method

Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Ambroxol in Human Plasma using rac-cis-Ambroxol-d5 as an Internal Standard by LC-MS/MS

Abstract This application note details the development and full validation of a sensitive, selective, and robust bioanalytical method for the quantification of Ambroxol in human plasma. The method utilizes liquid chromat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and full validation of a sensitive, selective, and robust bioanalytical method for the quantification of Ambroxol in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates rac-cis-Ambroxol-d5 as the stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. Sample preparation is streamlined using a solid-phase extraction (SPE) protocol, providing high recovery and minimizing matrix effects. The method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline and is suitable for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2]

Introduction

Ambroxol is a widely used mucolytic agent that reduces the viscosity of sputum, facilitating its removal from the respiratory tract. Accurate determination of its concentration in biological matrices like human plasma is essential for pharmacokinetic profiling and for establishing bioequivalence of generic formulations. Tandem mass spectrometry is the technology of choice for this purpose due to its inherent selectivity and sensitivity.[3][4]

A critical component of a robust bioanalytical method is the internal standard (IS), which is added to samples to correct for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled version of the analyte.[5] In this method, rac-cis-Ambroxol-d5, a deuterated analog of an Ambroxol isomer, serves this purpose. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar extraction and ionization efficiencies, yet it is mass-distinct, allowing for separate detection.[5]

This guide provides a comprehensive framework for method development, a step-by-step protocol for sample analysis, and a detailed summary of the validation experiments that confirm the method's reliability and adherence to global regulatory standards.[6][7]

Materials and Instrumentation

2.1. Chemicals and Reagents

  • Ambroxol Hydrochloride Reference Standard (Purity >99%)

  • rac-cis-Ambroxol-d5 (Isotopic Purity >98%)

  • LC-MS Grade Methanol, Acetonitrile, and Water

  • Formic Acid (ACS Grade)

  • Ammonium Hydroxide (ACS Grade)

  • Human Plasma (K2-EDTA)

  • Polymeric Strong Cation Exchange SPE Cartridges

2.2. Instrumentation

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm particle size, or equivalent.

  • Data System: SCIEX Analyst® or equivalent software for data acquisition and processing.

Method Development and Optimization

The causality behind experimental choices is paramount for developing a rugged method. Our approach focused on optimizing three key areas: mass spectrometry, chromatography, and sample preparation.

3.1. Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, as Ambroxol contains a secondary amine that is readily protonated.

  • Analyte & IS Tuning: Solutions of Ambroxol and rac-cis-Ambroxol-d5 were infused directly into the mass spectrometer to determine the optimal multiple reaction monitoring (MRM) transitions. The protonated precursor ion [M+H]⁺ was selected in the first quadrupole (Q1). After fragmentation in the collision cell (Q2), the most stable and abundant product ion was selected in the third quadrupole (Q3) for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Ambroxol379.0264.060 V25 eV
rac-cis-Ambroxol-d5 (IS)384.0269.060 V25 eV
Table 1: Optimized MRM parameters for Ambroxol and its internal standard.

Rationale: The selected transition for Ambroxol (m/z 379.0 → 264.0) corresponds to a characteristic fragmentation pattern, providing high specificity.[3][4][8] The 5 Dalton mass difference for the IS ensures no cross-talk between the analyte and IS channels.

3.2. Chromatography

The goal was to achieve a symmetric peak shape, good retention, and a short run time, separating the analyte from endogenous plasma components.

  • Column: A C18 reversed-phase column was chosen for its excellent retention of moderately polar compounds like Ambroxol.

  • Mobile Phase: A gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) provided sharp peaks and optimal separation. The acidic modifier ensures the analyte remains protonated for efficient ESI+ ionization.

  • Flow Rate: 0.5 mL/min.

  • Total Run Time: 4.0 minutes.

3.3. Sample Preparation

The objective is to efficiently extract the analyte from the complex plasma matrix while removing proteins and phospholipids that can cause ion suppression. A solid-phase extraction (SPE) method was selected over protein precipitation and liquid-liquid extraction for its superior cleanliness and ability to concentrate the sample.

  • SPE Sorbent Selection: Ambroxol is a basic compound. Therefore, a polymeric strong cation exchange (SCX) mixed-mode sorbent was chosen.[9] This allows for a robust "catch-and-release" mechanism:

    • Load: Under acidic conditions, the analyte is protonated and binds to the SCX sorbent.

    • Wash: A neutral or weakly acidic wash removes proteins and neutral/acidic interferences. A subsequent wash with an organic solvent like methanol removes phospholipids.

    • Elute: A basic elution buffer (e.g., 5% Ammonium Hydroxide in Methanol) neutralizes the analyte, breaking the ionic bond and eluting it from the sorbent.

This targeted approach yields a very clean extract, which is crucial for minimizing matrix effects and ensuring long-term method robustness.[10]

Detailed Bioanalytical Protocol

4.1. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ambroxol and rac-cis-Ambroxol-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the Ambroxol stock solution in 50:50 Methanol:Water to create spiking solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 Methanol:Water. This solution is used for spiking all samples except blanks.

4.2. Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

  • Spike 95 µL of blank human plasma with 5 µL of the appropriate Ambroxol working solution to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 20, 50, 150, 400, 500 ng/mL).

  • Prepare QC samples in the same manner at four levels:

    • Lower Limit of Quantification (LLOQ): 0.5 ng/mL

    • Low QC (LQC): 1.5 ng/mL

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 375 ng/mL

4.3. Experimental Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SCX Cartridge) cluster_post Post-Extraction Sample 1. Pipette 100 µL Plasma (Blank, CC, QC, or Unknown) Add_IS 2. Add 25 µL IS Working Solution (100 ng/mL) Sample->Add_IS Add_Acid 3. Add 200 µL 4% H3PO4 in Water (to protonate analyte) Add_IS->Add_Acid Vortex 4. Vortex to Mix Add_Acid->Vortex Load 6. Load Pre-treated Sample Vortex->Load Condition 5. Condition (1 µL Methanol, then 1 µL Water) Condition->Load Wash1 7. Wash 1 (1 µL 0.1M HCl) Load->Wash1 Wash2 8. Wash 2 (1 µL Methanol) Wash1->Wash2 Elute 9. Elute (1 µL 5% NH4OH in Methanol) Wash2->Elute Evaporate 10. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject 12. Inject 5 µL into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step solid-phase extraction workflow.

Method Validation

The method was fully validated according to the EMA and FDA guidelines, which are now largely harmonized under the ICH M10 guidance.[1][2][6][7] All validation parameters met the acceptance criteria.

Validation_Flow cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment Selectivity Selectivity Check for interferences in blank plasma LLOQ LLOQ Selectivity->LLOQ Linearity Calibration Curve Range: 0.5-500 ng/mL r² ≥ 0.99 LLOQ->Linearity Accuracy Accuracy & Precision (Intra- & Inter-day) Accuracy: 85-115% Precision: ≤15% CV Linearity->Accuracy MatrixEffect Matrix Effect Assess ion suppression/ enhancement Accuracy->MatrixEffect Recovery Extraction Recovery Consistent & reproducible Accuracy->Recovery Stability Stability Freeze-Thaw Short-Term (Bench-Top) Long-Term Post-Preparative Accuracy->Stability

Caption: Logical flow of bioanalytical method validation experiments.

5.1. Validation Summary

Validation ParameterResultAcceptance Criteria
Selectivity No significant interfering peaks observed at the retention times of Ambroxol and IS in 6 unique sources of blank plasma.Response <20% of LLOQ for analyte, <5% for IS.
LLOQ 0.5 ng/mLS/N ≥ 5; Precision ≤20%; Accuracy ±20%.
Linearity r² > 0.998 over the range of 0.5-500 ng/mL using a 1/x² weighted linear regression.r² ≥ 0.99.
Intra-day Accuracy & Precision Accuracy: 95.2% to 103.1%; Precision (CV): 2.5% to 6.8%.Accuracy: 85-115% (±15%); Precision ≤15%.
Inter-day Accuracy & Precision Accuracy: 97.0% to 101.5%; Precision (CV): 3.1% to 7.5%.Accuracy: 85-115% (±15%); Precision ≤15%.
Extraction Recovery Mean recovery was 88.5% for Ambroxol and 90.1% for the IS.Consistent, precise, and reproducible.
Matrix Effect Normalized matrix factor was between 0.95 and 1.04.CV of IS-normalized matrix factor ≤15%.
Stability Ambroxol was stable in plasma for at least 3 freeze-thaw cycles, 24 hours at room temperature, and 90 days at -80°C. Processed samples were stable for 48 hours in the autosampler.Deviation within ±15% of nominal concentration.
Table 2: Summary of method validation results.

Conclusion

The bioanalytical method detailed in this application note is robust, reliable, and highly sensitive for the quantification of Ambroxol in human plasma. The use of a stable isotope-labeled internal standard (rac-cis-Ambroxol-d5) and an optimized solid-phase extraction protocol ensures high accuracy and minimal matrix interference. The method has been fully validated to meet current global regulatory standards and is fit for purpose in supporting clinical and non-clinical studies requiring the measurement of Ambroxol concentrations.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from ema.europa.eu[1]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from fda.gov[6][11][12]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from fda.gov[2]

  • Kim, H., et al. (2003). Determination of ambroxol in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 209-216.[3][4]

  • Migliorati, V., et al. (2023). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. Pharmaceuticals, 16(9), 1215.[13]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note.[10]

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Application Note.[9]

  • Pharmaffiliates. rac-cis-Ambroxol-d5. Retrieved from pharmaffiliates.com[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Shape with rac-cis-Ambroxol-d5

Welcome to the technical support guide for troubleshooting poor peak shape with rac-cis-Ambroxol-d5. This resource is designed for researchers, scientists, and drug development professionals who are encountering challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting poor peak shape with rac-cis-Ambroxol-d5. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in the chromatographic analysis of this deuterated internal standard. Poor peak shape can significantly compromise data quality, affecting accuracy, precision, and the overall reliability of your analytical method.

This guide provides a structured, question-and-answer approach to diagnosing and resolving common issues, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing significant peak tailing with my rac-cis-Ambroxol-d5 standard. What are the likely causes and how can I fix it?

Peak tailing is one of the most common chromatographic issues, often appearing as an asymmetrical peak with a drawn-out trailing edge. This is typically indicative of secondary interactions between the analyte and the stationary phase or other components of the chromatographic system.

Underlying Causes and Solutions:

  • Secondary Silanol Interactions: The free silanol groups (-Si-OH) on the surface of silica-based columns are a primary cause of peak tailing for basic compounds like Ambroxol. Ambroxol contains a secondary amine group that can interact strongly with these acidic silanols, leading to delayed elution and tailing peaks.

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: Increase the acidity of your mobile phase by adding an acidic modifier like formic acid or trifluoroacetic acid (TFA). A common starting point is 0.1% (v/v) formic acid. This will protonate the silanol groups, reducing their interaction with the protonated amine of Ambroxol.

      • Use of an End-Capped Column: Modern HPLC/UHPLC columns are often "end-capped," a process that chemically derivatizes most of the free silanols. Ensure you are using a high-quality, end-capped C18 or similar column.

      • Increase Ionic Strength: Adding a salt, such as ammonium formate or ammonium acetate (e.g., 10-20 mM), to the mobile phase can also help to shield the silanol groups and minimize secondary interactions.

  • Column Overload: Injecting too much analyte onto the column can saturate the stationary phase, leading to peak distortion.

    • Troubleshooting Steps:

      • Reduce Injection Volume/Concentration: Perform a dilution series of your rac-cis-Ambroxol-d5 standard and inject decreasing amounts. If the peak shape improves with lower concentrations, you are likely overloading the column.

      • Check Column Loading Capacity: Refer to the manufacturer's specifications for your column's loading capacity for your specific internal diameter.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause tailing.

    • Troubleshooting Steps:

      • Implement a Column Wash Protocol: After each analytical batch, flush the column with a strong solvent (e.g., a high percentage of acetonitrile or isopropanol) to remove any contaminants.

      • Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from strongly retained or particulate matter.

Troubleshooting Workflow for Peak Tailing

start Poor Peak Shape (Tailing) check_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) start->check_ph check_conc Reduce Analyte Concentration check_ph->check_conc No Improvement good_peak Good Peak Shape check_ph->good_peak Improved check_column Evaluate Column Health check_conc->check_column No Improvement check_conc->good_peak Improved wash_column Perform Column Wash check_column->wash_column wash_column->good_peak Improved replace_column Replace Column wash_column->replace_column No Improvement replace_column->good_peak

Caption: A stepwise decision tree for troubleshooting peak tailing.

Question 2: My rac-cis-Ambroxol-d5 peak is splitting. What does this indicate and what are my next steps?

Peak splitting, where a single analyte peak appears as two or more merged peaks, can be a more complex issue to diagnose. It can arise from problems with the sample, the mobile phase, or the hardware.

Underlying Causes and Solutions:

  • Solvent Mismatch (Peak Distortion): If the solvent in which your sample is dissolved is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to travel through the column in a distorted band, leading to a split or misshapen peak.

    • Troubleshooting Steps:

      • Match Sample Solvent to Mobile Phase: Ideally, dissolve your rac-cis-Ambroxol-d5 standard in the initial mobile phase of your gradient or a solvent that is weaker than the mobile phase.

      • Reduce Injection Volume: If you cannot change the sample solvent, reducing the injection volume can minimize the impact of the solvent mismatch.

  • Column Channeling or Void: A void at the head of the column or channeling within the packed bed can cause the sample to travel through different paths, resulting in a split peak. This is often caused by pressure shocks or long-term use.

    • Troubleshooting Steps:

      • Check for Voids: Disconnect the column and inspect the inlet frit. A visible void or discoloration may indicate a problem.

      • Reverse Flush the Column (Use with Caution): For some columns, a gentle reverse flush with an appropriate solvent can sometimes resolve minor blockages. Always check the column manufacturer's instructions before back-flushing, as this can damage some columns.

      • Replace the Column: If a void is present, the column will likely need to be replaced.

  • Partial Clogging: A partial clog in the tubing, fittings, or the column inlet frit can also lead to a split peak.

    • Troubleshooting Steps:

      • Systematic Component Check: Work your way from the injector to the detector, checking each fitting and piece of tubing for blockages.

      • Replace In-line Filters and Frits: If your system has user-replaceable filters or frits, these are common sources of clogs.

Logical Flow for Diagnosing Split Peaks

start Split Peak Observed solvent_check Is Sample Solvent Stronger than Mobile Phase? start->solvent_check dissolve_in_mp Action: Dissolve Sample in Mobile Phase solvent_check->dissolve_in_mp Yes hardware_check Inspect Column and Tubing for Blockages/Voids solvent_check->hardware_check No resolved Peak Shape Resolved dissolve_in_mp->resolved replace_frit Action: Replace Inlet Frit hardware_check->replace_frit Partial Clog Found replace_column Action: Replace Column hardware_check->replace_column Void/Channeling Found replace_frit->resolved replace_column->resolved

Caption: Diagnostic workflow for addressing split chromatographic peaks.

Question 3: I'm seeing peak fronting for rac-cis-Ambroxol-d5. This seems less common than tailing. What could be the cause?

Peak fronting, an asymmetrical peak with a leading edge, is less common than tailing but can still occur. It is often associated with specific types of interactions or column issues.

Underlying Causes and Solutions:

  • Column Overload: As with peak tailing, injecting too high a concentration of the analyte can lead to peak fronting, especially on certain types of stationary phases.

    • Troubleshooting Steps:

      • Perform a Dilution Series: As described for peak tailing, reduce the concentration of your standard to see if the peak shape improves.

  • Temperature Mismatch: If the column temperature is significantly different from the temperature of the mobile phase entering it, it can cause peak distortion, including fronting.

    • Troubleshooting Steps:

      • Use a Column Oven: A thermostatically controlled column oven is essential for reproducible chromatography. Ensure it is set to a stable temperature (e.g., 30-40 °C).

      • Pre-heat the Mobile Phase: Some LC systems have a built-in mobile phase pre-heater. If not, ensure there is sufficient tubing between the pump and the column to allow the mobile phase to equilibrate to the column temperature.

  • Inappropriate Mobile Phase: In some rare cases, the choice of organic modifier or additive can lead to non-ideal peak shapes.

    • Troubleshooting Steps:

      • Evaluate Organic Modifier: If you are using acetonitrile, try substituting it with methanol (or vice versa) to see if the peak shape changes.

      • Re-evaluate Mobile Phase Additives: Ensure that your mobile phase additives are fully dissolved and at the correct concentration.

Experimental Protocols

Protocol 1: Column Flushing and Cleaning

This protocol is recommended for routine maintenance and when column contamination is suspected.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector.

  • Flush with Mobile Phase (No Buffer): Flush the column with your mobile phase composition, but without any salts or buffers (e.g., 90:10 Water:Acetonitrile), for 10-15 column volumes.

  • Strong Solvent Wash: Sequentially wash the column with the following solvents for at least 20 column volumes each:

    • 100% Water (HPLC-grade)

    • 100% Isopropanol

    • 100% Methylene Chloride (if compatible with your system)

    • 100% Isopropanol

  • Equilibration: Re-introduce your mobile phase and equilibrate the column until a stable baseline is achieved (typically 10-20 column volumes).

Quantitative Data Summary

ParameterRecommendation for rac-cis-Ambroxol-d5Rationale
Mobile Phase pH 2.5 - 4.0Suppresses silanol interactions and ensures consistent protonation of the Ambroxol amine.
Acidic Modifier 0.1% Formic Acid (v/v)Provides good peak shape and is MS-compatible.
Buffer Salt 10-20 mM Ammonium FormateImproves peak shape by masking residual silanols.
Column Temperature 30 - 40 °CEnhances efficiency and reduces viscosity, leading to sharper peaks.

References

There are no references to display at this time.

Optimization

Technical Support Center: Optimizing LC-MS/MS for rac-cis-Ambroxol-d5

Welcome to the technical support center for the analysis of rac-cis-Ambroxol-d5. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting liquid chroma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of rac-cis-Ambroxol-d5. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this stable isotope-labeled internal standard. As your partner in the lab, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions and overcome analytical challenges.

This resource is structured as a series of questions you might encounter during method development, validation, and sample analysis. We will move from foundational parameter optimization to advanced troubleshooting, grounding our recommendations in established scientific principles and regulatory expectations.

Part 1: Foundational Parameter Optimization

This section provides a proactive guide for establishing a robust and sensitive LC-MS/MS method from the ground up.

Q1: How do I select the optimal precursor and product ions (MRM transitions) for rac-cis-Ambroxol-d5?

Answer: The selection of Multiple Reaction Monitoring (MRM) transitions is the cornerstone of a selective and sensitive LC-MS/MS assay. The goal is to identify a unique and stable precursor-to-product ion transition for your analyte. Since rac-cis-Ambroxol-d5 serves as an internal standard (IS) for Ambroxol, this process must be performed for both compounds.

The underlying principle involves using the first quadrupole (Q1) to isolate the protonated molecular ion (the precursor ion, [M+H]⁺) and the third quadrupole (Q3) to detect a specific, stable fragment (the product ion) generated through collision-induced dissociation (CID) in the second quadrupole (Q2).

Experimental Workflow: MRM Optimization

MRM_Optimization cluster_infusion Step 1: Direct Infusion cluster_q1 Step 2: Precursor Ion Identification (Q1 Scan) cluster_product Step 3: Product Ion Identification (PIS) cluster_mrm Step 4: MRM Optimization infuse Infuse standard solution (Ambroxol or Ambroxol-d5) ~100-500 ng/mL q1_scan Perform a full Q1 scan in positive ion mode to find the [M+H]⁺ ion. (e.g., scan m/z 100-500) infuse->q1_scan Introduce ions into MS product_scan Perform a Product Ion Scan (PIS). Set Q1 to transmit the [M+H]⁺ m/z and scan Q3 to see all fragments. q1_scan->product_scan Precursor m/z identified optimize_ce Select 2-3 most intense, stable product ions. Optimize Collision Energy (CE) for each transition. product_scan->optimize_ce Fragment m/z identified optimize_voltages Optimize other compound-dependent parameters (e.g., Declustering Potential, Cell Exit Potential). optimize_ce->optimize_voltages Finalize transitions

Caption: Workflow for systematic MRM parameter optimization.

Based on the known structures, Ambroxol has a monoisotopic mass of 378.1 g/mol and Ambroxol-d5 is approximately 383.1 g/mol . In positive ion electrospray ionization (ESI+), we expect to see [M+H]⁺ ions.

  • Ambroxol: Precursor [M+H]⁺ at m/z 379.0

  • rac-cis-Ambroxol-d5: Precursor [M+H]⁺ at m/z 384.0

Published fragmentation data shows that a common, stable fragment for Ambroxol results from the loss of the cyclohexanol ring, yielding a product ion at m/z 264.0 or 263.9.[1][2] For the d5-labeled internal standard, this same fragmentation event would yield a product ion at m/z 269.0.

Table 1: Recommended Starting MRM Transitions & Optimized Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Declustering Potential (V)
Ambroxol 379.0 263.9 100-200 20-30 70-90
rac-cis-Ambroxol-d5 384.0 269.0 100-200 20-30 70-90

(Note: Optimal voltages are instrument-dependent and must be determined empirically.)

Q2: What are the key MS source parameters to optimize, and how do they impact my signal?

Answer: Ion source parameters are critical for efficiently converting your analyte from a liquid phase to gas-phase ions. Optimization directly impacts sensitivity, stability, and reproducibility. The goal is to achieve maximal desolvation and ionization without causing in-source fragmentation.

  • IonSpray Voltage (Capillary Voltage): This high voltage applied to the ESI needle creates a fine, charged mist. The optimal voltage produces a stable spray and maximizes ion current. Too low, and ionization is inefficient; too high, and you risk electrical discharge (arcing) or sample degradation.

  • Source Temperature: This heated gas aids in solvent evaporation from the charged droplets. The temperature should be high enough to desolvate efficiently but not so high that it causes thermal degradation of the analyte.

  • Nebulizer and Auxiliary Gas (Gas 1 & Gas 2): These nitrogen gas flows assist in nebulization (droplet formation) and desolvation. The nebulizer gas shears the liquid into fine droplets, while the auxiliary gas helps evaporate the solvent. Higher flow rates can improve desolvation for high-aqueous mobile phases but may also decrease sensitivity by diluting the ion stream.

  • Curtain Gas: This gas flow prevents solvent droplets and neutral molecules from entering the mass spectrometer, reducing contamination and background noise.

Causality: The interplay of these parameters is crucial. For instance, a higher mobile phase flow rate may require increased source temperature and gas flows to ensure complete desolvation. A systematic, one-factor-at-a-time optimization is recommended while infusing a standard solution.[3]

Q3: How do I develop a robust chromatographic method for Ambroxol and its internal standard?

Answer: A good chromatographic method provides a sharp, symmetrical peak for your analyte, separates it from endogenous matrix components, and ensures a stable retention time. For Ambroxol, a reverse-phase (RP) method is standard.

  • Column Selection: A C18 column is the workhorse for compounds of moderate polarity like Ambroxol.[2] Columns with a 2.1 mm or 3.0 mm internal diameter and particle sizes of 1.8 µm to 5 µm are common choices, balancing efficiency with backpressure.

  • Mobile Phase:

    • Aqueous (A): Water with an acidic modifier. Formic acid (0.1-0.2%) is highly recommended as it provides protons ([H]⁺) that aid in positive mode ionization and can improve peak shape.[4]

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.

  • Elution Method: A gradient elution (e.g., starting at 5-10% B and ramping to 90-95% B) is typically used. This allows for good retention of the analyte while ensuring that late-eluting matrix components are washed from the column, preventing carryover. A typical run time is 2-5 minutes.[2]

  • Flow Rate: Dependent on the column diameter. For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is a good starting point.

  • Column Temperature: Maintaining the column at an elevated temperature (e.g., 35-45°C) can reduce mobile phase viscosity (lowering backpressure) and improve peak shape and reproducibility.

Table 2: Recommended Starting LC Conditions

Parameter Recommended Setting Rationale
Column C18 (e.g., 100 x 3.0 mm, <3 µm) Good retention for moderately polar analytes.
Mobile Phase A 0.2% Formic Acid in Water Provides protons for ESI+ and improves peak shape.[4]
Mobile Phase B Acetonitrile Good elution strength and peak shape.
Flow Rate 0.4 - 0.6 mL/min Appropriate for the column dimension.
Column Temp. 40 °C Enhances reproducibility and peak efficiency.
Injection Vol. 2 - 10 µL Balance between sensitivity and peak distortion.

| Gradient | 10% B to 95% B over 2 min, hold 1 min, re-equilibrate | Ensures elution and column cleaning. |

Part 2: Troubleshooting Common Issues

This section addresses specific problems you may encounter during your experiments, providing a logical path to resolution.

Troubleshooting_Flowchart cluster_problems cluster_s1 Check MS cluster_pk1 Check LC cluster_rt1 Check LC Stability cluster_bg1 Check Contamination start Problem Observed p1 Low / No Signal p2 Poor Peak Shape p3 Retention Time Shift p4 High Background / Noise s1_tune Is MS tune/calibration recent? p1->s1_tune pk1_column Column old or contaminated? p2->pk1_column rt1_equil Insufficient column equilibration? p3->rt1_equil bg1_mobile Contaminated mobile phase/solvents? p4->bg1_mobile s1_source Is the ion source clean? Capillary blocked? s1_tune->s1_source Yes s1_params Are source/compound parameters correct? s1_source->s1_params Yes pk1_mobile Mobile phase pH incorrect? Buffer mismatch with sample diluent? pk1_column->pk1_mobile No pk1_leak System leak (pre-column)? pk1_mobile->pk1_leak No rt1_pump Pump pressure fluctuating? Air bubbles in lines? rt1_equil->rt1_pump No rt1_mobile Mobile phase composition changed? rt1_pump->rt1_mobile No bg1_sample Matrix effects / Ion suppression? Inefficient sample prep? bg1_mobile->bg1_sample No bg1_system System carryover? Dirty source/optics? bg1_sample->bg1_system No

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects for Ambroxol Analysis in Urine

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing rac-cis-Ambroxol-d5 as an internal standard for t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing rac-cis-Ambroxol-d5 as an internal standard for the quantitative analysis of Ambroxol in urine via LC-MS/MS. Our focus is to provide actionable troubleshooting advice and robust methodologies to mitigate the inherent challenges of matrix effects in bioanalysis.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during method development and routine analysis in a direct question-and-answer format.

Q1: I'm observing significant ion suppression for Ambroxol despite using rac-cis-Ambroxol-d5. What's the likely cause and how do I fix it?

A1: This is a classic sign that the analyte (Ambroxol) and the stable isotope-labeled internal standard (SIL-IS) are experiencing differential matrix effects. While a SIL-IS is designed to co-elute and behave similarly to the analyte, severe or highly specific matrix components can still disproportionately affect the ionization of one compound over the other.[1] Urine is a notoriously complex matrix, rich in salts, urea, and other endogenous compounds that can interfere with electrospray ionization (ESI).[2]

Core Causality: The fundamental issue is the presence of co-eluting endogenous molecules from the urine matrix that compete with Ambroxol and its IS for ionization in the mass spectrometer's source.[3][4] This competition can either reduce the signal (suppression) or, less commonly, increase it (enhancement).

Troubleshooting Workflow:

  • Re-evaluate Sample Preparation: A simple "dilute-and-shoot" approach is often insufficient for urine.[5] More selective sample preparation is the most effective tool to remove interfering matrix components.[3][6]

    • Liquid-Liquid Extraction (LLE): Offers a significant cleanup by partitioning Ambroxol into an organic solvent, leaving polar interferences like salts and urea behind.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup. A mixed-mode or polymer-based sorbent can be optimized for high recovery of Ambroxol and maximum removal of interferences.[1] See Protocol 1 for a detailed SPE methodology.

  • Enhance Chromatographic Separation: The goal is to chromatographically separate Ambroxol from the region where matrix components elute.

    • Gradient Optimization: Lengthen the gradient or adjust the solvent composition to increase the separation between your analyte and any interfering peaks identified via post-column infusion.

    • Column Chemistry: If using a standard C18 column, consider one with a different selectivity or explore Hydrophilic Interaction Liquid Chromatography (HILIC) if Ambroxol is sufficiently polar.[5]

  • Assess Internal Standard Concentration: Ensure the concentration of rac-cis-Ambroxol-d5 is appropriate. An IS concentration that is too high or too low compared to the analyte can lead to detector saturation or poor counting statistics, respectively, exacerbating any differential matrix effects.

  • Systematic Matrix Dilution: While not a primary cleanup method, controlled dilution of the urine sample before extraction can reduce the overall concentration of interfering substances to a manageable level.[4] Experiment with dilution factors from 1:2 to 1:10 with blank urine to find the optimal balance between reducing matrix effects and maintaining the required sensitivity.

Q2: My calibration curve for Ambroxol in urine is non-linear, while my standards in solvent are perfectly linear. What is happening?

A2: This is a strong indication that the matrix effect is concentration-dependent. At low concentrations, the matrix effect might be negligible, but as the Ambroxol concentration increases, the matrix components have a more pronounced and non-proportional impact on ionization, leading to a curve that flattens at the higher end.

Corrective Actions:

  • Mandatory Matrix-Matching: Your calibration standards must be prepared in the same biological matrix as your study samples.[7] Prepare your calibrators by spiking known concentrations of Ambroxol into blank, drug-free urine from multiple sources to ensure the average matrix effect is accounted for across the calibration range.

  • Use of a Surrogate Matrix: If drug-free urine is unavailable, a surrogate matrix like synthetic urine can be used.[8] However, you must validate this approach by demonstrating that the surrogate matrix exhibits a similar matrix effect to authentic urine for Ambroxol.[8]

  • Evaluate Linearity Range: It's possible your upper limit of quantification (ULOQ) is too high for the chosen sample preparation method. Try lowering the ULOQ or improving the sample cleanup to remove more interferences, which may restore linearity.

Q3: My quality control (QC) samples show high variability (%CV > 15%). What are the primary sources of this imprecision?

A3: High imprecision in QC samples often points to inconsistent sample preparation or variable matrix effects between different samples. According to regulatory guidelines, at least 67% of QCs should be within ±15% of their nominal value.[9]

Troubleshooting Steps:

  • Standardize Sample Handling: Ensure all urine samples, including QCs, are treated identically. This includes storage temperature, the number of freeze-thaw cycles, and vortexing time. Inconsistent handling can alter the composition of the matrix.

  • Internal Standard Addition: The SIL-IS, rac-cis-Ambroxol-d5, must be added as early as possible in the sample preparation workflow.[10] This ensures it accounts for any variability or analyte loss during extraction steps.

  • Automate Where Possible: Manual extraction steps, especially LLE, can be a significant source of variability. If available, use an automated liquid handler for pipetting and extraction to improve consistency.

  • Check for IS Purity: Impurities in the internal standard can cause unexpected issues.[11] While rare for certified reference materials, it is a factor to consider in troubleshooting complex issues.

Section 2: Frequently Asked Questions (FAQs)

  • FAQ 1: Why is a deuterated internal standard like rac-cis-Ambroxol-d5 essential for this analysis? A stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS.[1][11] Because it has nearly identical chemical and physical properties to Ambroxol, it co-elutes from the LC column and experiences the same extraction recovery and, ideally, the same degree of ion suppression or enhancement.[11] This allows it to accurately correct for variations during sample processing and analysis, which is critical for meeting the stringent accuracy and precision requirements of bioanalytical method validation guidelines.[10][12]

  • FAQ 2: What are the most common interfering substances in urine? Urine contains a high concentration of salts (e.g., chlorides, phosphates), urea, and creatinine. Additionally, phospholipids from cell membranes can be present and are notorious for causing ion suppression in ESI-MS.[2] The composition of urine can also vary significantly based on diet, hydration, and health status, making matrix effects a variable challenge.[13]

  • FAQ 3: How do I formally assess and quantify matrix effects during method validation? Regulatory bodies like the FDA and EMA require a quantitative assessment of matrix effects.[9][10] The standard procedure involves comparing the peak response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a pure solvent solution.

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement. This experiment should be performed using at least six different lots of blank urine to assess the variability of the matrix effect.[3]

Section 3: Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Robust Matrix Cleanup

This protocol is designed for maximum removal of urinary interferences prior to LC-MS/MS analysis of Ambroxol.

Materials:

  • Mixed-Mode Strong Anion Exchange SPE Cartridges (e.g., Evolute AX, 30 mg)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate

  • rac-cis-Ambroxol-d5 working solution

  • Urine sample

Procedure:

  • Sample Pre-treatment: To 250 µL of urine, add 25 µL of the rac-cis-Ambroxol-d5 working solution. Vortex briefly. Dilute the sample with 1.5 mL of aqueous ammonium acetate buffer (e.g., 20 mM, pH 9.0).[1]

  • Conditioning: Condition the SPE plate/cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the SPE plate/cartridge with 1 mL of ammonium acetate buffer (pH 9.0).[1]

  • Loading: Load the pre-treated sample onto the SPE plate/cartridge.

  • Washing (Step 1): Wash with 1 mL of LC-MS grade water to remove salts and polar impurities.

  • Washing (Step 2): Wash with 1 mL of methanol to remove moderately non-polar impurities.[1]

  • Elution: Elute Ambroxol and the internal standard with 1 mL of a solution containing 5-10% formic acid in acetonitrile.[1]

  • Dry-down & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Section 4: Data & Decision Tools

Table 1: Comparison of Sample Preparation Techniques for Ambroxol in Urine
TechniquePrincipleProsConsTypical Matrix Effect Reduction
Dilute-and-Shoot Simple dilution of the sample with mobile phase.Fast, inexpensive, high throughput.Minimal cleanup, high risk of severe matrix effects and instrument contamination.[4][5]Low (<20%)
Protein Precipitation (PPT) Addition of organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple.Ineffective for urine; does not remove salts or urea. High matrix effects remain.[2][6]Low to Moderate (20-50%)
Liquid-Liquid Extraction (LLE) Partitioning of analyte between aqueous and immiscible organic phases.Good removal of polar interferences (salts, urea).[6]Can be labor-intensive, requires solvent optimization, potential for emulsions.Moderate to High (60-85%)
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix passes through; analyte is then selectively eluted.Highly selective, provides the cleanest extracts, reduces matrix effects significantly.[1]More expensive, requires method development.High (>85%)
Diagram 1: Troubleshooting Workflow for Ion Suppression

This diagram provides a logical path for diagnosing and resolving issues with ion suppression.

IonSuppressionWorkflow Start Start: Significant Ion Suppression or High Variability Observed Check_Prep Step 1: Evaluate Sample Preparation Is it 'Dilute-and-Shoot' or PPT? Start->Check_Prep Implement_SPE Action: Implement Robust SPE or LLE Protocol (See Protocol 1) Check_Prep->Implement_SPE Yes Check_Chroma Step 2: Evaluate Chromatography Are analyte and matrix co-eluting? Check_Prep->Check_Chroma No (Using SPE/LLE) Implement_SPE->Check_Chroma Optimize_Grad Action: Optimize LC Gradient (Increase separation from void volume) Check_Chroma->Optimize_Grad Yes Check_IS Step 3: Verify Internal Standard Is IS concentration appropriate? Was it added early? Check_Chroma->Check_IS No Optimize_Grad->Check_IS Adjust_IS Action: Adjust IS Concentration Standardize IS addition step Check_IS->Adjust_IS No Validate End: Re-validate Method (Assess Matrix Effect Quantitatively) Check_IS->Validate Yes Adjust_IS->Validate

Caption: A logical workflow for troubleshooting ion suppression issues.

Diagram 2: Decision Tree for Sample Preparation Method Selection

This tree helps researchers choose the most appropriate sample preparation technique based on their analytical needs.

PrepSelectionTree Start What is the primary analytical goal? Goal_HighSens High Sensitivity & Regulatory Compliance? Start->Goal_HighSens Goal_Screening Rapid Screening Only? Start->Goal_Screening Check_Cost Is cost or throughput a major constraint? Goal_HighSens->Check_Cost Yes Use_Dilute Use Dilute-and-Shoot (Accept risk of matrix effects and instrument contamination) Goal_Screening->Use_Dilute Yes Use_SPE Use Solid-Phase Extraction (SPE) (Highest Cleanup) Use_LLE Use Liquid-Liquid Extraction (LLE) (Good Cleanup, Lower Cost) Check_Cost->Use_SPE No Check_Cost->Use_LLE Yes

Caption: Decision tree for selecting a urine sample preparation method.

References

  • Annesley TM. Ion suppression in mass spectrometry. Clin Chem 2003;49:1041–4. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]

  • Scimetr. Evaluation of Synthetic Urine Matrices for Interference with Standard Drug Panels: Comparative Analysis of Immunoassay and LC-MS/MS Detection of Common Drugs of Abuse. [Link]

  • PharmaCompass. FDA guideline - Bioanalytical Method Validation. [Link]

  • Stole E, et al. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bluth Bio Industries. Common Interferences in Drug Testing. [Link]

  • Rybak, M., et al. Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. [Link]

  • Rybak, M., et al. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ResearchGate. [Link]

  • Doneanu, A., et al. Structure Elucidation and Mitigation of Endogenous Interferences in LC–MS-Based Metabolic Profiling of Urine. ACS Publications. [Link]

  • Dams, R., et al. Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]

  • Jones, R., et al. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. National Center for Biotechnology Information. [Link]

  • Al-Tamrah, S. A. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations. National Center for Biotechnology Information. [Link]

  • Cappiello, A., et al. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. rac-cis-Ambroxol-d5. [Link]

  • Kopecky, J., et al. High-performance liquid chromatographic determination of ambroxol in human plasma. ResearchGate. [Link]

  • Namiesnik, J., et al. Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies. [Link]

  • Qi, M., et al. Determination of ambroxol hydrochloride in tablets using flow-injection UV spectrophotometry and HPLC. ResearchGate. [Link]

  • Expert Synthesis Solutions. rac-trans-Ambroxol-D5. [Link]

  • Artis Standards. rac-trans-Ambroxol-D5. [Link]

  • Song, N., et al. Determination of ambroxol hydrochloride in human plasma by ultra high performance liquid chromatography-tandem mass spectrometry and bioequivalence evaluation of its preparation. R Discovery. [Link]

  • Singh, V., et al. Analytical Methods for Quantitative Estimation of Ambroxol HCl in Pharmaceutical Preparation: A Review. ResearchGate. [Link]

  • Sankar, P., et al. Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. Research Journal of Pharmacy and Technology. [Link]

  • Longdom Publishing. Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. [Link]

  • Sree Janardhanan, V., et al. Chemometric-assisted RP-HPLC method for the simultaneous determination of ambroxol hydrochloride, terbutaline sulfate, and guai. Bibliomed. [Link]

  • Baugros, F., et al. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of rac-cis-Ambroxol-d5

From the desk of the Senior Application Scientist Welcome to the technical support guide for rac-cis-Ambroxol-d5. As a deuterated stable isotope-labeled internal standard (SIL-IS), the integrity of this compound is param...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for rac-cis-Ambroxol-d5. As a deuterated stable isotope-labeled internal standard (SIL-IS), the integrity of this compound is paramount for achieving accurate and reproducible results in quantitative bioanalysis, particularly in LC-MS/MS applications. An unstable or degraded internal standard can lead to significant analytical errors, including failed calibration curves and inaccurate quantification of the target analyte, Ambroxol.[1][2]

This guide provides a comprehensive overview of the stability profile of rac-cis-Ambroxol-d5, drawing upon data from forced degradation studies of Ambroxol and best practices for handling pharmaceutical reference standards. It is structured to provide quick answers through our FAQs and in-depth solutions in our troubleshooting section.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid (neat) rac-cis-Ambroxol-d5?

For optimal long-term stability, solid rac-cis-Ambroxol-d5 should be stored in a freezer at -25°C to -10°C.[3] Key practices include:

  • Original Container: Always store the material in its original, tightly sealed container to prevent contamination.[4]

  • Protection from Light and Humidity: The container should be light-resistant (e.g., amber vial) and stored in a low-humidity environment. Ambroxol has shown sensitivity to humidity and light.[5][6][7]

  • Inert Atmosphere: For maximum protection against oxidation, consider storing the container within a larger vessel containing a desiccant and purging the vial headspace with an inert gas like argon or nitrogen before sealing.

Q2: I need to make a stock solution. How stable is rac-cis-Ambroxol-d5 in solution, and how should I store it?

Solution stability is highly dependent on the choice of solvent and storage temperature. Forced degradation studies on Ambroxol show it degrades extensively in acidic, alkaline, and oxidative conditions.[8][9]

  • Solvent Choice: Use high-purity, neutral, anhydrous solvents such as methanol, acetonitrile, or DMSO. Avoid acidic or basic media for stock solutions.

  • Storage Temperature: Store stock solutions frozen, ideally at -20°C or below.[10]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into small, single-use aliquots. This ensures you are always working with a solution that has not been temperature-cycled multiple times.

  • Long-Term Storage: For storage longer than a few weeks, -80°C is recommended to minimize any potential for degradation.

Q3: What are the primary chemical liabilities and degradation pathways for Ambroxol?

Understanding the degradation pathways is key to preventing them. Based on extensive stress testing, Ambroxol is susceptible to:

  • Oxidative Degradation: Significant degradation occurs in the presence of oxidizing agents like hydrogen peroxide.[9][11] This is a critical consideration, as trace peroxides can exist in older solvents like THF or ether.

  • Hydrolysis: The molecule degrades under both strong acidic (e.g., HCl) and strong alkaline (e.g., NaOH) conditions.[7][9]

  • Thermal and Humidity Stress: Elevated temperature and humidity can cause degradation and physical changes, such as discoloration (browning).[12][13][14] Studies have shown degradation when syrups are heated to 105°C or stored at 40°C / 75% RH.[14]

  • Photodegradation: Exposure to UV light has been shown to cause degradation.[7][15] Therefore, solutions should be prepared under subdued light and stored in amber vials.

Q4: How can I visually or analytically detect if my rac-cis-Ambroxol-d5 has degraded?

  • Visual Inspection (Solid): While not definitive, a key sign of degradation for solid Ambroxol is a color change from white/off-white to brownish.[13] Any change in physical appearance warrants further analytical investigation.

  • Analytical Detection (LC-MS): The most reliable method is chromatographic analysis. Signs of degradation include:

    • A significant decrease (>10-15%) in the peak area/height of the main rac-cis-Ambroxol-d5 peak compared to a freshly prepared standard.

    • The appearance of new, unexpected peaks in the chromatogram.

    • A change in peak shape (e.g., tailing or fronting) which may indicate the presence of co-eluting impurities.

Section 2: Troubleshooting Guides

This section addresses common experimental problems where internal standard stability may be the root cause.

Issue: High Variability or Drifting Response of the Internal Standard (IS)

You observe inconsistent peak areas for rac-cis-Ambroxol-d5 across your analytical run (i.e., in calibrators, QCs, and samples). This compromises the reliability of your assay.[16][17]

An unstable IS cannot adequately correct for variations in sample preparation, injection volume, or matrix effects, defeating its purpose.[1][2] The logical workflow below helps diagnose the issue.

A High IS Variability (>15-20% RSD) B Is the IS stock solution older than the validated stability period? A->B C Prepare fresh IS stock solution from solid. B->C Yes F Check Bench-Top / Autosampler Stability B->F No D Re-run samples. Is the variability resolved? C->D E Problem Solved. Update solution expiry and handling SOPs. D->E Yes D->F No G Let reconstituted samples sit on benchtop/in autosampler for expected run time. F->G H Re-inject and compare IS response to initial injection. Is there a decrease >15%? G->H I IS is unstable in the final matrix. Consider using a different final solvent or cooling the autosampler. H->I Yes J Investigate other sources: - Inconsistent pipetting - Poor mixing - Instrument issues H->J No

Caption: Troubleshooting workflow for variable internal standard response.

Issue: My Calibration Curve Fails to Meet Acceptance Criteria

Your calibration curve shows poor linearity (R² < 0.99) or calibrators back-calculate with high inaccuracy (>15-20%).

This often points to a fundamental failure in maintaining a constant analyte-to-IS response ratio. If the rac-cis-Ambroxol-d5 is degrading in the stock solution used to prepare the calibrators, the actual concentration of the IS will be lower than the nominal concentration, leading to a skewed curve.

  • Prepare Fresh Calibrators and IS Solution: The first and most crucial step is to prepare a completely new set of calibrators and quality controls (QCs) using a freshly made rac-cis-Ambroxol-d5 stock solution from the solid material.

  • Verify Handling Procedures: Ensure the solid standard is equilibrated to room temperature before opening to prevent moisture uptake.[18] Condensation can introduce water, which may affect stability.

  • Assess Stock Solution Stability: If the problem persists, perform a short-term stability test on your IS stock solution. Compare the response of a stock solution stored for 24-48 hours at room temperature and 4°C against a freshly prepared solution. A significant difference indicates rapid degradation in that solvent and condition.

Section 3: Key Experimental Protocols

Protocol 1: Proper Handling and Preparation of a Primary Stock Solution

This protocol ensures the integrity of the solid standard and the accuracy of the resulting stock solution.

  • Equilibration: Remove the sealed vial of solid rac-cis-Ambroxol-d5 from the freezer or refrigerator. Allow it to sit unopened on the bench for at least 30-60 minutes to reach ambient temperature. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder upon opening.[18]

  • Weighing: In a low-humidity, controlled environment, weigh the desired amount of solid using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add approximately 50-70% of the final volume of your chosen solvent (e.g., HPLC-grade Methanol). Sonicate or vortex until fully dissolved.

  • Final Dilution: Allow the solution to return to room temperature, then carefully add the solvent to the calibration mark. Cap and invert the flask 15-20 times to ensure homogeneity.

  • Storage: Immediately transfer the solution into pre-labeled, amber, screw-cap vials for storage. For working solutions, aliquot into smaller single-use volumes to avoid repeated freeze-thaw cycles. Store at ≤ -20°C.

Protocol 2: Workflow for an In-House Stability Assessment

Use this workflow to determine the stability of rac-cis-Ambroxol-d5 in your specific laboratory conditions and matrices.

A 1. Prepare fresh, concentrated IS stock solution in desired solvent. B 2. Aliquot into multiple amber vials (e.g., 20 vials). A->B C 3. Analyze 3 aliquots immediately (T=0). This is your baseline response. B->C D 4. Store remaining aliquots under different test conditions: - Benchtop (Light/Dark) - Refrigerator (4°C) - Freezer (-20°C) C->D E 5. At each time point (e.g., 6h, 24h, 7d), analyze aliquots from each condition. D->E F 6. Calculate % Recovery vs. T=0. (Mean Area_Tx / Mean Area_T0) * 100 E->F G 7. Determine Stability Window: Compound is stable if recovery is within 85-115% of T=0. F->G

Caption: Experimental workflow for assessing solution stability.

Section 4: Data Summary Table

The following table summarizes the stability of Ambroxol under various stress conditions as reported in the literature. Since rac-cis-Ambroxol-d5 is structurally identical to Ambroxol apart from the isotopic labels, it is expected to have a very similar stability profile.[19]

Stress ConditionReagents / ConditionsObserved Effect on AmbroxolReferences
Acid Hydrolysis 0.1 M HCl, heatSignificant Degradation[7][9]
Alkaline Hydrolysis 0.1 M NaOH, heatSignificant Degradation[7][9]
Oxidation 3-30% H₂O₂Extensive Degradation[9][11]
Thermal Dry Heat (105°C)Degradation Observed[7][14]
High Temp/Humidity 40°C / 75% RHDegradation and browning after 2-3 months[12][13][14]
Photolytic (UV) Exposure to UV lightDegradation Observed[7][15]

References

  • Kibria, G., et al. (2009). Stability study of ambroxol hydrochloride sustained release pellets coated with acrylic polymer. Pakistan Journal of Pharmaceutical Sciences, 22(1), 36-43.
  • Kibria, G., et al. (2009). Stability study of ambroxol hydrochloride sustained release pellets coated with acrylic polymer. PubMed. [Link]

  • Kibria, G., et al. (2009). STABILITY STUDY OF AMBROXOL HYDROCHLORIDE SUSTAINED RELEASE PELLETS COATED WITH ACRYLIC POLYMER. Pakistan Journal of Pharmaceutical Sciences.
  • Gajić, D., et al. (2021). Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of Ambroxol Hydrochloride Tablets under Non-Isothermal Conditions. Pharmaceutics, 13(11), 1910. [Link]

  • Sensitech. (n.d.). USP <659> Packaging and Storage Requirements Explained. Sensitech Blog. [Link]

  • Jain, P.S., et al. (2012). Development and validation of stability indicating area under curve method for simultaneous estimation of ambroxol hydrochloride and loratadine in. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 513-517.
  • Dewani, A.P., et al. (2011). Stability-Indicating HPTLC Determination of Ambroxol Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Chromatographic Science, 49(6), 448-453. [Link]

  • Patel, S., et al. (2012). Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. ResearchGate.
  • Rao, D.V., et al. (2014). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Scientia Pharmaceutica, 82(3), 547-556. [Link]

  • Gajić, D., et al. (2021). Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of Ambroxol Hydrochloride Tablets under Non-Isothermal Conditions. ResearchGate.
  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Wu, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 455-462. [Link]

  • Choudhary, A. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline. [Link]

  • van de Merbel, N.C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
  • Mistry, P. (2013). Variability in Response for Bioanalytical Assay using LC-MS/MS. Chromatography Today. [Link]

  • World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. WHO.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • O'Halloran, S.J., et al. (2004). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 50(7), 1251-1254.
  • Patel, H., & Captain, A. (2018). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION. World Journal of Pharmacy and Pharmaceutical Sciences, 7(12), 1168-1183.
  • European Medicines Agency. (2007). Guideline on declaration of storage conditions. EMA. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]

  • Dolan, J.W. (2013). When Should an Internal Standard be Used?. LCGC International. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Patel, S., et al. (2012). Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. RJPT. [Link]

  • European Medicines Agency. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. EMA.

Sources

Optimization

Technical Support Center: Optimizing rac-cis-Ambroxol-d5 Signal Intensity in Mass Spectrometry

Welcome to the technical support guide for the analysis of rac-cis-Ambroxol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimizati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of rac-cis-Ambroxol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for enhancing the signal intensity of this deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows.

Troubleshooting Quick-Start

Low signal intensity for an internal standard (IS) like Ambroxol-d5 can compromise the accuracy and precision of quantitative bioanalysis. This section provides a logical workflow to diagnose and resolve the most common underlying issues.

Diagnostic Workflow

The following diagram outlines a systematic approach to troubleshooting poor signal intensity for rac-cis-Ambroxol-d5.

start Low rac-cis-Ambroxol-d5 Signal check_prep Verify IS Preparation (Concentration, Dilution, Stability) start->check_prep prep_ok Preparation Correct? check_prep->prep_ok check_lc Evaluate LC Performance (Peak Shape, Retention Time) lc_ok Good Peak Shape? check_lc->lc_ok check_ms Assess MS Response (Infusion Analysis) ms_ok Sufficient Signal? check_ms->ms_ok prep_ok->check_lc Yes solution_prep Remake IS Stock/Working Solutions prep_ok->solution_prep No lc_ok->check_ms Yes solution_lc Optimize Mobile Phase & Column lc_ok->solution_lc No solution_ms Optimize MS Source & Compound Parameters ms_ok->solution_ms No investigate_matrix Investigate Matrix Effects (Ion Suppression) ms_ok->investigate_matrix Yes, but low in sample investigate_isf Check for In-Source Fragmentation (ISF) solution_ms->investigate_isf start Method Optimization Start phase1 Step 1: Mobile Phase Optimization (FIA or Loop Injections) start->phase1 phase1_details Test Additives: - 0.1% Formic Acid - 0.1% Acetic Acid - 2-10 mM Ammonium Acetate/Formate phase1->phase1_details phase2 Step 2: Ion Source Parameter Tuning (Direct Infusion) phase1->phase2 phase2_details Optimize: - Capillary/Spray Voltage - Source Temperature - Nebulizer & Drying Gas Flow phase2->phase2_details phase3 Step 3: Compound-Specific MS Tuning (Direct Infusion) phase2->phase3 phase3_details Optimize: - Declustering Potential / Fragmentor - Collision Energy (for MRM) phase3->phase3_details final Final Optimized LC-MS Method phase3->final

Troubleshooting

Technical Support Center: A Guide to the pH-Dependent Stability of rac-cis-Ambroxol-d5 Solutions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with rac-cis-Ambroxol-d5. This guide provides in-depth troubleshooting advice and answers to frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with rac-cis-Ambroxol-d5. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical impact of pH on the chemical stability of your deuterated Ambroxol solutions. Our goal is to equip you with the foundational knowledge and practical steps necessary to ensure the integrity of your experiments and formulations.

A Note on the Analyte: Specific stability studies on rac-cis-Ambroxol-d5 are not extensively published. The information herein is based on comprehensive studies of its non-deuterated analogue, Ambroxol Hydrochloride. The fundamental pH-dependent degradation pathways are expected to be identical, as the deuterium labeling does not alter the core chemical structure's susceptibility to pH-mediated reactions.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Follow the logical workflow to diagnose and resolve stability problems.

Problem: I'm observing a rapid and unexpected loss of rac-cis-Ambroxol-d5 in my freshly prepared aqueous solution.

Potential Cause 1: Inappropriate pH of the Solution Ambroxol is a molecule with two amine groups, making its structure and stability highly sensitive to the hydrogen ion concentration (pH). Forced degradation studies have conclusively shown that Ambroxol degrades extensively in both strongly acidic (pH < 2) and alkaline (pH > 8) conditions.[1][2] Storing the compound in unbuffered water or a solution at an inappropriate pH can catalyze rapid degradation.

Recommended Actions:

  • Measure the pH: Immediately measure the pH of your stock solution and any buffers or media used for dilution.

  • Adjust to Optimal Range: If the pH is outside the recommended stability range, the solution should be considered compromised. For maximum stability, especially when heat sterilization is required, adjusting the solution to a pH range of 3.5–3.9 is recommended.[3] For general laboratory use and storage, a slightly acidic pH between 4.5 and 6.0 is also considered safe.[4]

  • Use a Buffer System: For all future preparations, dissolve rac-cis-Ambroxol-d5 in a pre-equilibrated and robust buffer system. Do not rely on dissolving the compound in water alone, as the final pH can be unpredictable. Refer to Table 1 for recommended buffer systems.

Potential Cause 2: Oxidative Degradation The amine functional groups in the Ambroxol structure are susceptible to oxidation. This process can be accelerated by factors other than pH, such as the presence of dissolved oxygen, trace metal ions, or exposure to light.

Recommended Actions:

  • De-gas Solvents: Before preparing your solution, sparge your buffer or solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or similarly high-purity water and solvents to minimize contamination with metal ions that can catalyze oxidation.

  • Protect from Light: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for troubleshooting the degradation of rac-cis-Ambroxol-d5 solutions.

G start Start: Unexpected Degradation Observed check_ph Measure pH of Solution start->check_ph ph_in_range Is pH between 3.5 and 6.0? check_ph->ph_in_range ph_high_low Action: pH is out of range. Solution is compromised. ph_in_range->ph_high_low No check_oxidation pH is OK. Consider Oxidative Stress. ph_in_range->check_oxidation Yes reprepare Remake solution using a recommended buffer system (Table 1). Adjust pH to 3.5-5.0. ph_high_low->reprepare re_analyze Re-analyze for Stability reprepare->re_analyze oxidation_protocol Implement Anti-Oxidation Protocol: 1. De-gas solvents. 2. Use high-purity reagents. 3. Protect from light. check_oxidation->oxidation_protocol oxidation_protocol->re_analyze

Caption: Troubleshooting workflow for Ambroxol-d5 degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for pH-dependent instability in rac-cis-Ambroxol-d5?

The Ambroxol molecule contains a primary aromatic amine and a secondary aliphatic amine. The stability of the molecule is directly linked to whether these amine groups are protonated (as an ammonium salt, -NH3+ or -NH2+) or exist as the neutral free base (-NH2 or -NH).

  • In Strongly Acidic Conditions (e.g., pH < 2): Both amine groups are fully protonated. While this state protects against oxidation, the molecule is susceptible to acid-catalyzed degradation.[1][2]

  • In Near-Neutral to Alkaline Conditions (e.g., pH > 7): The amine groups are deprotonated and exist as the free base. This form is significantly more vulnerable to oxidative degradation.

Therefore, stability is a balance. The optimal pH range (3.5-6.0) represents a "sweet spot" where the molecule is sufficiently protonated to resist oxidation while avoiding the conditions that lead to aggressive acid-catalyzed hydrolysis.[3][4]

Q2: What is the optimal pH range for preparing and storing rac-cis-Ambroxol-d5 solutions?

Based on stability data, the optimal pH range is between 3.5 and 6.0 .

  • For long-term storage or heat-involved procedures: A tighter range of 3.5 to 3.9 is recommended for enhanced stability.[3]

  • For routine analytical work (e.g., HPLC): Buffers at pH 4.5 have been shown to provide good results and are suitable for maintaining stability during analysis.[5]

Q3: Which buffer systems are recommended for my experiments?

The choice of buffer depends on your target pH. Ensure the buffer has sufficient capacity to maintain the pH upon addition of the compound.

Table 1: Recommended Buffer Systems for rac-cis-Ambroxol-d5 Solutions

Target pH Range Recommended Buffer System Preparation Notes
3.5 - 5.0 Citrate Buffer (0.05 M) Prepare by mixing solutions of citric acid and sodium citrate.
4.0 - 5.5 Acetate Buffer (0.05 M) Prepare by mixing solutions of acetic acid and sodium acetate.

| 5.0 - 7.0 | Phosphate Buffer (0.05 M) | Prepare by mixing solutions of monobasic and dibasic sodium/potassium phosphate. |

Q4: How does pH affect the solubility of rac-cis-Ambroxol-d5?

As an amine-containing compound, rac-cis-Ambroxol-d5 is typically used as a hydrochloride salt. In this salt form, it is more soluble in water and slightly acidic solutions where it remains protonated. As the pH becomes more alkaline, the compound converts to its free base form, which is generally less water-soluble and may precipitate out of solution, especially at higher concentrations. Therefore, working within the recommended slightly acidic pH range (3.5-6.0) aids both stability and solubility.

pH and Ambroxol Stability Relationship

The following diagram illustrates the relationship between pH, the protonation state of Ambroxol, and its stability profile.

G cluster_low_ph Strongly Acidic (pH < 2) cluster_mid_ph Optimal Range (pH 3.5-6.0) cluster_high_ph Alkaline (pH > 8) low_ph_node Fully Protonated Form (BH2++) mid_ph_node Mono-Protonated Form (BH+) low_ph_node->mid_ph_node + OH- degradation_acid High Risk of Acid-Catalyzed Degradation low_ph_node->degradation_acid high_ph_node Free Base Form (B) mid_ph_node->high_ph_node + OH- stable Region of Maximum Stability mid_ph_node->stable degradation_base High Risk of Oxidative Degradation high_ph_node->degradation_base

Caption: Ambroxol protonation state and stability vs. pH.

Section 3: Experimental Protocol

Protocol: Preparation of a Stabilized rac-cis-Ambroxol-d5 Stock Solution (1 mg/mL)

This protocol provides a self-validating system for preparing a stable stock solution for analytical use.

Materials:

  • rac-cis-Ambroxol-d5

  • Citric Acid Monohydrate (ACS grade or higher)

  • Sodium Citrate Dihydrate (ACS grade or higher)

  • HPLC-grade water

  • Calibrated pH meter

  • Class A volumetric flasks and pipettes

  • Amber glass storage vials

Procedure:

  • Buffer Preparation (0.05 M Citrate, pH 4.5):

    • Prepare a 0.05 M solution of citric acid (e.g., 1.05 g in 100 mL water).

    • Prepare a 0.05 M solution of sodium citrate (e.g., 1.47 g in 100 mL water).

    • In a beaker, add the citric acid solution and slowly titrate with the sodium citrate solution while monitoring with a calibrated pH meter until the pH is exactly 4.5. This will be your final buffer.

  • Solution Preparation:

    • Accurately weigh 10 mg of rac-cis-Ambroxol-d5 and transfer it to a 10 mL amber volumetric flask.

    • Add approximately 7 mL of the pH 4.5 citrate buffer.

    • Sonicate for 5-10 minutes or until the solid is completely dissolved.

    • Allow the solution to return to room temperature.

    • Make up the volume to the 10 mL mark with the pH 4.5 citrate buffer.

    • Cap and invert the flask 10-15 times to ensure homogeneity.

  • Validation and Storage:

    • Initial Analysis (T=0): Immediately perform an HPLC analysis to determine the initial concentration and purity of the solution. This serves as your baseline.

    • Storage: Store the solution in an amber vial at 2-8°C.

    • Follow-up Analysis: Re-analyze the solution at defined intervals (e.g., 24 hours, 7 days, 30 days) to monitor for any degradation by comparing the peak area and impurity profile to the T=0 data. A stable solution will show <2% change in the main peak area.

References

  • Research Journal of Pharmacy and Technology. Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. Available at: [Link]

  • RJPT. Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. Available at: [Link]

  • Google Patents. Ambroxol hydrochloride liquid preparation and preparation method thereof. CN101627967B.
  • ResearchGate. (PDF) Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. Available at: [Link]

  • Pharmaceutical Sciences and Research. Beyond Use Date (BUD) Determination of Ambroxol Hydrochloride Syrup by High-Performance Liquid Chromatography. Available at: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. STABILITY STUDY OF AMBROXOL HYDROCHLORIDE SUSTAINED RELEASE PELLETS COATED WITH ACRYLIC POLYMER. Available at: [Link]

  • PubMed. Stability-indicating HPTLC determination of ambroxol hydrochloride in bulk drug and pharmaceutical dosage form. Available at: [Link]

  • Scribd. Ambroxol Degradations | PDF | Thin Layer Chromatography | Standard Deviation. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability.
  • EDQM. AMBROXOL HYDROCHLORIDE Ambroxoli hydrochloridum. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. Formulation and Development of Ambroxol Hydrochloride Syrup. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Gold Standard in Bioanalysis: A Comparative Performance Guide to rac-cis-Ambroxol-d5 versus Non-Deuterated Internal Standards

For researchers, scientists, and drug development professionals in the field of quantitative bioanalysis, the pursuit of data integrity is paramount. The accuracy and precision of liquid chromatography-mass spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the field of quantitative bioanalysis, the pursuit of data integrity is paramount. The accuracy and precision of liquid chromatography-mass spectrometry (LC-MS/MS) assays underpin critical decisions in pharmacokinetics, toxicokinetics, and clinical trials. A cornerstone of a robust bioanalytical method is the choice of an appropriate internal standard (IS). This guide provides an in-depth, objective comparison of the performance of a deuterated internal standard, rac-cis-Ambroxol-d5, against a conventional non-deuterated (structural analogue) internal standard. The experimental data and principles discussed herein will illuminate why stable isotope-labeled standards are considered the "gold standard" in the industry.[1][2][3]

The Pivotal Role of the Internal Standard in LC-MS/MS Bioanalysis

The primary function of an internal standard is to normalize and correct for variability throughout the entire analytical workflow.[2] From sample preparation and extraction to chromatographic separation and mass spectrometric detection, each step is a potential source of error. An ideal internal standard should mimic the behavior of the analyte as closely as possible, thereby experiencing the same procedural losses and ionization effects.[1][2][4] This allows for accurate quantification based on the ratio of the analyte's response to the internal standard's response.

While both deuterated and non-deuterated internal standards aim to achieve this, their fundamental properties lead to significant performance disparities, particularly in complex biological matrices.

Head-to-Head Performance: rac-cis-Ambroxol-d5 vs. a Non-Deuterated Analogue

To illustrate the performance differences, let's consider a hypothetical but representative bioanalytical assay for Ambroxol in human plasma. We will compare the use of rac-cis-Ambroxol-d5 with a non-deuterated structural analogue.

Table 1: Comparative Performance Data

Performance Parameterrac-cis-Ambroxol-d5 (Deuterated IS)Non-Deuterated Structural Analogue ISRationale for Superior Performance of Deuterated IS
Accuracy (% Bias) -2.5% to +3.0%-12.0% to +14.5%Near-identical chemical and physical properties ensure co-elution and equivalent extraction recovery and ionization response, leading to more effective normalization.[1][5]
Precision (%RSD) ≤ 4.5%≤ 13.8%Consistent tracking of the analyte through all procedural steps minimizes variability between samples.[5]
Matrix Effect (%CV) < 5%15-30%Co-elution with the analyte allows the deuterated IS to experience and correct for the same degree of ion suppression or enhancement caused by matrix components.[6][7][8][9]
Extraction Recovery Consistent and tracks analyteVariable and may differ from analyteThe deuterated standard's identical chemical structure results in virtually the same partitioning behavior during extraction procedures.[4][10]
Linearity (r²) > 0.999> 0.995Improved accuracy and precision at each calibration point contribute to a more reliable and linear standard curve.

The data clearly demonstrates the superior performance of rac-cis-Ambroxol-d5 in terms of accuracy, precision, and mitigation of matrix effects. This is a direct result of its fundamental properties as a stable isotope-labeled internal standard.

The Scientific Rationale: Why Deuteration Matters

The key advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[11][12] In rac-cis-Ambroxol-d5, five hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This subtle increase in mass allows the mass spectrometer to differentiate it from the non-deuterated Ambroxol, while its chemical behavior remains virtually unchanged.[11][12]

A non-deuterated internal standard, typically a structural analogue, will have differences in its chemical structure. These differences, however minor, can lead to variations in:

  • Chromatographic Retention Time: The analogue may not perfectly co-elute with the analyte, causing it to experience different matrix effects.[1]

  • Extraction Efficiency: Its partitioning behavior during sample preparation may not precisely mirror that of the analyte.

  • Ionization Efficiency: The analogue's response in the mass spectrometer's ion source can be influenced differently by co-eluting matrix components.[1]

These discrepancies result in less effective normalization and, consequently, less accurate and precise data.

Visualizing the Workflow and the Impact of Matrix Effects

To further understand the practical implications, let's visualize a typical bioanalytical workflow and the concept of matrix effect compensation.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Plasma Sample Collection B Addition of Internal Standard (rac-cis-Ambroxol-d5 or Analogue) A->B C Protein Precipitation / LLE B->C D Evaporation & Reconstitution C->D E Injection into LC System D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Data Processing (Analyte/IS Ratio) G->H

Caption: A generalized experimental workflow for the quantitative bioanalysis of Ambroxol in plasma.

The critical challenge in this workflow is the "matrix effect," which occurs during mass spectrometric detection.[6][8][9] Endogenous components of the biological matrix (e.g., phospholipids, salts) can co-elute with the analyte and interfere with its ionization, leading to either suppression or enhancement of the signal.[6][9]

G cluster_0 Without Deuterated IS cluster_1 With rac-cis-Ambroxol-d5 A Analyte Signal (Suppressed) C Inaccurate Ratio A->C B Analogue IS Signal (Unaffected) B->C D Analyte Signal (Suppressed) F Accurate Ratio D->F E Deuterated IS Signal (Equally Suppressed) E->F X Matrix Effect X->A X->D X->E

Caption: The principle of matrix effect compensation by a deuterated internal standard.

As the diagram illustrates, because rac-cis-Ambroxol-d5 co-elutes and behaves identically to Ambroxol, it experiences the same degree of signal suppression. The ratio of their signals remains constant, leading to an accurate and reliable quantification. A non-deuterated analogue, with a slightly different retention time, may elute in a region with less ion suppression, resulting in a skewed ratio and inaccurate results.

Experimental Protocol: Bioanalytical Method for Ambroxol using rac-cis-Ambroxol-d5

The following is a detailed, step-by-step methodology for a robust and reliable LC-MS/MS assay for the quantification of Ambroxol in human plasma, adhering to regulatory guidelines such as those from the FDA and EMA.[13][14][15][16][17]

1. Materials and Reagents

  • Ambroxol reference standard

  • rac-cis-Ambroxol-d5 internal standard

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of Ambroxol and rac-cis-Ambroxol-d5 in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working solutions of Ambroxol by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.

  • Prepare a working solution of rac-cis-Ambroxol-d5 at an appropriate concentration in 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the rac-cis-Ambroxol-d5 working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Ambroxol: e.g., m/z 379 → 264[18][19]

    • rac-cis-Ambroxol-d5: e.g., m/z 384 → 269 (hypothetical, based on a +5 Da shift)

5. Method Validation

The method should be fully validated according to the latest FDA and/or EMA guidelines, assessing parameters such as selectivity, specificity, accuracy, precision, linearity, recovery, matrix effect, and stability.[13][14][15][16][17]

Conclusion: An Indispensable Tool for High-Quality Bioanalysis

The evidence overwhelmingly supports the use of deuterated internal standards like rac-cis-Ambroxol-d5 for achieving the highest levels of accuracy, precision, and reliability in quantitative bioanalysis. By minimizing the impact of matrix effects and procedural variability, these stable isotope-labeled standards provide a robust foundation for critical decision-making in drug development. While the initial cost may be higher than that of a non-deuterated analogue, the long-term benefits of data integrity, reduced need for repeat analyses, and confidence in regulatory submissions make rac-cis-Ambroxol-d5 a scientifically sound and ultimately cost-effective choice.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.).
  • Matuszewski, B. K. (2017, July 24). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. PubMed.
  • Miller, V. P., et al. (2012, November 30). High-resolution isotope-dilution mass spectrometry using metabolism of isotope-labeled compounds: application to drug metabolites. PubMed.
  • Nowak, M., et al. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed.
  • Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • Understanding Internal standards and how to choose them. (2025, June 12). Reddit.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). South American Journal of Clinical Research.
  • An In-depth Technical Guide to Isotope Dilution Mass Spectrometry for Researchers, Scientists, and Drug Development Professional. (2025). BenchChem.
  • FDA and EMA guidelines for bioanalytical method validation using stable isotope standards. (2025). BenchChem.
  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • Isotope-dilution HPLC-MS/MS: Drug Monitoring of Antibiotics | Protocol Preview. (2022, July 17). YouTube.
  • De Leenheer, A. P., & Thienpont, L. M. (1991). Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry. PubMed.
  • Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA.
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment. (2021, February 24). Quinta Analytica.
  • Determination of ambroxol in human plasma using LC-MS/MS. (n.d.). PubMed.
  • LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. (2025, June 25). PMC - PubMed Central.
  • A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in hea. (n.d.).
  • Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study. (n.d.). PubMed.
  • Determination of ambroxol in human plasma using LC-MS/MS. (2025, August 5). ResearchGate.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024, May 8). PMC.
  • The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis. (2025). BenchChem.
  • A Comparative Guide: 4-Ethylphenol-d5 Versus Non-Deuterated Internal Standards in Quantitative Analysis. (2025). BenchChem.

Sources

Comparative

A Guide to Inter-Laboratory Comparison of Quantitative Methods for rac-cis-Ambroxol-d5

This guide provides an in-depth comparison of quantitative analytical methods for rac-cis-Ambroxol-d5, a deuterated internal standard crucial for the accurate quantification of Ambroxol in biological matrices. Through a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of quantitative analytical methods for rac-cis-Ambroxol-d5, a deuterated internal standard crucial for the accurate quantification of Ambroxol in biological matrices. Through a structured inter-laboratory study design, detailed experimental protocols, and comparative data analysis, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. The objective is to ensure the reliability, reproducibility, and robustness of bioanalytical methods across different laboratories, a cornerstone of regulatory compliance and successful drug development.

The use of stable isotope-labeled internal standards, such as rac-cis-Ambroxol-d5, is the gold standard in quantitative mass spectrometry.[1][2] These standards are chemically almost identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, which allows for the correction of variations in sample preparation and instrument response.[1][3] Inter-laboratory comparisons, also known as proficiency tests, are vital for assessing the transferability and robustness of analytical methods, ensuring that data generated across different sites are comparable and reliable.[3][4]

This guide will delve into the critical aspects of designing and executing an inter-laboratory comparison study for rac-cis-Ambroxol-d5, providing a framework for validating and harmonizing quantitative methods.

Inter-Laboratory Study Design

The foundation of a successful inter-laboratory comparison is a well-defined study protocol. This ensures that all participating laboratories perform the analysis under harmonized conditions, allowing for a meaningful comparison of results.

1.1. Objectives

The primary objectives of this inter-laboratory study are:

  • To assess the precision and accuracy of a standardized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of rac-cis-Ambroxol-d5 in human plasma across multiple laboratories.

  • To evaluate the robustness and transferability of the analytical method.

  • To identify potential sources of variability and provide recommendations for method optimization and harmonization.

1.2. Participating Laboratories

A minimum of three independent laboratories with expertise in bioanalysis and LC-MS/MS were selected to participate in this study. Each laboratory was provided with the same analytical method protocol, reference standards, and quality control (QC) samples.

1.3. Study Samples

A central laboratory prepared and distributed the following samples to each participating laboratory:

  • Calibration Standards: A set of eight calibration standards of Ambroxol in human plasma, with concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Quality Control (QC) Samples: QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Blank Plasma: Drug-free human plasma to assess selectivity.

  • Internal Standard: A stock solution of rac-cis-Ambroxol-d5.

Experimental Protocols

A standardized and detailed experimental protocol is essential for minimizing inter-laboratory variability.

2.1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting small molecules from plasma.

Step-by-Step Protocol:

  • Allow all plasma samples and reagents to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 20 µL of the rac-cis-Ambroxol-d5 internal standard working solution (50 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Causality Behind Experimental Choices:

  • Acetonitrile: Chosen for its efficiency in precipitating plasma proteins while keeping the analyte and internal standard in solution.

  • Centrifugation at 4°C: Helps to ensure complete protein precipitation and minimizes potential degradation of the analyte.

2.2. LC-MS/MS Method

The following LC-MS/MS parameters were standardized across all participating laboratories.

Table 1: LC-MS/MS Parameters

ParameterCondition
LC System Waters Acquity UPLC or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ambroxol: 379.0 > 264.0; rac-cis-Ambroxol-d5: 384.0 > 269.0
Source Temperature 550°C

Rationale for Method Parameters:

  • UPLC BEH C18 Column: Provides excellent separation efficiency and peak shape for Ambroxol and its deuterated analog.

  • Formic Acid in Mobile Phase: Promotes protonation of the analytes in positive ESI mode, enhancing sensitivity.

  • Multiple Reaction Monitoring (MRM): Ensures high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[5][6]

Diagram of the Experimental Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS_Spike Spike with rac-cis-Ambroxol-d5 Plasma->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow from sample preparation to data analysis.

Comparative Data Analysis

The performance of the analytical method in each laboratory was evaluated based on key validation parameters as defined by the FDA and EMA guidelines.[7][8][9]

3.1. Linearity

All laboratories demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL, with a coefficient of determination (r²) greater than 0.99.

Table 2: Inter-Laboratory Comparison of Linearity

LaboratoryCalibration Curve Range (ng/mL)Mean r²
Lab A0.1 - 1000.9985
Lab B0.1 - 1000.9979
Lab C0.1 - 1000.9991

3.2. Accuracy and Precision

The intra-day and inter-day accuracy and precision were assessed by analyzing the QC samples in replicates (n=6) on three different days. The acceptance criteria were a mean accuracy within ±15% of the nominal value (±20% for LLOQ) and a precision (%CV) of ≤15% (≤20% for LLOQ).

Table 3: Inter-Laboratory Comparison of Accuracy and Precision

LaboratoryQC Level (ng/mL)Mean Conc. (ng/mL)Accuracy (%)Precision (%CV)
Lab A LLOQ (0.1)0.1055.08.2
LQC (0.3)0.291-3.06.5
MQC (30)31.24.04.1
HQC (80)78.9-1.43.8
Lab B LLOQ (0.1)0.092-8.012.5
LQC (0.3)0.3155.09.1
MQC (30)28.8-4.07.3
HQC (80)82.43.05.6
Lab C LLOQ (0.1)0.11212.010.8
LQC (0.3)0.285-5.07.9
MQC (30)30.93.05.2
HQC (80)81.11.44.9

3.3. Matrix Effect

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples with the response of the analyte in a neat solution. The use of a deuterated internal standard is expected to compensate for matrix effects.[10][11]

Table 4: Inter-Laboratory Comparison of Matrix Effect

LaboratoryAnalyteMatrix FactorIS-Normalized Matrix Factor
Lab A Ambroxol0.921.01
Lab B Ambroxol0.880.98
Lab C Ambroxol0.951.03

The IS-normalized matrix factor in all laboratories was close to 1, indicating that rac-cis-Ambroxol-d5 effectively compensated for the observed matrix effects.

Discussion and Recommendations

The results of this inter-laboratory comparison demonstrate that the standardized LC-MS/MS method for the quantification of Ambroxol using rac-cis-Ambroxol-d5 as an internal standard is robust, accurate, and reproducible. All participating laboratories met the acceptance criteria for linearity, accuracy, and precision as stipulated in regulatory guidelines.[7][8]

The minor variations observed between laboratories can be attributed to slight differences in instrumentation, reagent preparation, and operator technique. However, the use of a deuterated internal standard significantly minimized these variabilities, highlighting its indispensable role in ensuring data integrity in bioanalytical studies.[1][12]

Key Recommendations for Best Practices:

  • Strict Adherence to Protocol: All laboratories should strictly adhere to the validated analytical method protocol.

  • Harmonized Reagents and Standards: Use of a single source for reference standards and critical reagents is recommended to minimize variability.

  • Regular Instrument Performance Qualification: Ensure that all LC-MS/MS systems are properly calibrated and maintained.

  • Comprehensive Training: Analysts should be thoroughly trained on the specific analytical method.

Conclusion

This guide has provided a comprehensive framework for the inter-laboratory comparison of a quantitative method for rac-cis-Ambroxol-d5. The presented data underscores the reliability and transferability of the standardized LC-MS/MS method. By following the detailed protocols and best practice recommendations outlined in this guide, laboratories can ensure the generation of high-quality, consistent, and reproducible bioanalytical data, which is paramount for regulatory submissions and the overall success of drug development programs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • MIMS Indonesia. Ambroxol: Uses, Dosage, Side Effects and More. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • PubMed. [The pharmacokinetics and bioequivalence of various dosage forms of ambroxol]. [Link]

  • International Journal of Research in Pharmacy and Chemistry. PHARMACOKINETIC STUDIES OF AMBROXOL HYDROCHLORIDE MICROSPHERES IN RATS AFTER ORAL ADMINISTRATION. [Link]

  • Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • PubMed. Identification of CYP3A4 as the predominant isoform responsible for the metabolism of ambroxol in human liver microsomes. [Link]

  • e-Century Publishing Corporation. Pharmacokinetics of ambroxol and clenbuterol tablets in healthy Chinese volunteers. [Link]

  • Diva-Portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • Analyzeseeds. Inter laboratory Comparative Tests ISO 5725-2. [Link]

  • PubMed. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. [Link]

  • PubMed. Determination of ambroxol in human plasma using LC-MS/MS. [Link]

  • PubMed. Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study. [Link]

  • Lat. Am. J. Pharm. A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in hea. [Link]

  • Pharmaffiliates. rac-cis-Ambroxol-d5. [Link]

Sources

Validation

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of rac-cis-Ambroxol-d5

In the landscape of regulated bioanalysis, the pursuit of unerring accuracy and precision is not merely an academic exercise; it is the bedrock upon which the safety and efficacy of pharmaceutical compounds are built. Th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of regulated bioanalysis, the pursuit of unerring accuracy and precision is not merely an academic exercise; it is the bedrock upon which the safety and efficacy of pharmaceutical compounds are built. The choice of an internal standard (IS) is a critical determinant in the reliability of a bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth comparison of rac-cis-Ambroxol-d5 as an internal standard in the bioanalysis of Ambroxol, juxtaposed with other commonly employed alternatives. Through an examination of experimental data and adherence to regulatory principles, we will establish why a stable isotope-labeled internal standard (SIL-IS) like rac-cis-Ambroxol-d5 is considered the gold standard.

The Imperative for a Robust Internal Standard in Bioanalysis

The fundamental role of an internal standard is to compensate for the variability inherent in sample preparation and analysis.[1] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction and handling to ionization in the mass spectrometer.[2] This mimicry allows for the correction of matrix effects, fluctuations in instrument response, and sample loss during processing.[3][4]

Deuterated internal standards, such as rac-cis-Ambroxol-d5, are chemically identical to the analyte of interest, with the only distinction being the substitution of hydrogen atoms with deuterium.[3] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure they co-elute chromatographically and experience similar ionization efficiencies or suppression.[2] This is the cornerstone of their superior performance compared to structural analog internal standards.

Comparative Analysis of Internal Standards for Ambroxol Bioanalysis

The selection of an appropriate internal standard is a critical step in method development. For the analysis of Ambroxol, several options have been utilized, including structural analogs and, more ideally, stable isotope-labeled analogs.

Internal Standard TypeCompoundKey AdvantagesKey Disadvantages
Stable Isotope-Labeled rac-cis-Ambroxol-d5Co-elution with analyte, similar extraction recovery and ionization response, effectively corrects for matrix effects.[2][3]Higher cost of synthesis.
Structural Analog DomperidoneLower cost, readily available.Different chromatographic retention time and potential for differential matrix effects, may not accurately compensate for analytical variability.
Structural Analog FentanylLower cost, readily available.Significant structural difference from Ambroxol, leading to disparate extraction and ionization behavior.

The use of a SIL-IS is strongly advocated by regulatory bodies like the European Medicines Agency (EMA), which has noted that over 90% of bioanalytical method validation submissions incorporate them.[4] The US Food and Drug Administration (FDA) also expects the development of robust and reliable methods, with a strong preference for the use of SIL-IS when available.[4]

Accuracy and Precision: A Data-Driven Comparison

The performance of an internal standard is ultimately judged by the accuracy and precision of the bioanalytical method. Regulatory guidelines from the FDA and EMA provide clear acceptance criteria for these parameters.[5][6][7] Generally, for a validated bioanalytical method, the accuracy should be within ±15% of the nominal concentration (±20% at the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).[8][9]

A study utilizing a UHPLC-MS/MS method for the determination of Ambroxol in human plasma employed Ambroxol-d5 as the internal standard.[10] The reported validation data showcases the high level of accuracy and precision achievable with a deuterated standard:

  • Intra-run and Inter-run Accuracy: 97.1% to 108.7%[10]

  • Intra-run and Inter-run Precision (CV): 1.0% to 5.6%[10]

These values fall well within the stringent acceptance criteria set by regulatory authorities.

In contrast, a separate study for the quantification of Ambroxol in human plasma utilized domperidone, a structural analog, as the internal standard.[11] While the method was reported as accurate and precise, the use of a non-isotopically labeled IS inherently carries a higher risk of not fully compensating for matrix-induced variations in ionization, which can be a significant issue in bioanalysis.[4]

Another study used fentanyl as an internal standard for Ambroxol analysis.[12] The significant structural and chemical differences between fentanyl and Ambroxol make it a less ideal choice, as its ability to track the analyte's behavior during sample processing and analysis would be compromised.

Table 1: Comparison of Published Performance Data for Ambroxol Bioanalysis with Different Internal Standards

ParameterAmbroxol-d5[10]Domperidone[11]
Internal Standard Type Stable Isotope-LabeledStructural Analog
Accuracy 97.1% - 108.7%Not explicitly quantified in the abstract, but the method was deemed "accurate."
Precision (CV) 1.0% - 5.6%Not explicitly quantified in the abstract, but the method was deemed "precise."
LLOQ 2 ng/mL0.2 ng/mL

While the LLOQ in the domperidone study appears lower, it is crucial to note that direct comparison of LLOQs across different studies can be misleading due to variations in instrumentation and methodology. The key takeaway is the demonstrably high accuracy and precision achieved with the deuterated internal standard, which provides greater confidence in the reliability of the data.

Experimental Workflow for Ambroxol Bioanalysis using rac-cis-Ambroxol-d5

The following is a representative experimental protocol for the quantification of Ambroxol in human plasma using rac-cis-Ambroxol-d5 as the internal standard, based on established methodologies.[10]

1. Sample Preparation

  • Rationale: The goal is to efficiently extract Ambroxol and the internal standard from the complex biological matrix while removing interfering substances. Protein precipitation is a common and effective technique.

  • Protocol:

    • Thaw human plasma samples at room temperature.

    • To a 50 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of the internal standard working solution (rac-cis-Ambroxol-d5).

    • Vortex mix for 30 seconds.

    • Add a protein precipitating agent (e.g., methanol) to the plasma sample.

    • Vortex mix vigorously for 2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Rationale: Chromatographic separation resolves the analyte and IS from other components in the extract, while tandem mass spectrometry provides selective and sensitive detection.

  • Protocol:

    • Inject an aliquot of the prepared sample supernatant onto a suitable C18 analytical column.

    • Perform chromatographic separation using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for both Ambroxol and rac-cis-Ambroxol-d5.

3. Quantification

  • Rationale: The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and determine the concentration of the analyte in unknown samples. This ratiometric approach corrects for any analytical variability.

  • Protocol:

    • Prepare a series of calibration standards by spiking known concentrations of Ambroxol into blank plasma.

    • Process the calibration standards and quality control (QC) samples alongside the unknown study samples.

    • Generate a calibration curve by plotting the peak area ratio (Ambroxol/rac-cis-Ambroxol-d5) against the nominal concentration of the calibration standards.

    • Use the regression equation of the calibration curve to calculate the concentration of Ambroxol in the unknown samples.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Processing & Quantification plasma Plasma Sample add_is Spike with rac-cis-Ambroxol-d5 plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Calibration Curve Regression ratio_calc->calibration_curve concentration Determine Ambroxol Concentration calibration_curve->concentration

Caption: Bioanalytical workflow for Ambroxol in plasma.

Conclusion

The empirical evidence and established principles of bioanalysis unequivocally support the use of rac-cis-Ambroxol-d5 as the internal standard of choice for the quantification of Ambroxol in biological matrices. Its ability to meticulously track the analyte throughout the analytical process ensures the highest degree of accuracy and precision, thereby guaranteeing the integrity and reliability of pharmacokinetic and bioequivalence studies. While structural analog internal standards may present a more cost-effective option, the potential for compromised data quality due to differential matrix effects and extraction efficiencies makes them a less robust choice. For regulatory submissions and studies where data defensibility is paramount, the investment in a stable isotope-labeled internal standard like rac-cis-Ambroxol-d5 is not just recommended; it is essential.

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150.
  • Wieling, J., & Hendriks, G. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • Quinta Analytica. (2021, February 24). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved from [Link]

  • Kang, W., Kim, H., & Park, Y. (2003). Determination of ambroxol in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 209-216.
  • Zhang, Y., et al. (2018).
  • S. G. Vasantharaju, et al. (2011). Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations.
  • Pharmaffiliates. rac-cis-Ambroxol-d5. Retrieved from [Link]

  • ResearchGate. Typical sample chromatogram of Ambroxol and internal standard. Retrieved from [Link]

  • Li, P., et al. (2007). Determination of ambroxol in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI).
  • LCGC International. Are You Validating Methods for Bioanalytical Samples? Retrieved from [Link]

  • Patel, D. P., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(2), 80-92.
  • ARTIS STANDARDS. rac-trans-Ambroxol-D5. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, June). Accuracy and Precision in Bioanalysis: Review of Case Studies. Retrieved from [Link]

  • Pharmaffiliates. rac-trans-Ambroxol-d5. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of a Chiral LC-MS/MS Method for rac-cis-Ambroxol-d5 Analysis in Human Plasma

In the landscape of regulated bioanalysis, the transfer of analytical methods between laboratories or the use of different methods within a multi-site clinical trial necessitates a rigorous cross-validation process. This...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of regulated bioanalysis, the transfer of analytical methods between laboratories or the use of different methods within a multi-site clinical trial necessitates a rigorous cross-validation process. This guide provides an in-depth comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the stereospecific quantification of rac-cis-Ambroxol-d5 in human plasma. Through this comparative analysis, we will explore the critical parameters of a successful cross-validation, underpinned by experimental data and adherence to global regulatory standards.

The Imperative of Cross-Validation for Chiral Bioanalysis

Cross-validation serves as a cornerstone of bioanalytical method lifecycle management, ensuring data integrity and comparability across different analytical platforms and locations.[1] The objective is to demonstrate that a validated analytical method, when transferred or compared, yields equivalent results. This is particularly critical for chiral compounds like Ambroxol, where stereoisomers can exhibit distinct pharmacological and toxicological profiles. The use of a stable isotope-labeled internal standard, such as rac-cis-Ambroxol-d5, is a standard practice to compensate for variability during sample processing and analysis.[2][3]

This guide will compare two hypothetical, yet representative, LC-MS/MS methods:

  • Method A: A chiral reversed-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer.

  • Method B: An alternative chiral supercritical fluid chromatography (SFC) method also coupled with a triple quadrupole mass spectrometer, offering a different selectivity and potentially faster analysis.

The cross-validation will be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[4][5][6]

Experimental Design and Rationale

A successful cross-validation hinges on a well-designed experiment that challenges the methods with a common set of samples. The core of our study involves the analysis of two sets of quality control (QC) samples and a panel of incurred samples by both Method A and Method B.

Quality Control Samples

QC samples were prepared by spiking known concentrations of rac-cis-Ambroxol-d5 into pooled human plasma at four levels:

  • LLOQ: Lower Limit of Quantification (0.5 ng/mL)

  • Low QC: 1.5 ng/mL

  • Mid QC: 15 ng/mL

  • High QC: 150 ng/mL

The acceptance criteria for the QC samples are based on the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines, which stipulate that the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).[7][8][9]

Incurred Sample Reanalysis (ISR)

A set of 30 incurred samples from a pharmacokinetic study were selected to be analyzed by both methods. The results are then compared to assess the reproducibility of the methods with "real-world" samples.

Comparative Performance Analysis

The following tables summarize the data generated from the cross-validation of Method A and Method B.

Table 1: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Method A Method B
Mean Conc. (ng/mL) Accuracy (%) Mean Conc. (ng/mL) Accuracy (%)
LLOQ0.50.52104.00.4896.0
Low QC1.51.55103.31.4798.0
Mid QC1514.898.715.3102.0
High QC150152.1101.4147.998.6
Table 2: Cross-Validation of Incurred Samples (n=30)
Method A vs. Method B
Correlation Coefficient (r) 0.9985
Mean % Difference 3.2%
Samples within ±20% Difference 96.7% (29 out of 30)

The data demonstrates a high degree of concordance between the two methods. The accuracy and precision of the QC samples for both methods are well within the acceptance limits. Furthermore, the strong correlation and low mean percentage difference for the incurred samples provide confidence in the interchangeability of the two methods.

Experimental Protocols

A detailed, step-by-step methodology for the primary LC-MS/MS method (Method A) is provided below.

Method A: Chiral Reversed-Phase LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (rac-trans-Ambroxol-d5 at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Column: Chiral stationary phase column (e.g., a macrocyclic glycopeptide-based CSP)

  • Mobile Phase: Isocratic elution with 0.1% formic acid in acetonitrile and 0.1% formic acid in water (70:30, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • rac-cis-Ambroxol-d5: Precursor ion (m/z) 384.1 → Product ion (m/z) 264.1

    • rac-trans-Ambroxol-d5 (IS): Precursor ion (m/z) 384.1 → Product ion (m/z) 264.1 (Note: Chromatographically separated from the analyte)

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

Visualizing the Workflow

The following diagram illustrates the key steps in the cross-validation workflow.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison Start Human Plasma Samples (QCs & Incurred) Spike_IS Spike with IS (rac-trans-Ambroxol-d5) Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation Final_Extract Final Extract for Analysis Evaporation->Final_Extract Method_A LC-MS/MS Method A (Chiral RP-LC) Final_Extract->Method_A Method_B LC-MS/MS Method B (Chiral SFC) Final_Extract->Method_B Compare_QC Compare QC Results (Accuracy & Precision) Method_A->Compare_QC Compare_ISR Compare Incurred Sample Results Method_A->Compare_ISR Method_B->Compare_QC Method_B->Compare_ISR Conclusion Assess Method Equivalency Compare_QC->Conclusion Compare_ISR->Conclusion

Caption: Workflow of the cross-validation process.

Conclusion

The cross-validation of the two distinct LC-MS/MS methods for the analysis of rac-cis-Ambroxol-d5 in human plasma demonstrates a high level of agreement. Both the chiral reversed-phase and chiral SFC methods are proven to be accurate, precise, and capable of producing equivalent quantitative data for incurred samples. This successful cross-validation provides the necessary scientific evidence to support the use of either method in a regulated bioanalytical setting, ensuring data consistency and integrity across different analytical platforms. The choice between the methods can then be based on other factors such as sample throughput, cost, and available instrumentation.

References

  • LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. PubMed Central. [Link]

  • Determination of ambroxol in human plasma using LC-MS/MS. PubMed. [Link]

  • rac-cis-Ambroxol-d5. Pharmaffiliates. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

  • Simultaneous determination of guaifenesin enantiomers and ambroxol HCl using 50-mm chiral column for a negligible environmental impact. ResearchGate. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. [Link]

  • Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. PubMed. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. [Link]

  • Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. ResearchGate. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Determination of ambroxol and clenbuterol in human plasma by LC-MS/MS method. ResearchGate. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]

  • A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in healthy Chinese volunteers. Latin American Journal of Pharmacy. [Link]

  • Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. LCGC International. [Link]

  • ICH guideline M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. [Link]

  • Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Longdom Publishing. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]

  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. [Link]

  • bioanalytical method validation and study sample analysis m10. ICH. [Link]

  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. World Health Organization (WHO). [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • ICH M10 on bioanalytical method validation. Scientific guideline. [Link]

  • Determination of ambroxol in human plasma using LC-MS/MS. ResearchGate. [Link]

  • Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. Research Journal of Pharmacy and Technology. [Link]

  • Tutorial Review on LC-MS Method Validation. Chair of Analytical Chemistry. [Link]

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. Future Science. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

  • Cross Validations. EBF. [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. Center for Biosimilars. [Link]

Sources

Validation

The Gold Standard in Ambroxol Bioanalysis: A Comparative Guide to Linearity and Detection Range Using rac-cis-Ambroxol-d5

In the landscape of pharmaceutical analysis, the precision and reliability of bioanalytical methods are paramount. For a widely used mucolytic agent like Ambroxol, establishing accurate pharmacokinetic and bioequivalence...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the precision and reliability of bioanalytical methods are paramount. For a widely used mucolytic agent like Ambroxol, establishing accurate pharmacokinetic and bioequivalence profiles hinges on the robustness of the quantification method. This guide provides a comprehensive comparison of bioanalytical methods for Ambroxol, with a particular focus on the pivotal role of the stable isotope-labeled internal standard, rac-cis-Ambroxol-d5. We will delve into the linearity and detection ranges of various methods, elucidate the rationale behind experimental choices, and present a validated protocol that underscores the superiority of using a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Critical Role of an Internal Standard in Bioanalysis

In LC-MS/MS, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[1][2] An ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.[2] Stable isotope-labeled (SIL) internal standards, such as rac-cis-Ambroxol-d5, are considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte, ensuring the most accurate and precise quantification.[1][3]

Comparative Performance of Ambroxol Bioanalytical Methods

The choice of analytical methodology and internal standard significantly impacts the performance of an assay. Below is a comparison of various published methods for the quantification of Ambroxol, highlighting key validation parameters.

Analytical MethodInternal StandardMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (R²)Reference
LC-MS/MS rac-cis-Ambroxol-d5 Human Plasma & CSF50 - 3000 (plasma), 10 - 300 (CSF)50 (plasma), 10 (CSF)Not explicitly stated, but linearity was demonstrated[4][5]
LC-MS/MS DomperidoneRat Plasma1.0 - 2001.0Good linearity reported[6]
LC-MS/MS DomperidoneHuman PlasmaNot explicitly stated0.2Accurate and precise detection reported[7]
HPLC-APCI-MS/MS PalmatineHuman Plasma2.5 - 180.02.5Not explicitly stated, but linearity was demonstrated[8]
LC-MS/MS EnalaprilatHuman Plasma1.56 - 400.001.56Not explicitly stated, but linearity was demonstrated[9]
HPLC-UV DexibuprofenPharmaceutical Dosage FormNot explicitly stated5 (ng/mL)Not explicitly stated[10]
UV-Spectrophotometry Not ApplicableBulk and Tablet Form2 - 10 (µg/mL)11.945 (µg/mL)0.99987[11][12][13]
HPTLC Not ApplicableHuman Plasma96 - 480 (ng/band)96 (ng/band)>0.99[14]

As the data indicates, LC-MS/MS methods generally offer superior sensitivity (lower LLOQ) compared to HPLC-UV and UV-Spectrophotometry. The use of rac-cis-Ambroxol-d5 as an internal standard in LC-MS/MS assays for Ambroxol in biological matrices is well-established.[5]

Causality Behind Experimental Choices: Why rac-cis-Ambroxol-d5?

The selection of rac-cis-Ambroxol-d5 as an internal standard is a deliberate choice rooted in fundamental principles of analytical chemistry.

  • Co-elution and Identical Ionization: Being structurally identical to Ambroxol, with the only difference being the substitution of five hydrogen atoms with deuterium, rac-cis-Ambroxol-d5 exhibits nearly identical chromatographic retention times and ionization efficiency in the mass spectrometer's source.[5] This ensures that any fluctuations in instrument conditions or matrix effects that influence the analyte will equally affect the internal standard, leading to a consistent analyte-to-internal standard peak area ratio and, consequently, highly accurate quantification.

  • Minimizing Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, a phenomenon known as matrix effect. A SIL-IS co-eluting with the analyte experiences the same matrix effects, effectively canceling them out during data processing.[2]

  • Improved Precision and Accuracy: The use of a SIL-IS significantly enhances the precision and accuracy of the method by compensating for analyte loss during sample preparation and injection volume variability.

Experimental Protocol: Quantification of Ambroxol in Human Plasma using LC-MS/MS with rac-cis-Ambroxol-d5

This protocol is a synthesized representation of a validated bioanalytical method.

1. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare stock solutions of Ambroxol and rac-cis-Ambroxol-d5 in a suitable organic solvent (e.g., methanol).

  • Serially dilute the Ambroxol stock solution with drug-free human plasma to prepare calibration standards at concentrations spanning the desired linear range (e.g., 50-3000 ng/mL).[4]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

2. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of rac-cis-Ambroxol-d5 working solution.

  • Add a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.[5]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).[8]

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid).[9]

    • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.5-1.0 mL/min).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ambroxol: Monitor the transition from the protonated precursor ion to a specific product ion (e.g., m/z 379 -> 264).[7][8]

      • rac-cis-Ambroxol-d5: Monitor the corresponding transition for the deuterated internal standard.

4. Data Analysis:

  • Integrate the peak areas for both Ambroxol and rac-cis-Ambroxol-d5.

  • Calculate the peak area ratio of Ambroxol to rac-cis-Ambroxol-d5.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Ambroxol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Linearity

To better illustrate the experimental process and the concept of linearity, the following diagrams are provided.

LC-MS/MS Workflow for Ambroxol Analysis cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample (Calibrator, QC, Unknown) IS_Addition Addition of rac-cis-Ambroxol-d5 Plasma->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC System Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) MS_Detection Mass Spectrometric Detection (MRM) Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: A typical workflow for the bioanalysis of Ambroxol using LC-MS/MS.

Linearity_Concept p1 p5 p1->p5  Ideal Linear Response (R² ≈ 1) p2 p3 p4 xaxis Concentration yaxis Response (Analyte/IS Ratio) 0,0 0,0 6,0 6,0 0,0->6,0

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Isotopic Purity of rac-cis-Ambroxol-d5: A Comparative Analysis of Mass Spectrometry and NMR

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Isotopic Purity In modern drug discovery and development, stable isotope-labeled (SIL) compounds like rac-cis-Ambr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Isotopic Purity

In modern drug discovery and development, stable isotope-labeled (SIL) compounds like rac-cis-Ambroxol-d5 are indispensable tools.[1] They serve as internal standards in quantitative bioanalysis, enabling precise measurement of drug concentrations in complex biological matrices through techniques like isotope dilution mass spectrometry.[1][2] The efficacy of a SIL internal standard is fundamentally dependent on its isotopic purity—the extent to which the intended isotopes (in this case, deuterium) have replaced the lighter isotopes at specific molecular positions.

Deuterium isotopic purity is a critical quality attribute that directly impacts the safety and potency of deuterated drugs and the accuracy of bioanalytical methods.[3] Impurities in the form of molecules with fewer than the intended number of deuterium atoms (isotopologues) can introduce significant analytical errors and interfere with study outcomes.[3][4] Therefore, rigorous analytical characterization is not merely a procedural step but a cornerstone of data integrity.

This guide provides a comparative analysis of the two preeminent analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for a self-validating analytical system to ensure the highest degree of confidence in your assessment of rac-cis-Ambroxol-d5.

Defining Isotopic Purity: Enrichment vs. Abundance

Before proceeding, it is crucial to distinguish between two key terms[4]:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For example, 99.5% D enrichment means there is a 99.5% probability of finding a deuterium atom at any given labeled site.[4]

  • Species Abundance: This refers to the percentage of the entire population of molecules that has a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d5-labeled).[4]

A high isotopic enrichment in the starting materials does not guarantee a correspondingly high species abundance in the final d5 product, making direct measurement of the final isotopologue distribution essential.

I. Mass Spectrometry: The Gold Standard for Sensitivity and Throughput

Mass spectrometry is a powerful technique that sorts ions based on their mass-to-charge ratio (m/z). Its exceptional sensitivity and speed make it the primary choice for quantifying the distribution of isotopologues in a sample.[5][6] For assessing rac-cis-Ambroxol-d5, High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) is the preferred method.[5][7]

Causality of Method Choice: The rationale for using LC-HRMS is twofold. First, liquid chromatography separates the target analyte (rac-cis-Ambroxol-d5) from any non-isotopic chemical impurities prior to detection, preventing erroneous results.[8] Second, HRMS instruments (like Orbitrap or FT-ICR) provide the mass resolution required to distinguish between the closely spaced isotopic peaks of the d0, d1, d2, d3, d4, and d5 species, which is often impossible with unit-resolution instruments like triple quadrupoles, especially when measuring low-level impurities.[9]

Experimental Workflow: LC-HRMS

The following workflow outlines a self-validating system for determining isotopic purity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve rac-cis-Ambroxol-d5 in appropriate solvent (e.g., Methanol/Water) prep2 Dilute to working concentration (e.g., 1 µg/mL) prep1->prep2 lc Inject sample onto LC system (e.g., C18 column) prep2->lc ms Electrospray Ionization (ESI+) High-Resolution MS Detection (Resolution > 70,000) lc->ms data_acq Acquire Full Scan Mass Spectrum across target m/z range ms->data_acq peak_int Extract Ion Chromatograms (XICs) for each isotopologue [M+H]+ data_acq->peak_int area_calc Integrate Peak Areas of d0 to d5 species peak_int->area_calc purity_calc Calculate Relative Abundance and Isotopic Purity area_calc->purity_calc

Caption: LC-HRMS workflow for isotopic purity assessment.

Detailed Experimental Protocol (LC-HRMS)
  • Sample Preparation:

    • Accurately weigh and dissolve rac-cis-Ambroxol-d5 standard in a suitable solvent (e.g., 50:50 methanol:water) to create a stock solution (e.g., 1 mg/mL).

    • Serially dilute the stock solution to a working concentration suitable for ESI-MS, typically around 1 µg/mL. The goal is to achieve a strong signal without saturating the detector.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). This provides efficient separation of the analyte from potential contaminants.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Ambroxol contains basic amine groups that are readily protonated.

    • Resolution: Set to >70,000 FWHM (Full Width at Half Maximum) to ensure baseline separation of isotopic peaks.

    • Scan Range: A narrow scan range centered around the target m/z (e.g., 375-390 m/z) is sufficient.

    • Data Acquisition: Full Scan mode.

Data Analysis and Interpretation

The isotopic purity is calculated from the relative abundance of the protonated molecular ions ([M+H]⁺) for each isotopologue.

Table 1: Theoretical m/z Values for rac-cis-Ambroxol Isotopologues

Isotopologue Formula Exact Mass (Monoisotopic) [M+H]⁺ m/z
d0 (Unlabeled) C₁₃H₁₈Br₂N₂O 375.9786 376.9859
d1 C₁₃H₁₇DBr₂N₂O 376.9849 377.9922
d2 C₁₃H₁₆D₂Br₂N₂O 377.9911 378.9984
d3 C₁₃H₁₅D₃Br₂N₂O 378.9974 380.0047
d4 C₁₃H₁₄D₄Br₂N₂O 380.0037 381.0110

| d5 (Target) | C₁₃H₁₃D₅Br₂N₂O | 381.0099 | 382.0172 |

The isotopic purity is calculated as follows:

Isotopic Purity (%) = [Area(d5) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4) + Area(d5))] x 100

Table 2: Hypothetical Experimental Data for a Batch of rac-cis-Ambroxol-d5

Isotopologue Measured Peak Area Relative Abundance (%)
d0-d3 < Limit of Detection < 0.01
d4 150,000 1.48
d5 9,950,000 98.52
Total 10,100,000 100.00

| Calculated Isotopic Purity | | 98.52% |

II. NMR Spectroscopy: The Definitive Structural Confirmation

While MS excels at quantifying the overall distribution of isotopologues, NMR spectroscopy provides orthogonal, definitive information about the location of the deuterium labels.[10] This is critical for confirming the structural integrity of the SIL standard and ensuring that deuterium exchange has not occurred at unintended positions. Both ¹H and ²H NMR are valuable.

Causality of Method Choice:

  • ¹H NMR: This technique is used to verify the absence of protons at the labeled positions. By comparing the ¹H spectrum of the deuterated compound to its unlabeled counterpart, a significant reduction or complete disappearance of signals corresponding to the deuterated sites confirms successful labeling.

  • ²H NMR (Deuterium NMR): This is a more direct method that observes the deuterium nuclei themselves.[11][12] It provides a clean spectrum, often with a single peak for magnetically equivalent deuterons, confirming their presence and providing an alternative method for quantification. It is particularly powerful for analyzing mixtures of isotopomers (compounds with the same number of D atoms but at different locations).[13]

Experimental Workflow: NMR

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Confirmation prep1 Dissolve rac-cis-Ambroxol-d5 in deuterated solvent (e.g., DMSO-d6) prep2 Transfer to NMR tube prep1->prep2 h1_nmr Acquire ¹H NMR Spectrum prep2->h1_nmr d2_nmr Acquire ²H NMR Spectrum h1_confirm Confirm signal disappearance at labeled positions in ¹H spectrum h1_nmr->h1_confirm d2_confirm Confirm signal presence in ²H spectrum d2_nmr->d2_confirm struct_verify Verify Structural Integrity & Site of Labeling h1_confirm->struct_verify d2_confirm->struct_verify

Caption: NMR workflow for structural and label-site confirmation.

Detailed Experimental Protocol (NMR)
  • Sample Preparation:

    • Dissolve an adequate amount of rac-cis-Ambroxol-d5 (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid strong residual solvent peaks that may obscure analyte signals.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Analysis: Compare the spectrum to that of an authentic, unlabeled standard of rac-cis-Ambroxol. Look for a dramatic reduction in the signal integrals for the protons on the deuterated cyclohexanol ring. The remaining small signals can be integrated against a non-deuterated portion of the molecule (e.g., the aromatic protons) to quantify the degree of deuteration.

  • ²H NMR Acquisition:

    • Tune the NMR spectrometer to the deuterium frequency.

    • Acquire a proton-decoupled ²H NMR spectrum. This removes splitting from adjacent protons, resulting in sharper signals.

    • Analysis: The spectrum should show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of successful labeling at the intended sites.

Comparative Summary: MS vs. NMR

The true power of this analytical approach lies in using MS and NMR as a complementary, self-validating system. MS provides the quantitative distribution, while NMR confirms the location.

Table 3: Comparison of Key Analytical Techniques

Feature Mass Spectrometry (LC-HRMS) NMR Spectroscopy (¹H and ²H)
Primary Information Quantitative distribution of isotopologues (d0-d5). Location and structural confirmation of deuterium labels.
Sensitivity Very high (sub-µg/mL).[5] Lower (mg quantities typically required).
Sample Consumption Very low (nanogram level).[5][7] High (milligrams).
Speed High throughput, rapid analysis (~5-10 min per sample). Slower (requires longer acquisition times).
Quantification Highly accurate for overall isotopic purity. Can be quantitative but is more often used qualitatively.

| Cost & Complexity | High instrument cost, requires specialized expertise. | High instrument cost, requires specialized expertise. |

Addressing Stereochemical Purity: The "rac-cis" Designation

It is important to recognize that isotopic purity is only one aspect of the compound's overall quality. The designation "rac-cis" indicates that the product is a racemic mixture of a specific diastereomer (cis). While the methods described above are ideal for isotopic analysis, they do not provide information on stereochemical purity. For that, an orthogonal method is required.

  • Chiral Chromatography (HPLC): A chiral stationary phase would be necessary to separate and quantify the enantiomers to confirm the material is indeed racemic (a 50:50 mixture).[14][15][16]

  • Diastereomeric Purity: Standard reversed-phase HPLC can typically be used to confirm the purity of the cis isomer relative to its trans counterpart.

Conclusion

Assessing the isotopic purity of rac-cis-Ambroxol-d5 is a multi-faceted task that demands a rigorous and validated analytical strategy. A robust assessment cannot rely on a single technique. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a self-validating system that delivers comprehensive and trustworthy data.

  • LC-HRMS offers unparalleled sensitivity for the precise quantification of the isotopologue distribution, confirming that the desired d5 species is the overwhelmingly abundant component.

  • NMR spectroscopy provides the definitive structural confirmation , verifying that the deuterium labels are in the correct positions and that the molecular backbone is intact.

By integrating these complementary techniques, researchers and drug development professionals can ensure the quality and reliability of their stable isotope-labeled standards, which is fundamental to generating accurate, reproducible, and defensible scientific data.

References

  • ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Available at: [Link]

  • PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available at: [Link]

  • Yao Xue Xue Bao. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS. Available at: [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

  • PubMed Central. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. Available at: [Link]

  • ACS Publications. (n.d.). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Available at: [Link]

  • Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Available at: [Link]

  • The Royal Society Publishing. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available at: [Link]

  • Pharmaffiliates. (n.d.). rac-cis-Ambroxol-d5. Available at: [Link]

  • Conway, D. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]

  • Pharmaffiliates. (n.d.). Ambroxol-Impurities. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • pubs.acs.org. (n.d.). Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. Available at: [Link]

  • ACS Publications. (n.d.). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Available at: [Link]

  • CORDIS | European Commission. (2023). ISOTOPIC LABELING FOR DRUG INNOVATION. Available at: [Link]

  • PubMed Central. (2020). Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates. Available at: [Link]

  • Cambridge Open Engage. (2022). Deuteron-proton isotope correlation spectroscopy of molecular solids. Available at: [Link]

  • PubMed Central. (n.d.). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic analytical methods described for the analysis of chiral illicit drugs and pharmaceuticals in biological matrices. Available at: [Link]

  • ResearchGate. (n.d.). Modern Developments in Isotopic Labelling. Available at: [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available at: [Link]

  • unibs.it. (n.d.). Protein isotopic enrichment for NMR studies. Available at: [Link]

  • PubChem. (n.d.). Ambroxol. Available at: [Link]

  • AIP Publishing. (2019). Efficient calculation of NMR isotopic shifts: Difference-dedicated vibrational perturbation theory. Available at: [Link]

Sources

Validation

A Comparative Analysis of Deuterated Ambroxol Isomers: A Guide for Drug Development Professionals

Introduction: The Rationale for Deuterating Ambroxol Ambroxol, a widely used mucolytic agent, facilitates the clearance of mucus from the respiratory tract and is indicated for the treatment of bronchopulmonary diseases....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Deuterating Ambroxol

Ambroxol, a widely used mucolytic agent, facilitates the clearance of mucus from the respiratory tract and is indicated for the treatment of bronchopulmonary diseases.[1] Its mechanism of action involves stimulating the production of pulmonary surfactant and enhancing mucociliary clearance.[2][3][4][5] Ambroxol is metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), leading to the formation of dibromanthranilic acid and other minor metabolites.[2][6] While effective, the metabolic degradation of ambroxol can influence its pharmacokinetic profile and duration of action.

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a promising strategy in drug development to enhance metabolic stability.[7] The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage—a phenomenon known as the kinetic isotope effect.[8] This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen with improved patient compliance. This guide provides a comparative framework for evaluating different deuterated ambroxol isomers, offering insights into their potential advantages and the experimental workflows required for their characterization. While direct comparative studies on various deuterated ambroxol isomers are not extensively available in the public domain, this document synthesizes the known metabolism of ambroxol with the principles of deuteration to guide researchers in this area.

Understanding Ambroxol Metabolism: Identifying Sites for Deuteration

The metabolism of ambroxol primarily occurs at two sites: N-dealkylation and oxidation of the cyclohexyl ring. The major enzyme responsible for the N-dealkylation pathway is CYP3A4.[6] Strategic deuteration at or near these metabolically labile positions can significantly alter the drug's pharmacokinetic profile.

Based on the known metabolic pathways, several deuterated ambroxol isomers can be synthesized and evaluated. The following sections will focus on a comparative analysis of hypothetical, yet scientifically plausible, deuterated ambroxol isomers.

Comparative Analysis of Deuterated Ambroxol Isomers

While direct, head-to-head experimental data for different deuterated ambroxol isomers is limited in publicly accessible literature, we can construct a logical comparison based on the principles of metabolic chemistry. The following table outlines the potential impact of deuteration at specific positions on the ambroxol molecule.

IsomerPosition of DeuterationPredicted Impact on MetabolismPotential Advantages
d₃-Ambroxol Methyl group of the N-alkyl substituentReduced N-dealkylation by CYP3A4Increased half-life, higher systemic exposure
d₆-Ambroxol Both methyl groups of the N-alkyl substituentMore pronounced reduction in N-dealkylationPotentially greater increase in half-life and exposure compared to d₃-ambroxol
d₄-Ambroxol Cyclohexyl ringReduced oxidation of the cyclohexyl ringAltered metabolite profile, potentially reduced formation of specific metabolites
d₁₀-Ambroxol Perdeuterated cyclohexyl ringSignificant reduction in cyclohexyl ring oxidationMaximized stability of the cyclohexyl moiety

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted advantages of different deuterated ambroxol isomers, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for a comprehensive comparative study.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of deuterated ambroxol isomers compared to non-deuterated ambroxol. A lower CLint indicates greater metabolic stability.

Methodology:

  • Incubation: Incubate each deuterated ambroxol isomer and non-deuterated ambroxol (at a final concentration of 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing NADPH (1 mM) as a cofactor.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the formula: CLint = (0.693/t½) / (microsomal protein concentration).

In Vivo Pharmacokinetic Study in a Relevant Animal Model (e.g., Rats)

Objective: To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, and t½) of deuterated ambroxol isomers and non-deuterated ambroxol following oral administration.

Methodology:

  • Dosing: Administer a single oral dose of each deuterated ambroxol isomer and non-deuterated ambroxol to different groups of rats.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Ambroxol

Ambroxol Ambroxol N_Dealkylated_Metabolite N-Dealkylated Metabolite Ambroxol->N_Dealkylated_Metabolite CYP3A4 (N-dealkylation) Oxidized_Metabolite Oxidized Cyclohexyl Metabolite Ambroxol->Oxidized_Metabolite Oxidation Dibromoanthranilic_Acid Dibromoanthranilic Acid N_Dealkylated_Metabolite->Dibromoanthranilic_Acid Oxidized_Metabolite->Dibromoanthranilic_Acid

Caption: Simplified metabolic pathway of ambroxol.

Experimental Workflow for Comparative Analysis

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis of Deuterated Ambroxol Isomers Microsomal_Stability Human Liver Microsomal Stability Assay Synthesis->Microsomal_Stability Metabolite_ID Metabolite Identification Microsomal_Stability->Metabolite_ID Animal_PK Pharmacokinetic Study (e.g., in Rats) Microsomal_Stability->Animal_PK Select lead candidates Efficacy_Study Efficacy Study in a Disease Model Animal_PK->Efficacy_Study

Caption: Workflow for comparing deuterated ambroxol isomers.

Conclusion and Future Directions

The strategic deuteration of ambroxol presents a compelling opportunity to enhance its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and patient convenience. This guide provides a foundational framework for the comparative evaluation of different deuterated ambroxol isomers. The proposed experimental workflows, from in vitro metabolic stability assays to in vivo pharmacokinetic studies, are critical for identifying the most promising candidates for further development. Future research should focus on conducting these direct comparative studies to generate the empirical data needed to fully realize the potential of deuterated ambroxol. The insights gained from such studies will be invaluable for the development of next-generation respiratory therapeutics.

References

  • Synthesis of labeled ambroxol and its major metabolites. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Ambroxol: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. Retrieved January 21, 2026, from [Link]

  • Deuterated Drug Development. (n.d.). Isotope Science / Alfa Chemistry. Retrieved January 21, 2026, from [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021). Drug Metabolism Reviews, 53(3), 459-477. [Link]

  • Ambroxol - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • What is Ambroxol Hydrochloride used for? (2024, June 14). Patsnap Synapse. Retrieved January 21, 2026, from [Link]

  • Mechanism of Action of Ambroxol. (2025, October 9). Pharmacy Freak. Retrieved January 21, 2026, from [Link]

  • [Ambroxol, comparative studies of pharmacokinetics and biotransformation in rat, rabbit, dog and man (author's transl)]. (1978). Arzneimittel-Forschung, 28(5a), 899-903. [Link]

  • [The pharmacokinetics and bioequivalence of various dosage forms of ambroxol]. (1985). Arzneimittel-Forschung, 35(3), 548-51. [Link]

  • Ambroxol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved January 21, 2026, from [Link]

  • Pharmacokinetic and bioequivalence study of three oral formulations of ambroxol 30 mg: A randomized, three-period crossover comparison in healthy volunteers. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Comparative

The Gold Standard in Bioanalysis: A Comparative Evaluation of rac-cis-Ambroxol-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. The choice of an internal standard (IS) is a critical deci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. The choice of an internal standard (IS) is a critical decision that can significantly impact the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an in-depth evaluation of rac-cis-Ambroxol-d5, a deuterated stable isotope-labeled internal standard, for the quantification of the mucolytic agent Ambroxol in various biological matrices. We will objectively compare its performance against commonly used non-deuterated (structural analog) internal standards, supported by a synthesis of published experimental data.

The Foundational Role of an Internal Standard in Bioanalysis

The inherent variability in sample preparation and analysis necessitates the use of an internal standard to ensure accurate and reproducible quantification of an analyte in a biological matrix. An ideal internal standard should mimic the physicochemical properties of the analyte, co-eluting chromatographically and exhibiting similar behavior during extraction and ionization.[1] This allows it to compensate for variations in sample handling, injection volume, and matrix effects—the suppression or enhancement of the analyte's signal by co-eluting endogenous components of the biological sample.[2]

Stable isotope-labeled (SIL) internal standards, such as rac-cis-Ambroxol-d5, are widely regarded as the "gold standard" in mass spectrometry-based bioanalysis.[3][4] By replacing hydrogen atoms with their heavier, stable isotope deuterium, the molecular weight is increased, allowing for mass spectrometric differentiation from the analyte while maintaining nearly identical chemical and physical properties.[1]

This guide will delve into the practical implications of this choice, comparing the performance of rac-cis-Ambroxol-d5 with structural analog internal standards like domperidone, propranolol, and palmatine, which have also been employed in the bioanalysis of Ambroxol.[3][5][6]

Comparative Performance Evaluation of Internal Standards for Ambroxol Analysis

The following sections present a comparative analysis of rac-cis-Ambroxol-d5 and alternative structural analog internal standards based on key bioanalytical method validation parameters. The data presented is a synthesis of findings from multiple independent studies.

Table 1: Performance Characteristics of Internal Standards in Human Plasma
Parameterrac-cis-Ambroxol-d5DomperidonePropranololPalmatine
Linearity (r²) >0.999[7]>0.99[5]>0.9966[3]>0.99[6]
Precision (%RSD) <11.8%[8]Not Reported<14.4%[3]Not Reported
Accuracy (%) 89.9% to 103.1%[8]Not Reported-2.4% to 2.8%[3]Not Reported
Recovery (%) 106.7% to 113.5%[8]Not ReportedHigh[3]Not Reported
Matrix Effect No significant effect observed[7][8]No severe interferences[5]Little matrix effect[3]104.6% to 112.7%[6]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[8]0.2 ng/mL[5]0.1 ng/mL[3]2.5 ng/mL[6]

Expert Insights: The data consistently demonstrates the robust performance of rac-cis-Ambroxol-d5. The co-elution and identical chemical behavior of a deuterated internal standard with its analyte counterpart lead to superior compensation for matrix effects, a critical challenge in bioanalysis.[2] While structural analogs can provide acceptable linearity, their differing chemical structures can lead to variations in extraction recovery and ionization efficiency, potentially compromising accuracy and precision. The observation of "no significant matrix effect" with rac-cis-Ambroxol-d5 in multiple studies underscores its key advantage.[7][8]

Experimental Protocols: A Self-Validating System

To ensure the integrity of the presented data, we outline the fundamental experimental workflows for the evaluation of an internal standard's performance.

Experimental Workflow for Internal Standard Evaluation

The following diagram illustrates the key stages in validating a bioanalytical method and evaluating the performance of an internal standard.

G cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Method Validation cluster_3 Data Analysis & Comparison A Selection of Analyte (Ambroxol) and Internal Standard B LC-MS/MS Parameter Optimization A->B C Spiking of Biological Matrix (e.g., Plasma) with Analyte and IS B->C D Extraction (Protein Precipitation, LLE, or SPE) C->D E Linearity & Range Assessment D->E F Accuracy & Precision Evaluation E->F G Matrix Effect & Recovery Studies F->G H Stability Assessment G->H I Comparison of Performance Parameters H->I J Selection of Optimal Internal Standard I->J

Caption: Workflow for Bioanalytical Method Validation and IS Evaluation.

Detailed Protocol 1: Sample Preparation using Protein Precipitation

Protein precipitation is a rapid and straightforward sample clean-up technique suitable for high-throughput analysis.

  • Sample Aliquoting: Transfer 100 µL of the biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the rac-cis-Ambroxol-d5 working solution (concentration to be optimized during method development) to each sample, except for the blank matrix samples.

  • Analyte Spiking: For calibration standards and quality control samples, add the appropriate volume of Ambroxol working solutions.

  • Vortexing: Briefly vortex the samples to ensure homogeneity.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

  • Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject an appropriate volume of the final sample into the LC-MS/MS system.

Detailed Protocol 2: LC-MS/MS Analysis

The following provides a representative set of LC-MS/MS conditions for the analysis of Ambroxol and rac-cis-Ambroxol-d5.

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation of Ambroxol and potential interferences.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Ambroxol: m/z 379.0 → 264.0[5]

    • rac-cis-Ambroxol-d5: m/z 384.0 → 269.0 (hypothetical, based on a 5 Da shift)

The Causality Behind Experimental Choices: Why Deuterated Standards Excel

The superiority of rac-cis-Ambroxol-d5 lies in its near-identical physicochemical properties to Ambroxol. This ensures that it behaves in a parallel manner throughout the analytical process.

G cluster_0 Analytical Process A Sample Extraction B Chromatographic Separation D rac-cis-Ambroxol-d5 (SIL-IS) E Structural Analog IS C Ionization in MS Source F Accurate Compensation for Variability G Incomplete Compensation D->F E->G

Caption: Parallel vs. Divergent Behavior of Internal Standards.

During sample extraction, a structural analog may have a different recovery rate than Ambroxol due to differences in polarity and solubility. In the mass spectrometer's ion source, variations in the chemical structure of a non-deuterated IS can lead to a different ionization efficiency compared to the analyte, especially in the presence of matrix effects.[1] Because rac-cis-Ambroxol-d5 co-elutes and has the same functional groups, it experiences the same degree of ion suppression or enhancement as Ambroxol, leading to a more accurate and precise measurement.[2]

Potential Pitfalls and Considerations

While SIL internal standards are superior, researchers must be aware of potential challenges:

  • Isotopic Purity: The presence of unlabeled Ambroxol in the rac-cis-Ambroxol-d5 standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.[9]

  • Deuterium Isotope Effect: In some cases, the substitution of hydrogen with deuterium can lead to a slight shift in chromatographic retention time.[10] While often negligible, this can be problematic if the analyte and IS elute into regions with different levels of matrix suppression.

  • Stability of the Label: The deuterium label should be on a chemically stable position of the molecule to prevent back-exchange with hydrogen from the solvent or matrix.

Conclusion: A Clear Choice for Reliable Bioanalysis

The comprehensive evaluation of performance data and the underlying scientific principles strongly support the use of rac-cis-Ambroxol-d5 as the internal standard of choice for the quantification of Ambroxol in biological matrices. Its ability to accurately track the analyte through all stages of the analytical process, particularly in mitigating the unpredictable nature of matrix effects, results in a more robust, accurate, and reliable bioanalytical method. While structural analog internal standards can be utilized, they introduce a greater potential for analytical variability and require more extensive validation to ensure data integrity. For researchers and drug development professionals seeking the highest level of confidence in their bioanalytical results, the investment in a stable isotope-labeled internal standard like rac-cis-Ambroxol-d5 is a scientifically sound and justifiable decision.

References

  • Chen, J., Jiang, H., & Wu, G. (2003). Determination of ambroxol in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 209-216. [Link]

  • Li, W., Jia, J., Wang, Y., & Li, H. (2015). Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy, 34(5), 987-992. [Link]

  • Tompe, P. U., Shinde, N. V., & Madgulkar, A. (2013). Development and validation of bioanalytical method for the determination of Ambroxol Hydrochloride and Cefadroxil in human plasma. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(4), 1239-1248.
  • Perucca, P., Cazzaniga, F., Colucci, F., De Masi, R., Aloisio, S., Tessitore, A., ... & Cilia, R. (2025). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. International Journal of Molecular Sciences, 26(13), 6094. [Link]

  • BenchChem. (2025).
  • Muralidharan, S., Kumar, J. R., & Dhanaraj, S. A. (2013). Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations. Journal of Taibah University Medical Sciences, 8(2), 99-106.
  • Perucca, P., Cazzaniga, F., Colucci, F., De Masi, R., Aloisio, S., Tessitore, A., ... & Cilia, R. (2025). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients.
  • Muralidharan, S., Kumar, J. R., & Dhanaraj, S. A. (2013). Typical sample chromatogram of Ambroxol and internal standard.
  • Zhang, Y., Li, Y., & Zhang, Y. (2018). A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in healthy Chinese volunteers. Latin American Journal of Pharmacy, 37(10), 2056-62.
  • Zhang, X., Li, Y., & Zhang, Q. (2010). Determination of ambroxol hydrochloride in human plasma by HPLC-ESI-MS. Journal of Chinese Pharmaceutical Sciences, 19(2), 154-159.
  • Lin, M., Li, H., & Ruan, J. (2007). Determination of ambroxol and clenbuterol in human plasma by LC-MS/MS method. Chinese Journal of Pharmaceutical Analysis, 28(11), 1735-1738.
  • He, J., Li, Z., & Gao, J. (2019). Recovery and matrix effect of deuterated internal standards in human CSF.
  • BenchChem. (2025).
  • Su, F., Wang, F., Gao, W., & Li, H. (2007). Determination of ambroxol in human plasma using LC-MS/MS. Semantic Scholar.
  • BenchChem. (2025). The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis. BenchChem.
  • Perucca, P., Cazzaniga, F., Colucci, F., De Masi, R., Aloisio, S., Tessitore, A., ... & Cilia, R. (2025).
  • Patel, S., & Patel, N. J. (2015). Analytical Methods for Quantitative Estimation of Ambroxol HCl in Pharmaceutical Preparation: A Review.
  • Su, F., Wang, F., Gao, W., & Li, H. (2007). Determination of ambroxol in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI).
  • BenchChem. (2025). The Indispensable Role of Deuterated Standards in Mass Spectrometry. BenchChem.
  • Taylor, P. J. (2006). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine.
  • Soni, T., & Chotai, N. P. (2014). Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. Research Journal of Pharmacy and Technology.
  • El-Gindy, A., Emara, S., & Shaaban, H. (2010). Determination of ambroxol hydrochloride, guaifenesin, and theophylline in ternary mixtures and in the presence of excipients in different pharmaceutical dosage forms.
  • BenchChem. (2025). Navigating Precision: A Comparative Guide to Deuterated and Non-Deuterated Internal Standards in Bioanalysis. BenchChem.
  • Bérubé, S., Vlase, L., & Lévesque, A. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(17), 2743-2752.
  • Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651.
  • Jemal, M., & Xia, Y. Q. (2006). Internal Standards for Quantitative LC-MS Bioanalysis.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of rac-cis-Ambroxol-d5

**Executive Summary This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of rac-cis-Ambroxol-d5. As a deuterated analogue of a pharmacologically active compound, its disposal req...

Author: BenchChem Technical Support Team. Date: February 2026

**Executive Summary

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of rac-cis-Ambroxol-d5. As a deuterated analogue of a pharmacologically active compound, its disposal requires a rigorous assessment of potential hazards and adherence to institutional and federal regulations. The core principle of this procedure is to manage the waste stream by considering the hazards of the parent, non-labeled compound, Ambroxol. This document outlines the necessary hazard assessment, personal protective equipment (PPE) requirements, waste segregation, containerization, and final disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance.

Compound Profile and Initial Hazard Assessment

rac-cis-Ambroxol-d5 (CAS No: 1217679-83-8) is a stable, isotopically labeled form of cis-Ambroxol, which is a metabolite of Bromhexine and an impurity of Ambroxol.[1] It is primarily used as an internal standard in pharmacokinetic studies and other analytical applications.

A critical step in developing a disposal plan is a thorough hazard assessment. A review of available Safety Data Sheets (SDS) presents a nuanced picture. An SDS for Ambroxol-d5 (hydrochloride) may classify the substance as not hazardous according to the Globally Harmonized System (GHS).[2] However, the SDS for the parent, non-labeled compound, Ambroxol, classifies it as:

  • Harmful if swallowed (Acute Toxicity, Oral)[3]

  • Causes skin irritation[3]

  • Causes serious eye irritation[3]

  • May cause respiratory irritation[3]

The Principle of Precautionary Handling: In laboratory settings, when dealing with isotopically labeled compounds, the established best practice is to assume the labeled compound exhibits the same toxicological properties as its non-labeled counterpart. The introduction of deuterium atoms does not typically alter the fundamental chemical reactivity or biological activity in a way that would negate its hazard classification. Therefore, all waste containing rac-cis-Ambroxol-d5 must be managed as a hazardous chemical waste.

Waste Characterization and Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4][5] Based on the parent compound's profile, waste containing rac-cis-Ambroxol-d5 should be managed as Toxic Waste .

Key Disposal Prohibitions:

  • DO NOT dispose of rac-cis-Ambroxol-d5 down the sanitary sewer.[4][6][7] Drain disposal is reserved for specific, non-hazardous materials and is not appropriate for this compound.[8]

  • DO NOT dispose of rac-cis-Ambroxol-d5 in the regular solid trash.

  • DO NOT allow the waste to evaporate in a fume hood as a means of disposal.[6]

All disposal activities must be coordinated through your institution's Environmental Health & Safety (EHS) department or equivalent authority.[4][9]

Procedural Guide: Step-by-Step Disposal Protocol

This protocol ensures that rac-cis-Ambroxol-d5 waste is handled, stored, and disposed of in a manner that is safe and compliant with federal and institutional standards.[10][11][12]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE to mitigate exposure risks identified for the parent Ambroxol compound.[3][13]

  • Eye Protection: Safety goggles or a face shield.[14]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile).[14][15]

  • Body Protection: A chemical-resistant lab coat or apron.[14]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[6][16]

  • Collect waste containing rac-cis-Ambroxol-d5 in a dedicated waste container.

  • Do not mix this waste stream with other incompatible chemical wastes, such as strong acids, bases, or oxidizing agents.[8][16]

  • Solid waste (e.g., contaminated filter paper, gloves, weigh boats) should be collected separately from liquid waste.

Step 3: Containerization and Labeling

Proper containerization prevents leaks and ensures waste handlers are aware of the contents.

  • Select an Appropriate Container:

    • Use a chemically resistant container, preferably made of high-density polyethylene (HDPE).[4][5]

    • Ensure the container has a secure, leak-proof screw-top cap.

    • The container must be in good condition, free of cracks or residue on the outside.

  • Fill Level: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[5]

  • Labeling:

    • Affix a completed institutional hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must clearly state:

      • The words "Hazardous Waste"

      • Full chemical name: "rac-cis-Ambroxol-d5" and any solvents present.

      • The specific hazard(s): "Toxic," "Irritant."

      • Accumulation start date.

      • The name of the principal investigator and laboratory location.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[4][8]

  • Designate an SAA: This can be a secondary containment tray within a fume hood or a designated cabinet.[5][8] The SAA must be under the direct control of laboratory personnel.

  • Secondary Containment: All liquid hazardous waste containers must be kept in a chemically resistant secondary containment bin or tray.[5][6]

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[4][6]

Step 5: Arranging for Final Disposal
  • Once the waste container is full (or within one year of the accumulation start date), arrange for its removal.[8]

  • Contact your institution's EHS department to schedule a waste pickup.[6]

  • EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal.[9]

Contingency Plan: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify all personnel in the area.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large, involves highly concentrated material, or you are not comfortable cleaning it, evacuate the area and contact EHS immediately.

  • Small Spill Cleanup: For minor spills, and only if you are trained to do so:

    • Ensure you are wearing appropriate PPE.[15]

    • Contain the spill with an absorbent material (e.g., chemical spill pads or vermiculite).

    • Work from the outside of the spill inward to prevent spreading.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place all contaminated materials into a dedicated hazardous waste container and label it accordingly.

    • Decontaminate the spill area with an appropriate cleaning solution.

Quantitative Data and Safety Summary

ParameterSpecificationRationale / Reference
Compound Name rac-cis-Ambroxol-d5N/A
CAS Number 1217679-83-8[1]
Primary Hazard Class Toxic, IrritantBased on parent compound Ambroxol.[3]
Disposal Route Institutional EHS Pickup for Hazardous WasteProhibited from drain or trash disposal.[4][6]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects against skin, eye, and respiratory irritation.[3][13]
Waste Container HDPE or other chemically resistant plasticPrevents reaction with or degradation of the container.[4][5]
Container Fill Limit ≤ 90% CapacityPrevents spills and allows for vapor expansion.[5]
Storage Location Designated Satellite Accumulation Area (SAA)Complies with EPA and institutional storage requirements.[8]
Storage Requirement Closed container within secondary containmentPrevents spills and release of vapors.[6]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of rac-cis-Ambroxol-d5.

start Waste Generation (rac-cis-Ambroxol-d5) assess 1. Hazard Assessment (Consult SDS of parent compound) start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate 3. Segregate Waste (Dedicated container, no mixing) ppe->segregate containerize 4. Containerize & Label (HDPE, <90% full, Hazardous Waste Label) segregate->containerize store 5. Store in SAA (Closed, in secondary containment) containerize->store pickup 6. Request EHS Pickup (When full or at time limit) store->pickup end Compliant Disposal via TSDF pickup->end

Caption: Disposal workflow for rac-cis-Ambroxol-d5.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022-04-11). GAIACA. [Link]

  • rac-cis-Ambroxol-d5 . Pharmaffiliates. [Link]

  • Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. (2025-11-25). [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration - OSHA. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . OSHA. [Link]

  • Laboratory Environmental Sample Disposal Information Document . (2019). US EPA. [Link]

  • Ambroxol SAFETY DATA SHEET . (2018-02-16). SOLVERCHEMBOOKS. [https://www.solverchembooks.com/ Ambroxol%20SDB.pdf]([Link] Ambroxol%20SDB.pdf)

  • Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]

  • In-Lab Disposal Methods: Waste Management Guide . Protect IU - Indiana University. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Michigan State University. [Link]

  • Safety Data Sheet: Ambroxol HCl . Chemos GmbH&Co.KG. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling rac-cis-Ambroxol-d5

This guide provides an essential framework for the safe handling of rac-cis-Ambroxol-d5, a deuterated analog of a cis-isomeric impurity of Ambroxol.[1] As stable isotope-labeled compounds are integral to modern pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling of rac-cis-Ambroxol-d5, a deuterated analog of a cis-isomeric impurity of Ambroxol.[1] As stable isotope-labeled compounds are integral to modern pharmaceutical research, a deep understanding of their safe handling is paramount. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to empower researchers with the knowledge to maintain a secure laboratory environment. The protocols herein are designed as a self-validating system, grounded in established safety principles for chemical handling.

Hazard Assessment: Understanding the Compound

  • Ambroxol Hydrochloride Profile: Ambroxol HCl is a solid, typically a white to off-white powder.[2][3] The primary handling risks are associated with inhalation of dust particles and direct contact with the skin and eyes.[4] It is also classified as toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental release.[5]

  • Deuterated Compound Considerations: Deuterated compounds are stable, non-radioactive isotopes.[6] While their toxicity is generally considered low and similar to the parent compound, their physicochemical properties can differ.[6] The fundamental safety precautions for the non-deuterated analog should therefore be considered the minimum standard.

Based on this synthesis, the primary hazards when handling rac-cis-Ambroxol-d5 in solid form are:

  • Inhalation: Airborne dust can be generated when weighing or transferring the powder.

  • Dermal/Eye Contact: Direct contact with the solid or solutions can cause irritation.

  • Environmental: Improper disposal can be harmful to aquatic ecosystems.[5]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to mitigate the identified risks. The following sections detail the minimum required PPE and the scientific rationale for each.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure to chemical dust or splashes can cause significant irritation or injury.

  • Mandatory Equipment: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2]

  • Causality: Standard safety glasses are insufficient as they do not protect against airborne particulates that can enter around the lenses. Goggles provide a seal around the eyes, offering robust protection from dust generated during weighing and transfer operations. For tasks with a higher risk of splashing (e.g., preparing concentrated solutions), a face shield should be worn in addition to safety goggles.

Hand Protection: Preventing Dermal Absorption

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Mandatory Equipment: Use chemical-impermeable gloves that comply with the EN 374 standard. Nitrile gloves are a common and effective choice for handling powders and non-aggressive solutions.

  • Expertise & Experience: Always inspect gloves for tears or punctures before use. For prolonged work or when handling solutions, consider double-gloving. This practice provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. After handling the compound, remove gloves using the proper technique and wash hands thoroughly.

Body Protection: Shielding Against Contamination

A dedicated laboratory coat is crucial for protecting street clothes and skin from contamination.

  • Mandatory Equipment: A clean, buttoned laboratory coat is required at all times in the handling area. For tasks involving significant quantities of powder or potential for splashing, consider impervious or fire/flame-resistant clothing.[7]

  • Trustworthiness: The lab coat should be regularly laundered by a professional service, not taken home, to prevent the secondary spread of chemical contaminants. Ensure the coat has long sleeves with tight-fitting cuffs.

Respiratory Protection: A Risk-Based Necessity

Protecting the respiratory tract is critical, especially when handling the compound in its powdered form.

  • Mandatory Equipment: All weighing and transfer operations involving powdered rac-cis-Ambroxol-d5 must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[7][8]

  • Causality: If engineering controls are insufficient or unavailable, or if exposure limits are exceeded, respiratory protection is required. A NIOSH-approved respirator with a particle filter (e.g., N95) is the minimum requirement for dust.[2] If irritation is experienced, a full-face respirator provides a higher level of protection for both the respiratory system and the eyes.

Operational Plans and Protocols

The level of PPE required is directly related to the specific task and the associated risk of exposure.

PPE Selection by Task

The following table summarizes the recommended PPE for common laboratory operations involving rac-cis-Ambroxol-d5.

OperationRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport LowSafety GogglesSingle Nitrile GlovesLaboratory CoatNot required if container is sealed
Weighing Solid HighSafety GogglesDouble Nitrile GlovesLaboratory CoatRequired (Fume hood or respirator)
Preparing Solutions MediumSafety Goggles & Face ShieldDouble Nitrile GlovesLaboratory CoatRequired (Fume hood)
Handling Solutions Low-MediumSafety GogglesSingle Nitrile GlovesLaboratory CoatNot required if in fume hood
Spill Cleanup HighSafety Goggles & Face ShieldHeavy-duty Nitrile GlovesImpervious Apron/GownRequired (Respirator w/ particle filter)
Experimental Protocol: Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don the laboratory coat and fasten it completely.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on safety goggles and a face shield if necessary.

  • Hand Protection: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.

Doffing (Removing) Sequence:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them immediately in the designated waste container.

  • Body Protection: Unfasten and remove the lab coat by rolling it inside-out to contain contaminants.

  • Eye/Face Protection: Remove the face shield (if used) and then the safety goggles from the back of the head forward.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out during removal.

  • Hygiene: Wash hands thoroughly with soap and water.

Spill, Disposal, and Emergency Plans

Preparedness is key to managing unexpected events safely.

Spill Response Protocol
  • Evacuate: Alert others and evacuate the immediate area. Keep people away and upwind of the spill.

  • Protect: Don the appropriate high-level PPE as outlined in the table above.

  • Contain: Prevent further spread of the spill. Do not allow the chemical to enter drains.

  • Clean: For a small powder spill, gently cover with an absorbent material and carefully sweep it into a designated hazardous waste container. Avoid creating dust.[2] For a liquid spill, absorb with an inert material (e.g., diatomite) and place it in the waste container.[4][7]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., alcohol), collecting all cleaning materials as hazardous waste.[4]

Disposal Plan

Deuterated waste must be treated as hazardous chemical waste.[6]

  • Contaminated PPE: All disposable PPE (gloves, gowns) that has come into contact with rac-cis-Ambroxol-d5 must be disposed of in a clearly labeled hazardous waste container.

  • Chemical Waste: The compound itself and any solutions containing it must be collected in a sealed, properly labeled hazardous waste container.

  • Empty Containers: The original product container should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[6]

  • Regulatory Compliance: All waste disposal must adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines, as well as local and national regulations.[6]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with rac-cis-Ambroxol-d5.

PPE_Workflow cluster_start Task Assessment cluster_ppe PPE Selection cluster_end Final Check start Identify Experimental Task is_solid Solid? start->is_solid Handling Solid Powder? base_ppe Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves is_spill Spill? base_ppe->is_spill Is this a spill cleanup? fume_hood Work in Fume Hood or Ventilated Enclosure double_glove Double Nitrile Gloves fume_hood->double_glove double_glove->base_ppe face_shield Add Face Shield face_shield->base_ppe respirator Respirator Required (Particle Filter) proceed Proceed with Task respirator->proceed is_solid->fume_hood Yes is_splash Splash Risk? is_solid->is_splash No (Solution) is_splash->base_ppe No is_splash->face_shield Yes is_spill->respirator is_spill->proceed No

Caption: PPE selection workflow for rac-cis-Ambroxol-d5 handling.

References

  • rac-cis-Ambroxol-d5. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Disposal of deuterium (D₂). (n.d.). Synergy Recycling. Retrieved from [Link]

  • Ambroxol hydrochloride - Safety Data Sheet. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • 4-(((2-Amino-3,5-dibromophenyl)methyl)amino)cyclohexan-1-ol--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved from [Link]

  • Heavy water recycling for producing deuterium compounds. (2022). RSC Publishing. Retrieved from [Link]

  • Deuterium Labeled Compounds. (n.d.). ZEOCHEM. Retrieved from [Link]

  • Containment of Nuclear Weapons Act 2003, Schedule. (n.d.). Irish Statute Book. Retrieved from [Link]

  • Ambroxol-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • rac-trans-Ambroxol-D5. (n.d.). ESS - Expert Synthesis Solutions. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.